molecular formula C17H14N2 B1314422 2-Amino-3,5-diphenylpyridine CAS No. 726138-31-4

2-Amino-3,5-diphenylpyridine

Cat. No.: B1314422
CAS No.: 726138-31-4
M. Wt: 246.31 g/mol
InChI Key: SMHSUJBAQQTWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,5-diphenylpyridine is a useful research compound. Its molecular formula is C17H14N2 and its molecular weight is 246.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-diphenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2/c18-17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHSUJBAQQTWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468775
Record name 2-AMINO-3,5-DIPHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

726138-31-4
Record name 2-AMINO-3,5-DIPHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Amino-3,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth guide for the synthesis and characterization of 2-Amino-3,5-diphenylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide is designed for researchers, chemists, and drug development professionals, offering a detailed narrative that combines established protocols with expert insights into the underlying chemical principles. We will explore an efficient one-pot synthetic strategy, outline a robust purification methodology, and detail a full suite of characterization techniques.

Introduction and Strategic Overview

This compound is a polysubstituted pyridine derivative. The pyridine scaffold is a cornerstone in pharmaceutical development, present in numerous approved drugs. The specific substitution pattern of an amino group at the 2-position and phenyl groups at the 3- and 5-positions creates a molecule with unique electronic and steric properties, making it a valuable building block for creating novel ligands, catalysts, and biologically active agents.

The synthesis of such polysubstituted pyridines can be complex. Traditional methods often require multiple steps, harsh reaction conditions, and result in modest yields.[1] Modern synthetic chemistry, however, favors multicomponent, one-pot reactions that are efficient, cost-effective, and environmentally benign.[1][2] For this guide, we will focus on a robust and widely applicable one-pot cyclocondensation reaction.

Chosen Synthetic Rationale: The selected method involves the reaction of 1,3-diphenyl-2-propen-1-one (chalcone), malononitrile, and a source of ammonia (ammonium acetate). This approach is a modification of well-established pyridine syntheses, such as the Hantzsch synthesis, and offers several advantages:[1]

  • High Atom Economy: Most atoms from the starting materials are incorporated into the final product.[1]

  • Operational Simplicity: A one-pot reaction minimizes intermediate isolation and purification steps, saving time and resources.

  • Versatility: The methodology can be adapted to create a library of substituted pyridines by varying the initial chalcone and active methylene compounds.

Synthesis Workflow and Experimental Protocol

The synthesis proceeds via a cascade of reactions beginning with a Michael addition, followed by cyclization and aromatization to form the stable pyridine ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_result Outcome Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) One_Pot One-Pot Reaction Solvent: Ethanol Catalyst: Piperidine (base) Condition: Reflux Chalcone->One_Pot Malononitrile Malononitrile Malononitrile->One_Pot Ammonium_Acetate Ammonium Acetate (Ammonia Source) Ammonium_Acetate->One_Pot Crude_Product Crude this compound One_Pot->Crude_Product Cascade Reaction: 1. Michael Addition 2. Intramolecular Cyclization 3. Dehydrogenation/Aromatization Workup Aqueous Workup (Filtration & Washing) Crude_Product->Workup Purified_Product Purified Product Workup->Purified_Product Characterization_Workflow cluster_input Sample cluster_analysis Analytical Techniques cluster_output Data Interpretation Purified Purified Crystalline Solid MP Melting Point (MP) (Purity Assessment) Purified->MP NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Purified->NMR MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Purified->MS IR FT-IR Spectroscopy (Functional Group ID) Purified->IR Structure_Confirmation Structure & Purity Confirmed MP->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 2-Amino-3,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Amino-3,5-diphenylpyridine is a highly functionalized heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application in rational drug design and the development of novel materials. This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this molecule. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols, in-depth data interpretation, and a discussion of the causal relationships between molecular structure and spectroscopic output.

Molecular Structure and Overview

This compound possesses a pyridine core substituted with an amino group at the C2 position and two phenyl rings at the C3 and C5 positions. The amino group acts as a strong electron-donating group, significantly influencing the electron density distribution within the pyridine ring. The spatial orientation of the phenyl groups relative to the pyridine core is a key determinant of the molecule's overall conformation and its interaction with biological targets.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum is expected to be complex in the aromatic region (7.0-8.5 ppm) due to the presence of two distinct phenyl rings and two pyridine protons. The amino protons (NH₂) typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration due to hydrogen bonding and exchange phenomena.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Causality: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, DMSO-d₆ is often preferred for compounds with exchangeable protons like amines, as it slows down the proton exchange with residual water, resulting in sharper NH₂ signals.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths are crucial for resolving the complex multiplets in the aromatic region.[1][2]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum manually.

Data Interpretation and Expected Chemical Shifts

The predicted ¹H NMR spectral data are summarized below. Chemical shifts are influenced by the electron-donating amino group and the anisotropic effects of the phenyl rings.

Proton Assignment Expected δ (ppm) Multiplicity Expected J (Hz) Notes
H4, H6 (Pyridine)7.5 - 8.5Doublet, DoubletJ ≈ 2-3 HzThe two pyridine protons will appear as distinct doublets due to meta-coupling. H6 is typically downfield from H4.
Phenyl Protons7.2 - 7.8Multiplet-Protons from the two phenyl rings will overlap, creating a complex multiplet. Protons ortho to the pyridine ring may be shifted due to steric interactions.
NH₂4.5 - 5.5Broad Singlet-This signal is exchangeable with D₂O. Its broadness is due to quadrupolar relaxation and chemical exchange.[3]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule. The pyridine carbons will show characteristic shifts, with C2 being significantly shielded by the attached amino group. Carbons bearing a phenyl group (C3 and C5) will also be readily identifiable.

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial for obtaining a good signal-to-noise ratio in a reasonable time.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (at ~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds. Trustworthiness: A sufficient relaxation delay is critical for accurate integration of quaternary carbons, although quantitative analysis is not the primary goal here.

    • Number of Scans: 512-2048, as the ¹³C nucleus has a low natural abundance.

  • Data Processing: Process the data similarly to the ¹H spectrum, typically with a larger line broadening (1-2 Hz).

Data Interpretation and Expected Chemical Shifts

Carbon Assignment Expected δ (ppm) Notes
C2 (Pyridine-NH₂)158 - 162Strongly shielded by the amino group.
C4 (Pyridine)135 - 140Expected to be the most deshielded pyridine CH carbon.
C6 (Pyridine)145 - 150Deshielded due to proximity to the ring nitrogen.
C3, C5 (Pyridine-Ph)120 - 130Chemical shifts for carbons bearing the phenyl substituents.
C-ipso (Phenyl)138 - 142Quaternary carbons of the phenyl rings attached to the pyridine.
C-ortho, C-meta, C-para (Phenyl)125 - 130Signals for the CH carbons of the two phenyl rings, likely overlapping.[4]

Table 2: Predicted ¹³C NMR Data for this compound.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is an excellent technique for identifying key functional groups. For this molecule, the most diagnostic signals will be the N-H stretching vibrations from the primary amine and the various C=C and C=N stretching vibrations from the aromatic rings.

Experimental Protocol: IR Data Acquisition (ATR)

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Background Scan: First, acquire a background spectrum of the clean, empty ATR crystal. Trustworthiness: This step is crucial to subtract atmospheric CO₂ and H₂O absorptions from the sample spectrum.

    • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and collect the sample spectrum.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction.

Data Interpretation and Characteristic Frequencies

Wavenumber (cm⁻¹) Vibration Mode Intensity Notes
3450 - 3300N-H Asymmetric & Symmetric StretchMedium-StrongThe presence of two distinct bands in this region is characteristic of a primary amine (-NH₂).[5][6]
3100 - 3000Aromatic C-H StretchMedium-WeakCharacteristic of C-H bonds on the pyridine and phenyl rings.
1640 - 1600N-H Scissoring (Bending)StrongConfirms the presence of the amino group.[5]
1600 - 1450C=C and C=N Ring StretchingStrong-MediumA series of sharp bands characteristic of the pyridine and phenyl aromatic systems.
770 - 730 & 710 - 690C-H Out-of-Plane BendingStrongStrong absorptions indicative of mono-substituted phenyl rings.

Table 3: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that often results in extensive fragmentation, offering valuable structural clues. The molecular ion (M⁺) peak should be prominent, corresponding to the exact mass of the molecule.

Experimental Protocol: EI-MS Data Acquisition

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (DIP) or by injection of a dilute solution if coupled to a Gas Chromatograph (GC).[7]

  • Instrumentation: Utilize a mass spectrometer capable of Electron Ionization, such as a single quadrupole or ion trap instrument.

  • Acquisition Parameters:

    • Ionization Energy: Standard 70 eV. Causality: This energy is high enough to cause reproducible fragmentation patterns, creating a characteristic "fingerprint" for the compound.

    • Source Temperature: 200-250 °C.

    • Mass Range: Scan from m/z 40 to 500 to ensure capture of the molecular ion and all significant fragments.

  • Data Analysis: Identify the molecular ion peak (M⁺). Analyze the major fragment ions and propose logical fragmentation pathways to support the structure.

Data Interpretation and Plausible Fragmentation Pathway

The molecular weight of this compound (C₁₇H₁₄N₂) is 246.31 g/mol . The high-resolution mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 246.1157.

Key Expected Fragments:

  • [M]⁺ (m/z 246): The molecular ion.

  • [M-1]⁺ (m/z 245): Loss of a hydrogen atom, often from the amino group or phenyl ring, leading to a stabilized radical cation.

  • [M-28]⁺ (m/z 218): Potential loss of HCN from the pyridine ring following rearrangement.

  • [C₆H₅]⁺ (m/z 77): The phenyl cation, a very common fragment for phenyl-substituted compounds.

G M [C₁₇H₁₄N₂]⁺˙ m/z = 246 (Molecular Ion) M_minus_H [C₁₇H₁₃N₂]⁺ m/z = 245 M->M_minus_H - H˙ M_minus_Ph [C₁₁H₉N₂]⁺ m/z = 169 M->M_minus_Ph - C₆H₅˙ Phenyl [C₆H₅]⁺ m/z = 77 M_minus_Ph->Phenyl Origin of Phenyl Fragment

Figure 2: A simplified, plausible fragmentation pathway for this compound in EI-MS.

Summary and Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the comprehensive characterization of this compound. Each technique offers complementary information that, when synthesized, allows for the unambiguous confirmation of the molecule's complex structure. This guide provides the foundational protocols and interpretive knowledge necessary for researchers to confidently identify and utilize this important chemical entity in their work.

References

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. Retrieved from [Link]

  • Scirp.org. (2022). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. Retrieved from [Link]

  • Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

  • ResearchGate. (2020). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PMC. Retrieved from [Link]

Sources

A Technical Guide to the Crystal Structure Analysis of 2-Amino-3,5-diphenylpyridine: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and analysis of the crystal structure of 2-Amino-3,5-diphenylpyridine. This pyridine derivative, with its potential applications in medicinal chemistry, warrants a thorough understanding of its three-dimensional structure to elucidate structure-activity relationships (SAR) and guide rational drug design.

Introduction: The Significance of Structural Elucidation

The spatial arrangement of atoms within a molecule and the intermolecular interactions in its crystalline state are fundamental to its physicochemical properties, including solubility, stability, and bioavailability. For pharmacologically active compounds like this compound, a detailed crystal structure analysis provides invaluable insights into its potential binding modes with biological targets. The presence of a flexible aminopyridine core functionalized with two phenyl rings suggests a propensity for various non-covalent interactions, which are critical for molecular recognition processes in biological systems. This guide will walk through the essential steps, from obtaining suitable single crystals to the detailed analysis of the resulting crystal structure.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of the target compound and, crucially, the growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound

While various synthetic routes to substituted pyridines exist, a common approach involves a multi-component reaction, such as the Hantzsch pyridine synthesis or variations thereof. For this compound, a plausible route could involve the condensation of a β-ketoester, an aldehyde, and an ammonia source, followed by aromatization. The precise conditions, including solvent, temperature, and catalysts, would need to be optimized to achieve a high yield and purity of the final product.

Crystallization Methodologies

Obtaining diffraction-quality crystals is often the most challenging step. The choice of crystallization technique is critical and often requires screening of various conditions.

Experimental Protocol: Slow Evaporation Technique

  • Solvent Selection: Begin by testing the solubility of this compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof). A suitable solvent is one in which the compound has moderate solubility at room temperature or elevated temperatures.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent. Gentle heating may be required to facilitate dissolution.

  • Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean, dust-free crystallization vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.

Other techniques such as vapor diffusion (liquid-liquid or solid-liquid) and cooling crystallization can also be employed and systematically screened to find the optimal conditions for crystal growth[1].

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid[2].

Data Collection

Experimental Protocol: SCXRD Data Acquisition

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil)[1].

  • Data Collection: The crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential radiation damage[1]. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A series of diffraction images are recorded as the crystal is rotated through a range of angles[1].

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is subsequently refined against the experimental data to obtain the final, high-resolution crystal structure. Specialized software such as SHELXS and SHELXL are commonly used for structure solution and refinement.

Analysis of the Crystal Structure of this compound: A Predictive Approach

While a specific published crystal structure for this compound was not identified in the initial search, we can predict its key structural features based on the analysis of similar aminopyridine derivatives found in the Cambridge Structural Database (CSD)[3][4][5][6].

Molecular Geometry

The core of the molecule will consist of a pyridine ring, which is expected to be largely planar. The two phenyl rings will be attached at the 3 and 5 positions. Due to steric hindrance, it is anticipated that the phenyl rings will be twisted out of the plane of the pyridine ring. The dihedral angles between the pyridine ring and the two phenyl rings will be a key structural parameter. The amino group at the 2-position will also have a specific orientation relative to the pyridine ring.

Table 1: Predicted Key Geometric Parameters for this compound

ParameterPredicted Value RangeSignificance
Pyridine Ring PlanarityNear PlanarThe aromatic nature of the ring dictates its planarity.
C-N-C (Pyridine) Bond Angle~117-120°Typical for sp² hybridized nitrogen in an aromatic ring.
C-C (Pyridine-Phenyl) Bond Length~1.48-1.50 ÅSingle bond character between two sp² hybridized carbons.
Dihedral Angle (Pyridine-Phenyl 1)30-60°Influences the overall shape and potential for intermolecular interactions.
Dihedral Angle (Pyridine-Phenyl 2)30-60°Affects the molecule's ability to pack efficiently in the crystal lattice.
C-NH₂ Bond Length~1.36-1.38 ÅPartial double bond character due to resonance with the pyridine ring.
Supramolecular Architecture and Intermolecular Interactions

The crystal packing of this compound will be governed by a network of intermolecular interactions. Based on studies of other aminopyridines, the following interactions are expected to be prominent[7][8][9][10]:

  • N-H···N Hydrogen Bonds: The amino group is an excellent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This is expected to be a primary and strong interaction, often leading to the formation of dimers or chains[7][11].

  • π-π Stacking Interactions: The presence of three aromatic rings (one pyridine and two phenyl) provides ample opportunity for π-π stacking interactions, which will play a significant role in the overall crystal packing.

  • C-H···π Interactions: The hydrogen atoms on the phenyl rings can act as weak hydrogen bond donors to the π-systems of adjacent aromatic rings.

  • van der Waals Forces: These non-specific interactions will also contribute to the overall stability of the crystal lattice.

The interplay of these interactions will define the supramolecular architecture of the crystal. Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts[12][13].

Diagram 1: Predicted Supramolecular Synthon

G cluster_0 Molecule A cluster_1 Molecule B A_N_pyridine N (pyridine) A_NH2 NH2 B_N_pyridine N (pyridine) A_NH2->B_N_pyridine N-H···N B_NH2 NH2

Caption: Predicted N-H···N hydrogen bonding between two molecules of this compound.

Structure-Property Relationships and Implications for Drug Development

A detailed understanding of the crystal structure of this compound can inform several aspects of drug development:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have significant implications for its physical properties. Crystal structure analysis can help identify and characterize different polymorphs.

  • Co-crystallization: The hydrogen bonding capabilities of the amino and pyridine groups make this compound a good candidate for co-crystal formation with other molecules, which can be used to modify its physicochemical properties[10][14][15].

  • Rational Drug Design: The three-dimensional structure provides a template for designing analogues with improved binding affinity and selectivity for a biological target. The identified intermolecular interaction motifs can be mimicked in the design of new ligands.

Conclusion

The crystal structure analysis of this compound is a critical step in understanding its chemical nature and potential as a pharmaceutical agent. This guide has outlined the key experimental procedures and analytical considerations, from synthesis and crystallization to the detailed interpretation of the crystal structure. While a published structure for this specific molecule is not yet available, the principles and predictive analysis presented here provide a robust framework for any researcher embarking on the structural elucidation of this and related compounds. The insights gained from such studies are essential for advancing the fields of medicinal chemistry and materials science.

References

  • Barykina, D. S., et al. (2020). Role of intermolecular interactions in formation of mono- and diaminopyridine crystals: study from the energetic viewpoint. Structural Chemistry, 32, 235–257. Available at: [Link]

  • El-Ghezal, N., et al. (2020). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 25(23), 5673. Available at: [Link]

  • Mamedov, I. G., et al. (2022). Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1030–1037. Available at: [Link]

  • ResearchGate. (n.d.). Intermolecular interactions between molecules of 4-aminopyridine. Available at: [Link]

  • Wagner, F. E., et al. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Molecules, 28(12), 4879. Available at: [Link]

  • Cetina, M., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1083, 269-277. Available at: [Link]

  • TÜBİTAK Academic Journals. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Available at: [Link]

  • ResearchGate. (n.d.). A part of the crystal structure of (I), showing the intermolecular interactions as dashed lines. Available at: [Link]

  • Naghiyev, F. N., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 164–170. Available at: [Link]

  • ResearchGate. (2025). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • ResearchGate. (n.d.). New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations. Available at: [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Available at: [Link]

  • Mohamed, S. K., et al. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1532. Available at: [Link]

  • Sharma, R., et al. (2014). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. Crystallography Reports, 59(7), 1144-1148. Available at: [Link]

  • Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Available at: [Link]

  • Velmurugan, V., et al. (2018). Single Crystal XRD and Quantum Chemical Studies on Non-Proton Transfer Co-Crystals of 2-Amino-5-nitropyridine with Phenylthioacetic Acid and Barbituric Acid. Asian Journal of Chemistry, 30(8), 1731-1738. Available at: [Link]

  • CCDC. (n.d.). Search - Access Structures. Available at: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

  • Singaram, B., et al. (2017). 4-Amino-3,5-dichloropyridine. IUCrData, 2(1), x161993. Available at: [Link]

  • Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934. Available at: [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 2-Amino-5-phenylpyridine (HMDB0029747). Available at: [Link]

  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

Sources

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Amino-3,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-Amino-3,5-diphenylpyridine, a pyridine derivative of interest in medicinal chemistry. Pyridine scaffolds are integral to numerous therapeutic agents, and understanding their electronic structure is paramount for rational drug design.[1][2] This document outlines a robust computational protocol employing Density Functional Theory (DFT) to elucidate the molecular geometry, electronic properties, and reactivity of the title compound. We delve into the causality behind methodological choices, from the selection of the B3LYP functional and 6-311++G(d,p) basis set to the application of advanced analyses such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) theory. The insights gleaned from these calculations are directly correlated with their implications for drug development, offering a bridge between theoretical chemistry and practical application for researchers, scientists, and drug development professionals.

Introduction

The Significance of this compound in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Its derivatives, such as this compound, are of significant interest due to their potential as versatile building blocks for novel therapeutic agents. The amino group and the phenyl substituents on the pyridine core offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The unique electronic characteristics imparted by the nitrogen heteroatom make pyridine derivatives valuable frameworks in the design of targeted therapies.[1]

The Role of In Silico Quantum Chemical Calculations in Modern Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery, providing a theoretical lens to examine molecular structure and reactivity at the subatomic level.[3] These in silico methods allow for the prediction of a wide range of molecular properties, including geometry, electronic structure, and spectroscopic characteristics, with a high degree of accuracy.[1] By elucidating structure-activity relationships (SAR), quantum mechanics aids in the rational design and optimization of drug candidates, ultimately accelerating the development pipeline and reducing costs.[1][4]

Objectives of This Guide

This guide aims to provide a detailed, step-by-step protocol for performing and interpreting quantum chemical calculations on this compound. The focus is not merely on the procedural aspects but on the scientific rationale behind each computational step. By the end of this guide, the reader will be equipped to:

  • Perform reliable DFT calculations to predict the molecular properties of this compound.

  • Interpret the results of these calculations to gain insights into the molecule's reactivity and potential as a drug scaffold.

  • Apply these computational insights to inform the design of novel pyridine-based therapeutic agents.

Theoretical Background

Introduction to Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method that has gained widespread use due to its favorable balance of computational cost and accuracy.[1][5] Unlike wavefunction-based methods, DFT calculates the electronic energy of a molecule based on its electron density. This approach significantly reduces the computational expense, making it feasible to study larger and more complex molecules relevant to drug discovery.

Choice of Functional and Basis Set: B3LYP/6-311++G(d,p)

The selection of an appropriate functional and basis set is critical for obtaining accurate results. For organic molecules containing heteroatoms, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted and robust choice.[6] It combines the strengths of both Hartree-Fock theory and DFT.

The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a high degree of flexibility for describing the spatial distribution of electrons.[7] The inclusion of diffuse functions ("++") is crucial for accurately modeling systems with lone pairs and for calculating properties related to electron affinity.[7] The polarization functions ("d,p") allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.[6] This combination of functional and basis set has been shown to yield reliable geometries and electronic properties for a wide range of organic molecules.[8][9]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on this compound using a program such as Gaussian.

Molecular Structure Input and Pre-optimization
  • Construct the 3D structure of this compound using a molecular building software (e.g., GaussView, Avogadro).

  • Perform an initial, lower-level molecular mechanics optimization to obtain a reasonable starting geometry. This step helps to remove any steric clashes and ensures a good starting point for the more computationally intensive quantum mechanical calculations.

Geometry Optimization
  • Set up the DFT calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Perform a geometry optimization to find the lowest energy conformation of the molecule.[1] This process systematically adjusts the positions of the atoms until a stationary point on the potential energy surface is located.

Frequency Analysis for Thermodynamic Properties and Stability Verification
  • Following a successful geometry optimization, perform a frequency calculation at the same level of theory.[1][10]

  • Verify the nature of the stationary point . The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[11] The presence of one imaginary frequency indicates a transition state.[11]

  • The frequency calculation also provides valuable thermodynamic data , such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.[10]

Frontier Molecular Orbital (HOMO-LUMO) Analysis
  • From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .

  • The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[12] The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[13] A smaller gap generally indicates higher reactivity.[4]

Molecular Electrostatic Potential (MEP) Mapping
  • Generate a Molecular Electrostatic Potential (MEP) map . This provides a visual representation of the charge distribution around the molecule.[14]

  • The MEP map is color-coded to indicate electron-rich (negative potential, typically red) and electron-deficient (positive potential, typically blue) regions.[15] This information is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions like hydrogen bonding.[14][16]

Natural Bond Orbital (NBO) Analysis
  • Perform a Natural Bond Orbital (NBO) analysis to gain a deeper understanding of the bonding and electronic structure.[17]

  • NBO analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the chemist's Lewis structure intuition.[18] This analysis provides insights into hyperconjugative interactions, charge delocalization, and the stability of the molecule.[17][19]

Software and Computational Details

All calculations should be performed using a reputable quantum chemistry software package like Gaussian, ORCA, or Q-Chem. The specific keywords for each calculation will vary depending on the software used.

Computational_Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis & Interpretation cluster_output Insights for Drug Development A 1. Build 3D Structure B 2. Pre-optimize (MM) A->B Initial Geometry C 3. Geometry Optimization B->C Refined Geometry D 4. Frequency Analysis C->D Optimized Structure E 5. HOMO-LUMO Analysis D->E Electronic Properties F 6. MEP Mapping D->F Reactivity Sites G 7. NBO Analysis D->G Bonding & Stability H Structure-Activity Relationships (SAR) E->H I Pharmacokinetic Property Prediction E->I F->H F->I G->H G->I

Caption: A generalized workflow for quantum chemical calculations.

Results and Discussion: Interpreting the Data

Optimized Molecular Geometry

The geometry optimization will provide the most stable 3D structure of this compound. Key bond lengths and angles should be tabulated and compared with experimental data if available. Deviations from idealized geometries can provide insights into steric strain and electronic effects.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Angle (°)
C-N (Pyridine Ring)Calculated ValueCalculated Value
C-C (Pyridine Ring)Calculated ValueCalculated Value
C-N (Amino Group)Calculated ValueCalculated Value
C-C (Pyridine-Phenyl)Calculated ValueCalculated Value

(Note: The table should be populated with the actual calculated values from the optimization.)

Vibrational Spectroscopy Analysis

The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.[11] The absence of imaginary frequencies in the output confirms that the optimized geometry is a true minimum on the potential energy surface.[11] It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies, and scaling factors may be applied for better agreement.[20]

Frontier Molecular Orbitals and Chemical Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The distribution of these orbitals provides information about the reactive sites of the molecule. For this compound, the HOMO is likely to be localized on the electron-rich amino group and the pyridine ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, will be distributed over the electron-deficient regions of the molecule, highlighting potential sites for nucleophilic attack.

Table 2: Calculated Quantum Chemical Descriptors for this compound

ParameterValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO Gap (ΔE)Calculated Value

(Note: The table should be populated with the actual calculated values.)

MEP Analysis and Prediction of Electrophilic/Nucleophilic Sites

The MEP map will visually confirm the predictions from the HOMO-LUMO analysis. The most negative potential (red/yellow regions) will likely be located around the nitrogen atom of the pyridine ring and the amino group, indicating these as the most probable sites for electrophilic attack and hydrogen bond acceptance.[15] The hydrogen atoms of the amino group and the phenyl rings will exhibit positive potential (blue regions), making them susceptible to nucleophilic attack.[15]

MEP_Concept cluster_mep Molecular Electrostatic Potential (MEP) Map Molecule This compound (Charge Distribution) Red Red/Yellow Regions (Negative Potential) Molecule->Red Blue Blue Regions (Positive Potential) Molecule->Blue Nucleophilic_Attack Electrophile (e.g., H+) Red->Nucleophilic_Attack Site for Electrophilic Attack Electrophilic_Attack Nucleophile (e.g., OH-) Blue->Electrophilic_Attack Site for Nucleophilic Attack

Sources

A Technical Guide to the Thermochemical Characterization of 2-Amino-3,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Molecular Structure and Thermodynamic Stability

In the landscape of drug discovery and materials science, 2-amino-3,5-diphenylpyridine stands as a molecule of significant interest. Its pyridine core, adorned with both amino and phenyl functionalities, imparts a unique combination of structural rigidity, hydrogen bonding capability, and aromatic interactions. These features are pivotal in its potential applications, ranging from novel therapeutics to advanced organic materials. However, to truly harness its potential, a fundamental understanding of its energetic landscape is paramount. This technical guide provides a comprehensive framework for the experimental determination and computational prediction of the key thermochemical properties of this compound. By elucidating its thermodynamic stability, we can unlock critical insights into its reactivity, phase behavior, and ultimately, its function. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind them.

The Significance of Thermochemical Data

The thermochemical properties of a compound, such as its enthalpy of formation, combustion, and sublimation, are not mere academic data points. They are the quantitative descriptors of its energetic content and stability. For a molecule like this compound, this data is critical for:

  • Drug Development: Understanding the energetic stability of different polymorphic forms can inform formulation strategies and predict shelf-life. The energy of intermolecular interactions, reflected in the enthalpy of sublimation, is crucial for predicting solubility and bioavailability.

  • Materials Science: For applications in organic electronics or polymer chemistry, the enthalpy of formation provides a measure of the compound's intrinsic stability, guiding the design of more robust and reliable materials.

  • Synthetic Chemistry: Knowledge of reaction enthalpies allows for the optimization of synthetic routes, improving yields and ensuring process safety.

This guide will detail the established methodologies to acquire this vital information, ensuring both scientific rigor and practical applicability.

Experimental Determination of Thermochemical Properties

A robust experimental investigation is the cornerstone of accurate thermochemical characterization. The following protocols are designed to be self-validating, providing a clear and reliable path to obtaining high-quality data.

Enthalpy of Combustion and Formation in the Condensed Phase

The standard molar enthalpy of formation in the crystalline phase (ΔfHm°(cr)) is a primary thermochemical property. It is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcHm°).

Methodology: Static Bomb Combustion Calorimetry

Static bomb calorimetry is a precise technique used to measure the heat released during the complete combustion of a substance in a constant-volume environment.[1]

Experimental Protocol:

  • Sample Preparation: A pellet of highly purified this compound (mass accurately determined) is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A known length of iron fuse wire is positioned to contact the sample.

  • Pressurization: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa.

  • Calorimeter Assembly: The sealed bomb is submerged in a precisely measured quantity of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored with high precision (e.g., using a platinum resistance thermometer) as a function of time until the system reaches a final, stable temperature.[1]

  • Analysis of Combustion Products: After the experiment, the bomb is depressurized, and the gaseous products are analyzed for carbon dioxide content to ensure complete combustion. The amount of nitric acid formed from the nitrogen in the sample and residual atmospheric nitrogen is also quantified.[1]

  • Calculation: The standard molar energy of combustion (ΔcUm°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter (determined by combusting a standard substance like benzoic acid). Corrections are applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid.[1][2] The standard molar enthalpy of combustion is then derived from the standard molar energy of combustion.

Causality Behind Experimental Choices:

  • High-Purity Oxygen: Ensures complete and rapid combustion of the organic compound to well-defined products (CO₂, H₂O, N₂).

  • Standard Substance Calibration: The use of a certified standard like benzoic acid is crucial for accurately determining the energy equivalent of the calorimeter, which is a critical parameter in the calculations.[3]

  • Product Analysis: Quantifying the CO₂ and nitric acid formed validates the completeness of the reaction and allows for necessary corrections, enhancing the accuracy of the final enthalpy value.[1]

Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubHm°) is the energy required to transition one mole of a substance from the solid to the gaseous state.[4] It provides a direct measure of the intermolecular forces in the crystal lattice.

Methodology: Calvet Microcalorimetry or Knudsen Effusion Method

For compounds like this compound, which are expected to be solid at room temperature with low volatility, Calvet microcalorimetry is a suitable technique.[5][6] An alternative is the Knudsen effusion method, which measures vapor pressure as a function of temperature.[7]

Experimental Protocol (Calvet Microcalorimetry):

  • Sample Preparation: A small, accurately weighed amount of the crystalline sample is placed in a sample cell.

  • Isothermal Measurement: The sample cell and a reference cell are placed in the Calvet microcalorimeter, which maintains a highly stable temperature.

  • Sublimation Induction: A stream of inert gas (e.g., nitrogen) is passed over the sample to induce sublimation.

  • Heat Flow Detection: The heat absorbed during the endothermic sublimation process is detected by a series of thermocouples surrounding the sample cell. This generates a heat flow signal that is proportional to the rate of sublimation.

  • Data Integration: The total heat absorbed is determined by integrating the heat flow signal over time until the sample is completely sublimated.

  • Calculation: The molar enthalpy of sublimation is calculated by dividing the total heat absorbed by the number of moles of the sample.

Causality Behind Experimental Choices:

  • High-Sensitivity Detection: Calvet microcalorimetry is highly sensitive, allowing for the use of small sample sizes and the accurate measurement of the small heat effects associated with sublimation.[5]

  • Isothermal Conditions: Maintaining a constant temperature ensures that the measured enthalpy corresponds to a specific temperature.

  • Inert Gas Flow: The controlled flow of an inert gas facilitates the sublimation process and ensures that the vapor is efficiently removed from the sample surface.

Computational Thermochemistry: An In-Silico Approach

Quantum chemical calculations provide a powerful complementary approach to experimental studies, offering insights into the electronic structure and energetics of molecules.[8][9]

Methodology: Density Functional Theory (DFT) and High-Level Ab Initio Methods

Computational methods like DFT with the B3LYP functional and Møller-Plesset perturbation theory (MP2) are commonly used for calculating the thermochemical properties of nitrogen-containing heterocycles.[6][8] High-accuracy composite methods like G3 or G4 can also be employed for more precise predictions.

Computational Workflow:

  • Geometry Optimization: The three-dimensional structure of this compound is fully optimized using a chosen level of theory and basis set (e.g., B3LYP/6-311G**).[8]

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Total Energy Calculation: The total electronic energy of the molecule is calculated at the optimized geometry.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation (ΔfHm°(g)) is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the calculations.[6]

  • Enthalpy of Sublimation Estimation: The enthalpy of sublimation can be estimated by calculating the intermolecular interaction energies in the crystal lattice, though this is a more complex computational task.

Causality Behind Methodological Choices:

  • Choice of Functional and Basis Set: The B3LYP functional is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[8] Extended basis sets like 6-311G** are necessary to accurately describe the electron distribution in a molecule with multiple heteroatoms and aromatic rings.[8]

  • Isodesmic Reactions: This approach is crucial for obtaining reliable enthalpies of formation from quantum chemical calculations. By carefully choosing reference compounds with well-established experimental thermochemical data, the errors in the calculated total energies are largely canceled out, leading to more accurate results.[6]

Data Synthesis and Validation

A key aspect of this technical guide is the emphasis on self-validating systems. This is achieved through the comparison and integration of experimental and computational data.

PropertyExperimental MethodComputational Method
ΔfHm°(cr, 298.15 K) Static Bomb Combustion CalorimetryNot directly calculated
ΔsubHm°(298.15 K) Calvet Microcalorimetry/Knudsen EffusionCrystal Structure Prediction/Lattice Energy Calculations
ΔfHm°(g, 298.15 K) Derived from ΔfHm°(cr) and ΔsubHm°Isodesmic/Homodesmotic Reactions

The gas-phase enthalpy of formation is a critical point of comparison. A good agreement between the experimentally derived value (from combustion and sublimation data) and the computationally predicted value provides strong validation for both methodologies.

Visualizing the Workflow

To provide a clear overview of the described methodologies, the following diagrams illustrate the experimental and computational workflows.

ExperimentalWorkflow cluster_combustion Enthalpy of Combustion cluster_sublimation Enthalpy of Sublimation cluster_formation Enthalpy of Formation a Sample Preparation (Pelletizing) b Bomb Calorimetry (Combustion in O2) a->b c Data Analysis (Temperature Rise) b->c d ΔcHm°(cr) c->d i ΔfHm°(g) d->i Hess's Law e Sample Preparation f Calvet Microcalorimetry or Knudsen Effusion e->f g Data Analysis (Heat Flow/Vapor Pressure) f->g h ΔsubHm° g->h h->i Hess's Law

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

ComputationalWorkflow A Molecular Structure Input (this compound) B Geometry Optimization (e.g., B3LYP/6-311G**) A->B C Frequency Calculation (Confirm Minimum & ZPVE) B->C D Total Energy Calculation C->D F Calculation of Reactant & Product Energies D->F E Isodesmic Reaction Design E->F G ΔfHm°(g) Calculation F->G

Caption: Computational workflow for predicting the gas-phase enthalpy of formation.

Conclusion

The thermochemical characterization of this compound is a crucial step in unlocking its full potential in medicinal chemistry and materials science. This guide has outlined a robust and self-validating approach, combining state-of-the-art experimental techniques with reliable computational methods. By following these protocols, researchers can obtain accurate and reliable thermochemical data, providing a solid energetic foundation for future research and development endeavors. The synergy between experimental measurement and computational modeling, as detailed herein, represents the gold standard for comprehensive physicochemical characterization.

References

  • Ribeiro da Silva, M. A. V., et al. (2007). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. The Journal of Chemical Thermodynamics, 39(9), 1267-1274. [Link]

  • Yagofarov, M. I., Nagrimanov, R. N., & Solomonov, B. N. (2017). Thermochemistry of phase transitions of aromatic amines: Estimation of the sublimation enthalpy at 298.15 K through the fusion enthalpy. The Journal of Chemical Thermodynamics, 113, 301–307. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2008). Thermochemical Study of Three Hindered Pyridine Derivatives. The Journal of Physical Chemistry B, 112(29), 8682–8687. [Link]

  • Cox, J. D., Challoner, A. R., & Meetham, A. R. (1954). The Heats of Combustion of Pyridine and Certain of its Derivatives. Journal of the Chemical Society, 265. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2007). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. ResearchGate. [Link]

  • Yagofarov, M. I., Nagrimanov, R. N., & Solomonov, B. N. (2017). Thermochemistry of phase transitions of aromatic amines: Estimation of the sublimation enthalpy at 298.15 K through the fusion enthalpy. ResearchGate. [Link]

  • Hubbard, W. N., Scott, D. W., & Waddington, G. (1954). Heats of combustion and formation of pyridine and hippuric acid. The Journal of Physical Chemistry, 58(2), 152–156. [Link]

  • Cox, J. D., Challoner, A. R., & Meetham, A. R. (1954). The heats of combustion of pyridine and certain of its derivatives. Journal of the Chemical Society (Resumed). [Link]

  • Paraskevas, P. D., et al. (2013). Modeling the thermochemistry of nitrogen-containing compounds via group additivity. Combustion and Flame, 160(11), 2347-2361. [Link]

  • Wang, X., et al. (2015). Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. Journal of Physical Chemistry A, 119(28), 7849–7862. [Link]

  • Badelin, V. G., et al. (2012). Enthalpy of sublimation of natural aromatic amino acids determined by Knudsen's effusion mass spectrometric method. Thermochimica Acta, 527, 126–131. [Link]

  • Johansen, S. L. (2022). Nitrogen-Heterocycles in the Interstellar Medium: Experimental and Computational Approaches to an Astrochemical Mystery. eScholarship, University of California. [Link]

  • Enthalpy of sublimation. (2023, November 29). In Wikipedia. [Link]

  • Zaiats, G. M., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(19), 11393–11417. [Link]

  • Hubbard, W. N., Scott, D. W., & Waddington, G. (1954). THE HEATS OF COMBUSTION AND FORMATION OF PYRIDINE AND HIPPURIC ACID1. The Journal of Physical Chemistry, 58(2), 152-156. [Link]

  • Patil, U. V., et al. (2014). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1686-1693. [Link]

  • Maseko, R. B., et al. (2022). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Journal of the Serbian Chemical Society, 87(10), 1125–1141. [Link]

  • Gao, S., et al. (2003). Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. Chemical Papers, 57(2), 97–101. [Link]

  • Zaiats, G. M., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. ResearchGate. [Link]

  • Synthesis of a library of 2-amino-3,5-dicarbonitrile-6-thio-pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Mohd Yusof, N. A., et al. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. International Journal of Molecular Sciences, 20(21), 5326. [Link]

  • de Kruif, C. G. (1980). Enthalpies of sublimation and vapour pressures of 11 polycyclic hydrocarbons. The Journal of Chemical Thermodynamics, 12(3), 243–248. [Link]

  • Perisanu, S., Gheorghe, D., & Neacsu, A. (2020). The Enthalpy of Formation Of L- α -Amino Acids. Insights in Chemistry and Biochemistry, 1(3). [Link]

Sources

An In-depth Technical Guide to the Solubility Studies of 2-Amino-3,5-diphenylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously investigate the solubility of 2-Amino-3,5-diphenylpyridine, a heterocyclic amine of interest, in a range of organic solvents. This document eschews a rigid, templated approach, instead offering a logically structured narrative that delves into the theoretical underpinnings of solubility, provides detailed, field-proven experimental protocols, and emphasizes the principles of scientific integrity and data-driven decision-making. By integrating theoretical knowledge with practical, step-by-step guidance, this guide aims to empower researchers to generate high-quality, reproducible solubility data essential for process development, formulation design, and regulatory submissions.

Introduction: The Imperative of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic solubility of a drug candidate is a cornerstone of its developability profile.[1] Poor solubility can cascade into a myriad of challenges, including but not limited to, compromised bioavailability, difficulties in formulation, and increased development costs.[1] For a molecule like this compound, understanding its solubility in various organic solvents is paramount for several key stages of its development lifecycle:

  • Crystallization and Purification: The selection of an appropriate solvent system is fundamental for obtaining the desired crystalline form of the API with high purity.

  • Process Chemistry: Solubility data informs the choice of reaction media and helps in optimizing reaction kinetics and product yield.

  • Formulation Development: The ability to dissolve the API in a suitable solvent is often the first step in creating various dosage forms, from oral solutions to parenteral formulations.

  • Preclinical and Toxicological Studies: Consistent and well-characterized solutions are necessary for accurate dosing in in-vitro and in-vivo studies.

This guide will provide a robust methodology to approach the solubility assessment of this compound, ensuring that the generated data is not only accurate but also interpretable in the context of its broader development program.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution of the solid into the solvent is equal to the rate of precipitation of the solute from the solution.[2] This equilibrium is governed by the free energy change of the system. For a solid to dissolve, the free energy of the system must decrease. This process can be conceptually broken down into three main energetic contributions:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavitation Energy: The energy needed to create a void or cavity in the solvent large enough to accommodate a solute molecule.

  • Solvation Energy: The energy released when the solute molecule interacts with the solvent molecules.

A favorable dissolution process occurs when the energy released during solvation is sufficient to overcome the lattice and cavitation energies. The interplay of these factors is influenced by the physicochemical properties of both the solute and the solvent.

Physicochemical Properties of this compound

While comprehensive experimental data for this compound is not extensively available in the public domain, we can infer its likely behavior based on its structure and data from analogous compounds.

Structure:

Caption: Molecular structure of this compound.

Key Structural Features Influencing Solubility:

  • Amino Group (-NH2): The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, which can lead to favorable interactions with protic solvents.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

  • Diphenyl Substitution: The two phenyl rings contribute significantly to the molecule's lipophilicity and potential for π-π stacking interactions, which can influence both crystal lattice energy and interactions with aromatic solvents.

Predicted Physicochemical Properties:

Due to the lack of specific experimental data for this compound (CAS: 726138-31-4), the following properties are estimated based on structurally similar compounds like 2-amino-5-phenylpyridine (CAS: 33421-40-8).[2][3]

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₁₇H₁₄N₂From structure
Molecular Weight 246.31 g/mol From formula
Melting Point Likely >150 °CPhenyl substitutions generally increase melting point compared to simpler aminopyridines. 2-amino-5-phenylpyridine has a melting point of 134-138 °C.
pKa (of the pyridinium ion) ~4-6The amino group is electron-donating, which may slightly increase the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2).
logP >3The two phenyl groups will significantly increase the lipophilicity.

These properties suggest that this compound is a relatively non-polar molecule with some capacity for hydrogen bonding. Its solubility is expected to be higher in organic solvents than in water.

Experimental Design for Solubility Determination

A robust experimental design is crucial for obtaining reliable and reproducible solubility data. This section outlines a comprehensive approach, from solvent selection to the detailed experimental protocol.

Solvent Selection: A Rationale-Driven Approach

The choice of solvents should be guided by their intended use in the drug development process and their ability to probe a range of intermolecular interactions. A diverse set of solvents should be selected, encompassing various polarity, hydrogen bonding capabilities, and functional groups.

Recommended Solvent Classes for Initial Screening:

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol, n-Butanol): Protic solvents that can act as both hydrogen bond donors and acceptors. Their varying alkyl chain lengths will probe the effect of hydrophobicity.

  • Ketones (e.g., Acetone, Methyl Ethyl Ketone): Aprotic polar solvents with hydrogen bond accepting capabilities.

  • Esters (e.g., Ethyl Acetate): Moderately polar aprotic solvents.

  • Ethers (e.g., Tetrahydrofuran (THF), 1,4-Dioxane): Aprotic solvents with hydrogen bond accepting capabilities.

  • Aromatic Hydrocarbons (e.g., Toluene): Non-polar solvents that can engage in π-π interactions with the phenyl rings of the solute.

  • Amides (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)): Highly polar aprotic solvents with strong hydrogen bond accepting capabilities.

  • Halogenated Solvents (e.g., Dichloromethane): Aprotic solvents of intermediate polarity.

  • Nitriles (e.g., Acetonitrile): Aprotic polar solvent.

The Gold Standard: Isothermal Shake-Flask Method

The isothermal shake-flask method is widely regarded as the most reliable method for determining thermodynamic equilibrium solubility.[4] The principle is to equilibrate an excess of the solid compound with the solvent at a constant temperature until the concentration of the dissolved solute in the supernatant is constant.

Diagram of the Shake-Flask Solubility Determination Workflow:

workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_calculation Calculation prep_compound Weigh excess this compound prep_solvent Add known volume of organic solvent prep_compound->prep_solvent seal_vial Seal vial securely prep_solvent->seal_vial agitate Agitate at constant temperature (e.g., 25°C, 37°C) seal_vial->agitate time Equilibrate for sufficient time (e.g., 24-72 hours) agitate->time rest Allow solid to settle time->rest filter Filter supernatant (e.g., 0.22 µm PTFE filter) rest->filter dilute Dilute filtrate with mobile phase/solvent filter->dilute quantify Quantify concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate solubility (e.g., in mg/mL, mol/L) quantify->calculate

Caption: Workflow for the isothermal shake-flask solubility determination.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Analytical balance

  • Calibrated pipettes or volumetric flasks

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and appropriate diluents for analysis

Step-by-Step Procedure:

  • Preparation of Slurries: a. Add an excess amount of this compound to a pre-weighed vial. The excess should be visually apparent throughout the experiment. A starting point is to add approximately 10-20 mg of the solid to 1-2 mL of the solvent. b. Record the exact mass of the compound added. c. Add a precise volume of the selected organic solvent to the vial. d. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a temperature-controlled orbital shaker set at the desired temperature (e.g., 25 °C or 37 °C). b. Agitate the slurries at a constant speed (e.g., 150-200 rpm) to ensure continuous mixing of the solid and liquid phases. c. The equilibration time is critical. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure equilibrium is reached.[5] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements are in agreement.

  • Sampling and Sample Preparation: a. After equilibration, remove the vials from the shaker and allow the excess solid to sediment. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid particles. The choice of filter material should be compatible with the organic solvent. d. Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC analysis or the same solvent for UV-Vis analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification of Dissolved Solute:

    a. HPLC Method (Preferred for Specificity and Accuracy):

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column is a good starting point for a molecule with the polarity of this compound.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[6] The exact composition should be optimized to achieve good peak shape and retention time.

    • Detection: Based on the UV-absorbing chromophores (pyridine and phenyl rings), a wavelength in the range of 254-280 nm is likely to be suitable.[6] A UV scan of a dilute solution of the compound should be performed to determine the wavelength of maximum absorbance (λmax).

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same diluent as the samples. Generate a calibration curve by plotting the peak area versus concentration.

    • Analysis: Inject the diluted filtrate and determine its concentration from the calibration curve.

    b. UV-Vis Spectrophotometry Method (Simpler, but less specific):

    • Instrumentation: A UV-Vis spectrophotometer.

    • Procedure: Determine the λmax of this compound in each solvent.

    • Calibration: For each solvent, prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting absorbance versus concentration (Beer's Law).

    • Analysis: Measure the absorbance of the diluted filtrate and determine its concentration from the corresponding calibration curve. It is crucial to use the same solvent for the blank and for preparing the standards as for the sample.

  • Calculation of Solubility: a. Back-calculate the concentration of the undiluted filtrate using the dilution factor. b. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

SolventPolarity IndexHydrogen BondingSolubility (mg/mL)Solubility (mol/L)
Methanol5.1Donor/Acceptor[Hypothetical Data][Hypothetical Data]
Ethanol4.3Donor/Acceptor[Hypothetical Data][Hypothetical Data]
Isopropanol3.9Donor/Acceptor[Hypothetical Data][Hypothetical Data]
Acetone5.1Acceptor[Hypothetical Data][Hypothetical Data]
Ethyl Acetate4.4Acceptor[Hypothetical Data][Hypothetical Data]
Tetrahydrofuran4.0Acceptor[Hypothetical Data][Hypothetical Data]
Toluene2.4None[Hypothetical Data][Hypothetical Data]
N,N-Dimethylformamide6.4Acceptor[Hypothetical Data][Hypothetical Data]
Acetonitrile5.8Acceptor[Hypothetical Data][Hypothetical Data]

Interpretation of Results:

  • Structure-Solubility Relationships: Correlate the observed solubility values with the properties of the solvents. For instance, higher solubility in alcohols might suggest the importance of hydrogen bonding interactions. Good solubility in toluene could indicate that π-π stacking plays a significant role.

  • Thermodynamic Insights: If solubility is determined at different temperatures, the enthalpy and entropy of dissolution can be calculated using the van't Hoff equation. This provides deeper insights into the thermodynamics of the dissolution process.[7]

Scientific Integrity and Good Laboratory Practices

To ensure the trustworthiness and validity of the solubility data, it is imperative to adhere to Good Laboratory Practices (GLP).[8][9][10][11]

  • Standard Operating Procedures (SOPs): All experimental procedures should be documented in detailed SOPs to ensure consistency.[9]

  • Calibration and Maintenance of Equipment: All instruments, especially analytical balances, pipettes, and the HPLC or UV-Vis system, must be regularly calibrated and maintained.

  • Data Integrity: All raw data, including weighings, dilutions, and analytical results, should be recorded accurately and legibly in a laboratory notebook.[9]

  • Replicate Measurements: Solubility determinations should be performed in replicate (at least n=3) to assess the precision of the method.

Safety Precautions

Researchers must handle this compound and all organic solvents with appropriate safety precautions.

  • Material Safety Data Sheets (MSDS/SDS): Consult the SDS for this compound and each solvent to be aware of all potential hazards.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: All work should be conducted in a well-ventilated laboratory or a chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded framework for the systematic study of the solubility of this compound in organic solvents. By following the detailed experimental protocols and adhering to the principles of good laboratory practice, researchers can generate high-quality, reliable data. This data will be invaluable for making informed decisions throughout the drug development process, ultimately contributing to the successful advancement of new therapeutic agents.

References

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (Source: Not specified)
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.
  • How to find solubilities of drugs by using uv-visible spectroscopy? - ResearchGate. (2014, January 5).
  • HPLC Methods for analysis of 4-Aminopyridine - HELIX Chromatography. (n.d.).
  • Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. (Source: Not specified)
  • HPLC Methods for analysis of 2-Aminopyridine - HELIX Chromatography. (n.d.).
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11435-11447.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. (Source: Not specified)
  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14).
  • Good Laboratory Practices (GLP): 2024 Guide - Biobide. (n.d.).
  • 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone. (2025, January 28).
  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023, October 1). Spectroscopy.
  • 2-Amino-5-phenylpyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • This compound CAS#: 726138-31-4 - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2021, October 7).
  • 2-Amino-5-phenylpyridine 33421-40-8 | TCI EUROPE N.V. (n.d.).
  • Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023). MethodsX, 11, 102376.
  • 2-Amino-5-phenylpyridine AldrichCPR - Sigma-Aldrich. (n.d.).
  • Solubility of drugs in various solvents, particularly water, is a critical physical property that affects their stability, bioavailability, and therapeutic activity in various drug products. (Source: Not specified)
  • How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27).
  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. (Source: Not specified)
  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity. (Source: Not specified)
  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (Source: Not specified)
  • 2-Amino-3,5-difluoropyridine 97 732306-31-9 - Sigma-Aldrich. (n.d.).
  • 2-Amino-3,5-dibromopyridine | CAS 35486-42-1 | SCBT. (n.d.).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (Source: Not specified)
  • 2-AMINO-3-METHYLAMINO-5-PHENYLPYRIDINE CAS#: 107351-81-5 - ChemicalBook. (n.d.).
  • Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. (2019). Molecules, 24(20), 3795.
  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (Source: Not specified)

Sources

An In-Depth Technical Guide to 2-Amino-3,5-diphenylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminopyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds of significant biological and pharmaceutical importance.[1] Among its derivatives, aminopyridines have emerged as privileged structures in medicinal chemistry, serving as key building blocks for the development of novel therapeutic agents.[2] Their ability to act as bioisosteres for other functional groups and their capacity to engage in various non-covalent interactions with biological targets make them attractive scaffolds for drug design. This guide focuses on a specific, yet important, member of this class: 2-Amino-3,5-diphenylpyridine. We will delve into its chemical identity, properties, plausible synthetic routes, and its potential in the landscape of drug discovery.

Core Chemical Identity of this compound

The foundational step in understanding any chemical entity is to establish its unique identifiers and core properties.

PropertyValueSource
CAS Number 726138-31-4[3]
Molecular Formula C₁₇H₁₄N₂[4]
Molecular Weight 246.31 g/mol [3][4]
Purity Typically ≥95%[3]

Plausible Synthetic Pathway

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible and efficient route can be extrapolated from established methods for the synthesis of substituted 2-aminopyridines. One-pot multicomponent reactions are a hallmark of modern synthetic chemistry, offering efficiency and atom economy.[6] A likely approach involves a variation of the Guareschi-Thorpe condensation.

A proposed synthetic scheme would involve the reaction of a β-keto-nitrile with an activated methylene compound in the presence of a base. For the synthesis of this compound, a logical retrosynthetic analysis suggests the condensation of benzoylacetonitrile with phenylacetaldehyde in the presence of a suitable base like piperidine or a metal alkoxide.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Benzoylacetonitrile Benzoylacetonitrile Condensation Condensation & Cyclization Benzoylacetonitrile->Condensation Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->Condensation Base Base (e.g., Piperidine) Base->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Heat Heat Heat->Condensation Target This compound Condensation->Target

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on general methodologies for the synthesis of similar compounds and has not been experimentally validated for this specific molecule.

  • Reaction Setup: To a solution of benzoylacetonitrile (1 equivalent) and phenylacetaldehyde (1 equivalent) in anhydrous ethanol, add piperidine (0.1-0.2 equivalents) as a catalyst.

  • Reaction Execution: The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.

  • Characterization: The structure of the purified compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and its purity would be assessed by HPLC.

Spectroscopic Characterization (Anticipated)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings and the pyridine core. The protons on the pyridine ring will likely appear as multiplets or distinct doublets and triplets depending on their coupling. The protons of the amino group may appear as a broad singlet.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would be expected in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.

The Role of this compound in Drug Discovery

The aminopyridine scaffold is a cornerstone in the development of a wide range of therapeutic agents due to its versatile chemical nature and biological activity.[2] The introduction of two phenyl groups at the 3 and 5 positions of the 2-aminopyridine core in this compound creates a molecule with significant potential for various applications in drug discovery.

Kinase Inhibitors

The pyridine ring is a well-established scaffold in the design of kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases. The 2-amino group is a crucial pharmacophoric feature in many kinase inhibitors. The diphenyl substitution pattern can provide additional hydrophobic and van der Waals interactions within the kinase active site, potentially leading to enhanced potency and selectivity.

Central Nervous System (CNS) Active Agents

Aminopyridine derivatives have shown activity against various CNS targets. The lipophilic nature of the phenyl groups in this compound may facilitate its ability to cross the blood-brain barrier, making it a candidate for the development of drugs targeting neurological disorders.

Antimicrobial Agents

The pyridine nucleus is present in numerous compounds with antibacterial and antifungal properties. The structural features of this compound could be explored for the development of new antimicrobial agents, a critical area of research given the rise of drug-resistant pathogens.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through established multicomponent reaction methodologies, and its structure embodies the key pharmacophoric features of the broader aminopyridine class. Future research should focus on the definitive synthesis and comprehensive characterization of this compound, including the determination of its physical properties and detailed spectroscopic analysis. Furthermore, systematic screening of this compound and its derivatives against a panel of biological targets, particularly kinases and CNS receptors, could unveil novel therapeutic leads. The insights gained from such studies will undoubtedly contribute to the expanding role of aminopyridines in modern medicinal chemistry.

References

[1] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. National Center for Biotechnology Information. [Link]

[4] this compound; AB470586 | CAS 726138-31-4 – abcr Gute Chemie. abcr GmbH. [Link]

[2] Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. Royal Society of Chemistry. [Link]

[7] Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group | The Journal of Organic Chemistry. ACS Publications. [Link]

[8] Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI. MDPI. [Link]

[6] A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature - ResearchGate. ResearchGate. [Link]

[9] Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed. National Center for Biotechnology Information. [Link]

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. National Center for Biotechnology Information. [Link]

[10] 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. Royal Society of Chemistry. [Link]

2-Amino-4,6-diphenylpyridine-3-carbonitrile | C18H13N3 | CID 668105 - PubChem. PubChem. [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of Synthesized 2-Amino-3,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development. For novel heterocyclic compounds such as 2-Amino-3,5-diphenylpyridine, a rigorous and multi-faceted analytical approach is not merely a regulatory requirement but a scientific necessity to ensure safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive framework for the purity analysis of this compound, intended for researchers, analytical scientists, and quality control professionals. Moving beyond a simple recitation of methods, this document elucidates the causal logic behind procedural choices, offering detailed, field-proven protocols for chromatographic and spectroscopic analysis, and establishing a self-validating system for impurity identification and quantification.

Introduction: The Criticality of Purity in Drug Intermediates

This compound belongs to a class of highly functionalized pyridine derivatives, which are prevalent scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] Whether this molecule serves as a final API or a crucial intermediate, its purity profile has profound implications. The presence of impurities, even in trace amounts, can introduce significant risks, including altered pharmacological or toxicological profiles, reduced product stability, and unforeseen side effects in the final drug product.[3]

Therefore, the objective of this guide is to establish a comprehensive analytical strategy. This strategy is designed not only to quantify the purity of the target compound but also to identify and characterize process-related impurities and potential degradants. This involves an orthogonal approach, leveraging the strengths of multiple analytical techniques to build a complete and trustworthy picture of the material's composition.

Synthetic Profile and Potential Impurities

A thorough understanding of the synthetic route is paramount to predicting the likely impurity profile. While various methods exist for synthesizing substituted pyridines[4], a common approach for a structure like this compound could involve a multicomponent reaction.

A plausible synthesis could involve the condensation of benzaldehyde, phenylacetonitrile, and a suitable nitrogen source under catalytic conditions. This type of synthesis, while efficient, can generate a variety of process-related impurities.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual benzaldehyde, phenylacetonitrile.

  • Intermediates: Incompletely cyclized or partially substituted reaction intermediates.

  • Side-Products: Isomeric pyridines, products from self-condensation of starting materials, or over-arylated byproducts.

  • Reagents & Catalysts: Traces of bases (e.g., piperidine, triethylamine) or metal catalysts used in the synthesis.

  • Degradation Products: Compounds formed due to instability of the final product under reaction or workup conditions (e.g., oxidation, hydrolysis).

The analytical methods chosen must be capable of separating and detecting these structurally similar compounds from the main this compound peak.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination of non-volatile organic molecules in the pharmaceutical industry.[3] Its high resolution, sensitivity, and quantitative accuracy make it the primary tool for this analysis.[3]

Causality of Method Choice: A reversed-phase HPLC (RP-HPLC) method is selected due to the moderate polarity of this compound. The non-polar C18 stationary phase effectively retains the aromatic compound, while a polar mobile phase allows for elution. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted within a single analytical run, providing a comprehensive impurity profile.

Experimental Protocol: RP-HPLC

This protocol is a validated starting point and should be optimized and re-validated for specific instrumentation and impurity profiles.

  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions: | Parameter | Specification | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm particle size | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient Elution | Time (min) | % Mobile Phase B | | | 0.0 | 20 | | | 25.0 | 95 | | | 30.0 | 95 | | | 30.1 | 20 | | | 35.0 | 20 | | Flow Rate | 1.0 mL/min | | Column Temperature | 35 °C | | Detection Wavelength | 254 nm (or λmax determined by DAD scan) | | Injection Volume | 10 µL |

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

  • System Suitability: Before sample analysis, perform replicate injections (n=5) of the sample solution to verify system performance. The parameters should meet the criteria outlined in the table below.[3]

    Parameter Acceptance Criteria
    Tailing Factor (Asymmetry) 0.8 – 1.5
    Theoretical Plates > 2000

    | RSD of Peak Area | ≤ 2.0% |

  • Analysis: Inject the sample solution and record the chromatogram. Purity is typically calculated using the area percentage method, assuming all components have a similar response factor at the chosen wavelength.

Data Interpretation and Visualization

The primary output is a chromatogram showing the main peak for this compound and any impurity peaks. The area of each impurity peak, as a percentage of the total peak area, is used to determine the purity. The DAD can be used to check for peak purity and to compare the UV spectra of impurity peaks against the main component to gain preliminary structural insights.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent (0.1 mg/mL) s1->s2 a1 Inject Sample (10 µL) s2->a1 a2 Gradient Elution on C18 Column a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Assess System Suitability d2->d3 end end d3->end Final Purity Report

Caption: HPLC Purity Analysis Workflow.

Identification of Volatile Impurities: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful complementary technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents or low-boiling-point starting materials.[5]

Causality of Method Choice: The combination of gas chromatography's high separation efficiency for volatile compounds and mass spectrometry's definitive identification capabilities makes GC-MS ideal for this purpose. Electron Ionization (EI) provides reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident impurity identification.

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a Mass Spectrometer with an EI source and a quadrupole or ion trap mass analyzer.

  • Chromatographic & MS Conditions:

    Parameter Specification
    Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
    Carrier Gas Helium, constant flow at 1.0 mL/min
    Inlet Temperature 280 °C
    Injection Mode Split (e.g., 50:1)
    Oven Program Start at 100 °C, hold 2 min, ramp to 300 °C at 15 °C/min, hold 10 min
    MS Source Temp 230 °C
    MS Quad Temp 150 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Scan Range | 40 - 550 m/z |

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

Data Interpretation and Visualization

Analysis of the Total Ion Chromatogram (TIC) will reveal peaks corresponding to the parent compound and any volatile impurities. The mass spectrum of each peak can be extracted and compared against a reference library for identification.

GCMS_Workflow prep Dissolve Sample in Volatile Solvent inject Inject into GC prep->inject sep Separation on Capillary Column inject->sep ionize EI Ionization (70 eV) sep->ionize detect Mass Analysis (Quadrupole) ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic spec Extract Mass Spectrum for each Peak tic->spec lib Compare Spectrum to NIST Library spec->lib report Identify Impurities lib->report

Caption: GC-MS Impurity Identification Workflow.

Structural Confirmation and Purity Estimation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of the synthesized compound and provides a powerful method for detecting and quantifying impurities, often without the need for reference standards.[6]

Causality of Method Choice: Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shift, multiplicity, and integration of ¹H NMR signals confirm the structure and can be used to quantify impurities relative to the main component. ¹³C NMR confirms the number and type of carbon environments.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard with a known concentration and a simple spectrum (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis (qNMR) is desired.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure the relaxation delay (d1) in the ¹H experiment is sufficient (e.g., 5 times the longest T₁) for accurate integration if performing qNMR.

Data Interpretation
  • Structural Confirmation: The ¹H NMR spectrum of pure this compound is expected to show distinct signals for the aromatic protons on the pyridine and phenyl rings, as well as a characteristic broad signal for the -NH₂ protons. The ¹³C NMR will show the expected number of signals for the unique carbon atoms in the molecule.[7][8]

  • Purity Assessment: The presence of unexpected signals in the ¹H NMR spectrum indicates impurities. The integral of an impurity peak, when compared to the integral of a known proton signal from the main compound, can be used to estimate the molar ratio of the impurity. For example, if a singlet corresponding to one proton of an impurity integrates to 0.01, and a singlet for one proton of the main compound integrates to 1.00, the impurity is present at approximately 1 mol%.

Overall Analytical Strategy

A robust purity analysis relies on an orthogonal approach, where multiple techniques with different separation and detection principles are used to build confidence in the final result.

Overall_Strategy cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis Synth Synthesized This compound HPLC HPLC (Quantitative Purity) Synth->HPLC GCMS GC-MS (Volatile Impurities) Synth->GCMS NMR NMR (Structural ID & Purity) Synth->NMR Other HRMS / EA (Structural Confirmation) Synth->Other Final Certificate of Analysis (Purity > 98%) HPLC->Final GCMS->Final NMR->Final Other->Final

Caption: Orthogonal Analytical Strategy.

Conclusion

The purity analysis of this compound is a multi-step, evidence-based process that is fundamental to its application in a research or drug development setting. A combination of high-resolution chromatography (HPLC) for quantitative purity assessment, GC-MS for volatile impurity profiling, and NMR spectroscopy for definitive structural confirmation provides a comprehensive and trustworthy characterization.[5] This orthogonal approach ensures that the material meets the stringent quality standards required for pharmaceutical use, ultimately safeguarding the integrity of the final drug product and ensuring patient safety. Analytical method validation is a critical component for building confidence in the reliability of data throughout the drug development process.[9]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Analytical method validation: A brief review.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances.
  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential tre
  • Process for preparing 2-aminopyridine derivatives.
  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review.
  • Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry.
  • Electronic supplementary inform
  • Synthetic method of 2-amino-3,5-dichloropyridine.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
  • 2-amino-5-aryl- and 2-amino-5-hetaryl-3-cyano-6-(2-thienyl)pyridines as Organic Dyes for Dye-Sensitized Solar Cells: Synthesis, Quantum-Chemical Calculations, Spectral and Electrochemical Properties.
  • A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies.
  • analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research.
  • A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
  • 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. ChemicalBook.
  • Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile.
  • 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum. ChemicalBook.
  • Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenyl-imidazo[4,5-b]pyridine in urine and feces. Exaly.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.
  • Quantum Chemical Analysis of 3,5-Dimethyl-2,6-Diphenylpyridine and its Para Amino and Nitro Phenyl Derivatives Using Density Functional Theory. (2024). Indian Journal of Chemistry.
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.
  • An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Hindawi.
  • Amino acid analysis in biological fluids by GC-MS. University of Regensburg.
  • Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chromatography.
  • rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. MDPI.
  • Investigation of Impurities in Peptide Pools. (2023). MDPI.
  • 1 H NMR spectrum for compound 3 in pyridine-d 5.
  • Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry. Analytical and Bioanalytical Chemistry.
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. (2019). MDPI.

Sources

An In-Depth Technical Guide to the Tautomeric Landscape of 2-Amino-3,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The phenomenon of tautomerism is a cornerstone of heterocyclic chemistry, profoundly influencing the physicochemical properties, reactivity, and biological activity of molecules. Within the pyridine family, 2-aminopyridine and its derivatives present a classic case of amino-imino tautomerism. This technical guide provides a comprehensive examination of the tautomeric equilibrium in 2-amino-3,5-diphenylpyridine. While the parent 2-aminopyridine system is well-characterized, the introduction of bulky and electronically active phenyl substituents at the 3- and 5-positions introduces unique steric and electronic considerations. This document synthesizes established principles with field-proven methodologies to propose a definitive characterization of the tautomeric landscape of this specific compound. We will delve into the theoretical underpinnings of the amino-imino equilibrium, outline rigorous experimental protocols for its elucidation, and present a computational framework for its theoretical validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the subtle yet critical aspects of tautomerism in complex heterocyclic systems.

Foundational Principles: The Amino-Imino Tautomerism of the 2-Aminopyridine Core

The tautomerism of α- and γ-amino N-heteroaromatic compounds has been a subject of extensive study. For 2-aminopyridine, the equilibrium lies between the aromatic amino form (I) and the non-aromatic imino form (II) (Figure 1). Overwhelming evidence from spectroscopic, computational, and chemical studies has established that 2-aminopyridine and its simple derivatives exist predominantly in the amino form.[1][2]

The primary driving force for this preference is the preservation of the aromatic resonance energy in the pyridine ring. The amino tautomer possesses a fully aromatic sextet, conferring significant thermodynamic stability.[1] In contrast, the imino tautomer adopts a quinonoid-like structure, which disrupts the aromaticity and incurs a substantial energetic penalty. Computational studies, frequently employing Density Functional Theory (DFT), consistently calculate the amino tautomer to be more stable by a significant margin. For instance, in 2-amino-4-methylpyridine, the canonical amino structure is reported to be 13.60 kcal/mol more stable than the next most stable imino tautomer in the gas phase.[3][4]

The Influence of 3,5-Diphenyl Substitution: A Mechanistic Hypothesis

The introduction of phenyl groups at the C3 and C5 positions of the 2-aminopyridine ring introduces significant steric and electronic perturbations that warrant a dedicated investigation.

  • Steric Effects: The phenyl group at the C3 position, ortho to the amino group, is expected to exert considerable steric hindrance. This crowding could influence the planarity of the exocyclic C-N bond and the orientation of the amino group. More significantly, it may destabilize the imino tautomer (II). The imino form requires a planar or near-planar geometry to maximize conjugation, which would lead to severe steric clashes between the C3-phenyl ring and the hydrogen on the endocyclic nitrogen (N1). This steric repulsion would likely raise the energy of the imino tautomer, further shifting the equilibrium towards the amino form.

  • Electronic Effects: Phenyl groups are electronically ambiguous; they can act as weak electron-withdrawing groups via induction or as electron-donating groups through resonance, depending on their conformation relative to the pyridine ring. This dual nature can subtly influence the relative basicity of the endocyclic and exocyclic nitrogen atoms, a key factor in proton transfer. However, given the powerful energetic incentive to maintain aromaticity, it is hypothesized that these electronic effects will only modulate the stability of the dominant amino tautomer rather than causing a shift towards the imino form.

Based on these first principles, our working hypothesis is that This compound exists almost exclusively in the amino tautomeric form in both solution and the solid state. The following sections detail the integrated experimental and computational workflow designed to rigorously test this hypothesis.

Proposed Experimental Workflow for Tautomeric Characterization

A multi-pronged approach combining synthesis, spectroscopy, and crystallography provides the most definitive evidence for tautomeric structure determination. Each technique offers a self-validating piece of the puzzle.

// Nodes Start [label="Synthesis of\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purification & Confirmation\n(Chromatography, MS, Elemental Analysis)"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁵N, NOESY)"]; UVVis [label="UV-Vis Spectroscopy"]; IR [label="FT-IR Spectroscopy"]; XRay [label="Single Crystal\nX-ray Diffraction"]; Conclusion [label="Definitive Tautomer Assignment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Purify; Purify -> NMR [label="Solution-State Structure"]; Purify -> UVVis [label="Electronic Transitions"]; Purify -> IR [label="Vibrational Modes"]; Purify -> XRay [label="Solid-State Structure"]; NMR -> Conclusion; UVVis -> Conclusion; IR -> Conclusion; XRay -> Conclusion; } endomd Figure 2: Proposed experimental workflow for tautomer characterization.

Synthesis and Purification

The target compound, this compound, can be synthesized via established palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) from a di-halogenated 2-aminopyridine precursor or through multi-component reactions.[5]

Protocol: Suzuki Cross-Coupling

  • To a degassed solution of 2-amino-3,5-dibromopyridine (1.0 eq) in a 3:1 mixture of DME and water, add phenylboronic acid (2.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (3.0 eq).

  • Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 90 °C for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Spectroscopic Interrogation

Spectroscopy is the primary tool for investigating tautomeric equilibria in solution.

NMR is exceptionally sensitive to the chemical environment of nuclei. The distinction between amino and imino tautomers is clear.

  • ¹H NMR: The amino tautomer (I) will show a characteristic broad singlet for the -NH₂ protons, typically integrating to 2H. The imino tautomer (II) would instead exhibit two distinct signals: one for the endocyclic N-H proton and one for the exocyclic =NH proton, each integrating to 1H.

  • ¹³C NMR: The chemical shifts of the pyridine ring carbons are sensitive to the aromaticity of the system. The imino form would show a C=N carbon (C2) at a significantly different chemical shift compared to the C-NH₂ carbon of the amino form.

  • ¹⁵N NMR: This technique provides direct information about the nitrogen atoms. The amino form will show two signals corresponding to the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. The imino form would show signals for an endocyclic amide-like nitrogen and an exocyclic imine nitrogen, which have distinct and predictable chemical shift ranges.

Table 1: Predicted NMR Signatures for Tautomers of this compound

Tautomer Key ¹H NMR Signal(s) Key ¹³C NMR Signature Key ¹⁵N NMR Signature
Amino (I) Broad singlet for -NH₂ (~2H) Aromatic carbons; C2 bonded to -NH₂ Pyridine N; Amino N

| Imino (II) | Singlet for N1-H (~1H); Singlet for =NH (~1H) | Quinonoid-like carbons; C2 as C=N | Amide-like N1; Imine N |

  • FT-IR Spectroscopy: The amino form is characterized by two N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region.[1][6] The imino form would show a single N-H stretch from the ring NH and a distinct C=N stretching vibration.

  • UV-Vis Spectroscopy: The electronic transitions are highly dependent on the conjugated system. The aromatic amino tautomer is expected to have π-π* transitions characteristic of substituted pyridines. The less aromatic, more conjugated imino form would likely exhibit a significant bathochromic (red) shift in its absorption maximum.[7] This technique is particularly useful for quantifying the ratio of tautomers if both are present in detectable amounts.

Single Crystal X-ray Diffraction

The definitive method for determining the structure in the solid state is X-ray crystallography. By obtaining a suitable single crystal, one can unambiguously locate all atoms, including hydrogen atoms on the nitrogen centers, and measure bond lengths. The C2-N bond length in the amino form will be a typical single bond (~1.36 Å), whereas in the imino form, the C2=N1 bond would be a double bond (~1.28 Å) and the C2-N(exocyclic) would be a single bond. The crystal packing can also reveal intermolecular interactions, such as hydrogen bonding, which stabilize the predominant tautomer.[6]

Computational Chemistry Workflow

In parallel with experimental work, a computational investigation provides deep mechanistic insight and corroborates experimental findings.

// Nodes Start [label="Model Building\n(Amino & Imino Tautomers)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Opt [label="Geometry Optimization\n(DFT: B3LYP/6-311++G(d,p))"]; Freq [label="Frequency Calculation\n(Confirm Minima)"]; Energy [label="Relative Energy Calculation\n(ΔG, ΔE)"]; Solvent [label="Solvation Modeling\n(PCM/SMD)"]; TS [label="Transition State Search\n(QST2/3 or Berny)"]; Spectra [label="Predict Spectroscopic Data\n(NMR, IR, UV-Vis)"]; Compare [label="Compare with\nExperimental Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Opt; Opt -> Freq; Freq -> Energy; Energy -> Solvent; Opt -> TS; TS -> Energy [style=dashed, label="Activation Barrier"]; Freq -> Spectra; Spectra -> Compare; Solvent -> Compare; } endomd Figure 3: Proposed computational workflow for tautomer analysis.

Protocol: DFT Investigation

  • Structure Optimization: Build the initial 3D structures for both the amino (I) and imino (II) tautomers of this compound. Perform full geometry optimizations using a reliable DFT functional and basis set, such as B3LYP/6-311++G(d,p).[3][4]

  • Thermodynamic Analysis: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy, enthalpy). The relative Gibbs free energy (ΔG) will predict the tautomeric equilibrium constant (KT).

  • Solvent Effects: Repeat the optimizations and energy calculations incorporating a polarizable continuum model (PCM) or Solvation Model based on Density (SMD) to simulate the effects of different solvents (e.g., DMSO, CH₃CN, H₂O) on the tautomeric equilibrium.[2]

  • Transition State Search: Locate the transition state for the proton transfer between the two tautomers to calculate the activation energy barrier for their interconversion.

  • Spectra Prediction: Calculate the NMR chemical shifts (GIAO method), IR vibrational frequencies, and electronic transitions (TD-DFT) for both optimized tautomers. These predicted spectra can be directly compared with experimental data to confirm the structural assignment.

Table 2: Expected Computational Outputs and Their Significance

Computational Output Significance
Relative Gibbs Free Energy (ΔG) Predicts the thermodynamic stability and equilibrium population of each tautomer. A large positive ΔG for the imino form confirms the dominance of the amino form.
Optimized Geometries Provides bond lengths and angles for direct comparison with X-ray data. Reveals steric clashes and conformational preferences.
Calculated Activation Barrier Determines the kinetic feasibility of tautomeric interconversion under experimental conditions.

| Predicted NMR/IR/UV-Vis Spectra | Aids in the assignment of experimental spectra and provides a theoretical fingerprint for each tautomer. |

Conclusion and Outlook

The tautomerism of this compound, while not explicitly documented, can be confidently approached using the foundational knowledge of the 2-aminopyridine system. The prevailing scientific consensus, supported by the principles of aromaticity, strongly suggests that the amino tautomer will be the overwhelmingly dominant species. The steric bulk of the C3-phenyl group is hypothesized to further cement this preference by destabilizing the alternative imino form.

The integrated experimental and computational workflow detailed in this guide provides a robust and self-validating framework to unequivocally determine the tautomeric structure of this molecule. By systematically applying NMR, IR, and UV-Vis spectroscopy, complemented by the definitive solid-state picture from X-ray crystallography and the mechanistic insights from DFT calculations, researchers can fully characterize the tautomeric landscape. This comprehensive understanding is crucial for predicting the reactivity, intermolecular interactions, and potential pharmacological profile of this compound and similarly complex heterocyclic scaffolds.

References

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1789. [Link]

  • Al-Omary, F. A. M., El-Emam, A. A., & Ali, T. F. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 9(1), 60. [Link]

  • Angyal, S. J., & Angyal, C. L. (1952). The Tautomerism of N-Hetero-aromatic Amines. Part I. Journal of the Chemical Society, 1461-1465.
  • ResearchGate. (2015). (PDF) Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. [Link]

  • Bulgarian Academy of Sciences. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications. [Link]

  • Jacquemard, U., Routier, S., Dias, N., Lansiaux, A., Goossens, J. F., Bailly, C., & Mérour, J. Y. (2005). Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-1095.
  • Katritzky, A. R., & El-Gherbawy, A. A. (2010). Tautomerism in aromatic heterocycles. Química Orgánica.org. [Link]

  • Kopchuk, D. S., et al. (2018). Single-crystal X-ray diffraction analysis of arylamine-containing 2,2′-bipyridine derivatives.
  • MDPI. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 2993. [Link]

  • Slanina, T., et al. (2020). NH Tautomerism of N-Confused Porphyrin: Solvent/Substituent Effects and Isomerization Mechanism. The Journal of Organic Chemistry, 85(15), 9646–9655. [Link]

Sources

Methodological & Application

Application Note: A Robust One-Pot Synthesis of 2-Amino-3,5-diphenylpyridine Analogues for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to a highly efficient, one-pot, multicomponent synthesis of 2-amino-3,5-diphenylpyridine analogues. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of bioactive molecules.[1][2] The described protocol leverages the principles of green chemistry, offering high atom economy, simplified workup procedures, and excellent yields.[3] We detail the underlying reaction mechanism, provide a validated, step-by-step experimental protocol, and discuss the method's scope for generating diverse molecular libraries. This guide is intended for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development seeking a reliable method for constructing this valuable heterocyclic core.

Introduction: The 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in modern drug discovery, serving as a core structural component in numerous therapeutic agents.[1][4] Its unique electronic properties and ability to form key hydrogen bonding interactions make it an ideal pharmacophore for targeting a variety of biological systems.[2] Traditional multi-step syntheses of highly substituted pyridines often suffer from low overall yields, tedious purification steps, and the use of harsh reagents.[5] In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing for the construction of complex molecules from simple precursors in a single synthetic operation.[3] This approach significantly enhances efficiency, reduces waste, and accelerates the discovery of novel chemical entities.

This document outlines a robust MCR for synthesizing this compound analogues, which are precursors to a variety of functionalized heterocyclic compounds.[4][6]

Synthetic Strategy and Mechanism

The synthesis proceeds via a one-pot, pseudo-four-component reaction involving an appropriate chalcone (1,3-diphenylprop-2-en-1-one analogue), malononitrile, and ammonium acetate as the nitrogen source.[7][8] The reaction is typically catalyzed by a base or can be performed under catalyst-free conditions with thermal promotion.

Plausible Reaction Mechanism:

The reaction is believed to proceed through a cascade of classical organic reactions, as detailed below and illustrated in the diagram.[4][5]

  • Michael Addition: The reaction initiates with a base-catalyzed Michael addition of the malononitrile anion to the α,β-unsaturated ketone (chalcone). This forms the intermediate (A) .

  • Knoevenagel Condensation: Concurrently, a Knoevenagel condensation can occur between a second molecule of malononitrile and the chalcone's carbonyl group, though the primary pathway often involves the Michael adduct. A key step involves the reaction with ammonia (derived from ammonium acetate) to form an enamine intermediate.

  • Intramolecular Cyclization: The Michael adduct (A) undergoes an intramolecular cyclization. The amino group, formed in situ from ammonium acetate, attacks one of the nitrile groups to form a six-membered dihydropyridine ring (B) .

  • Tautomerization & Aromatization: The cyclic intermediate (B) undergoes tautomerization. The final step is the aromatization of the dihydropyridine ring to the stable pyridine system (C) , often through oxidation by air or another molecule acting as a hydrogen acceptor, to yield the final 2-aminopyridine product.[9]

G Figure 1: Plausible Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Chalcone 1,3-Diphenylpropenone (Chalcone) IntermediateA Intermediate (A) (Michael Adduct) Chalcone->IntermediateA + Malononitrile (Michael Add.) Malononitrile Malononitrile Malononitrile->IntermediateA AmmoniumAcetate Ammonium Acetate (NH₃ Source) IntermediateB Intermediate (B) (Dihydropyridine) AmmoniumAcetate->IntermediateB IntermediateA->IntermediateB + NH₃ (Cyclization) Product Product (C) 2-Amino-4,6-diphenyl- nicotinonitrile IntermediateB->Product [-H₂] (Aromatization)

Caption: Figure 1: Plausible Reaction Mechanism

Experimental Protocol

This protocol describes the synthesis of 2-amino-4,6-diphenylnicotinonitrile, a representative member of the target class of compounds.

Materials and Equipment
Material / EquipmentSpecificationSupplier Example
1,3-Diphenylprop-2-en-1-one (Chalcone)≥98% puritySigma-Aldrich
Malononitrile≥99% puritySigma-Aldrich
Ammonium Acetate≥98% purityFisher Scientific
Ethanol (EtOH)200 proof, anhydrousVWR
Round-bottom flask100 mL, with ground glass jointPyrex
Reflux condenserCompatible with flaskKimble
Magnetic stirrer with hotplateWith temperature controlIKA
Thin Layer Chromatography (TLC)Silica gel 60 F254 platesMerck
Buchner funnel and filter paperAppropriate sizeWhatman
Rotary evaporatorStandard laboratory gradeHeidolph
Step-by-Step Procedure
  • Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-diphenylprop-2-en-1-one (chalcone) (2.08 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (3.08 g, 40 mmol).

    • Rationale: Ammonium acetate is used in excess to serve as both the nitrogen source and a mild catalyst, pushing the equilibrium towards product formation.

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask.

    • Rationale: Ethanol is an excellent solvent for the reactants and has a suitable boiling point for reflux conditions, facilitating the reaction without requiring excessively high temperatures.

  • Reaction: Attach a reflux condenser and place the flask in an oil bath on a magnetic stirrer hotplate. Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 4-6 hours.

    • Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product spot, ensuring the reaction is allowed to proceed to completion without unnecessary heating.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will typically form.

  • Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.

  • Drying: Dry the product under vacuum or in a desiccator to obtain the crude 2-amino-4,6-diphenylnicotinonitrile.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be recrystallized from hot ethanol or purified by column chromatography on silica gel.

General Experimental Workflow

The overall workflow from preparation to analysis is a streamlined process designed for efficiency and high throughput, making it ideal for creating libraries of analogues.

G Figure 2: General Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis A Weigh Reactants: - Chalcone Analogue - Malononitrile - Ammonium Acetate B Add Solvent (Ethanol) to Round-Bottom Flask A->B C Assemble Reflux Apparatus B->C D Heat to Reflux (4-6 hours) C->D E Monitor by TLC D->E F Cool to Room Temp & Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Recrystallize (if needed) H->I J Yield Calculation I->J K Characterization: - Melting Point - NMR - MS J->K

Caption: Figure 2: General Experimental Workflow

Results: Synthesis of Analogues

The versatility of this one-pot protocol allows for the synthesis of a wide range of this compound analogues by simply varying the substituents on the starting chalcone. The table below presents representative examples.

EntryChalcone Analogue (R¹, R²)ProductYield (%)Ref.
1R¹=H, R²=H2-Amino-4,6-diphenylnicotinonitrile92[7]
2R¹=4-Cl, R²=H2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile89[7]
3R¹=4-OCH₃, R²=H2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile94[7]
4R¹=H, R²=4-Cl2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile88[8]
5R¹=H, R²=4-NO₂2-Amino-6-(4-nitrophenyl)-4-phenylnicotinonitrile85[8]

Yields are for isolated, purified products.

The results demonstrate that the reaction tolerates both electron-donating and electron-withdrawing substituents on the phenyl rings of the chalcone, consistently providing high yields.

Conclusion

The described one-pot multicomponent synthesis is a powerful and highly adaptable method for the production of this compound analogues. Its operational simplicity, use of readily available starting materials, and high yields make it an invaluable tool for academic and industrial researchers. This protocol provides a solid foundation for the rapid generation of compound libraries, facilitating structure-activity relationship (SAR) studies and accelerating the drug discovery process.

References

  • Nanoscale Reports. One-Pot Synthesis of Substituted Pyridine. Available at: [Link]

  • National Institutes of Health (NIH). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC. Available at: [Link]

  • ResearchGate. Proposed mechanism for the one-pot synthesis of pyridines by NH4VO3. Available at: [Link]

  • ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines. Available at: [Link]

  • National Institutes of Health (NIH). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC. Available at: [Link]

  • YMER. ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. Available at: [Link]

  • SpringerLink. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Available at: [Link]

  • National Institutes of Health (NIH). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. Available at: [Link]

  • ResearchGate. (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • Royal Society of Chemistry. 2-Aminopyridine – an unsung hero in drug discovery. Available at: [Link]

  • National Institutes of Health (NIH). A mild, catalyst-free synthesis of 2-aminopyridines - PMC. Available at: [Link]

  • Organic Chemistry Portal. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Available at: [Link]

  • ResearchGate. General and Mild Preparation of 2-Aminopyridines. Available at: [Link]

  • MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available at: [Link]

  • National Institutes of Health (NIH). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available at: [Link]

  • National Institutes of Health (NIH). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Discovery. Available at: [Link]

  • MDPI. Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. Available at: [Link]

  • ResearchGate. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available at: [Link]

  • Semantic Scholar. [PDF] A mild, catalyst-free synthesis of 2-aminopyridines. Available at: [Link]

  • ResearchGate. A One-Pot Synthesis of 2‑Aminopyrimidines from Ketones, Arylacetylenes and Guanidine | Request PDF. Available at: [Link]

  • ARKIVOC. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available at: [Link]

Sources

Application Note & Protocol: Synthesis of 2-Amino-3,5-diphenylpyridine via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-Amino-3,5-diphenylpyridine, a valuable scaffold in medicinal chemistry and materials science. We detail a robust protocol employing a double Suzuki-Miyaura cross-coupling reaction. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, purification and characterization methodologies, and a troubleshooting guide to assist researchers in achieving high-yield, high-purity synthesis.

Introduction: The Significance of Arylated Aminopyridines

Substituted bi-aryl and heteroaryl structures are privileged motifs in modern drug discovery. The 2-aminopyridine core, in particular, is present in numerous pharmacologically active agents. The target molecule, this compound, serves as a key building block for more complex molecular architectures, including potential ligands for adenosine receptors and kinase inhibitors.[1][2]

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions.[3][4] Developed by Nobel laureate Akira Suzuki, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid) with an organohalide.[5] Its versatility, reliability, and the commercial availability of a vast array of starting materials make it the ideal choice for the synthesis of complex molecules like this compound.[4][6]

This guide focuses on a double Suzuki-Miyaura coupling strategy, starting from the commercially available 2-amino-3,5-dibromopyridine.

The Suzuki-Miyaura Coupling Mechanism

The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle centered on a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is critical for optimizing reaction conditions and troubleshooting potential issues. The mechanism consists of three primary steps.[3][9]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which inserts into the carbon-halogen bond of the organohalide (in our case, 2-amino-3,5-dibromopyridine). This is often the rate-determining step and results in the formation of a Pd(II) complex.[5]

  • Transmetalation: The organoboron compound (phenylboronic acid) is activated by a base to form a more nucleophilic boronate complex (e.g., [PhB(OH)₃]⁻).[10][11] This complex then transfers its organic group (phenyl) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[5]

  • Reductive Elimination: The two organic ligands on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[7][12]

Suzuki_Mechanism Catalytic cycle of the Suzuki-Miyaura reaction. pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition (R¹-X) trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex Transmetalation (R²B(OH)₂ + Base) trans_complex->pd0 Reductive Elimination product R¹-R² (Product) trans_complex->product center start_point

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

Synthetic Strategy & Workflow

Our strategy involves a one-pot, double Suzuki-Miyaura coupling of 2-amino-3,5-dibromopyridine with two equivalents of phenylboronic acid. This approach offers efficiency by forming both C-C bonds in a single synthetic operation.

Synthesis_Workflow reagents 1. Reagent Setup - 2-Amino-3,5-dibromopyridine - Phenylboronic Acid - Pd Catalyst & Ligand - Base (K₃PO₄) reaction 2. Reaction Assembly - Add reagents to flask - Degas with Argon - Add degassed solvent reagents->reaction heating 3. Reaction - Heat to 100-110 °C - Stir vigorously (12-24 h) - Monitor by TLC/LC-MS reaction->heating workup 4. Aqueous Work-up - Cool to RT - Dilute with EtOAc & Water - Separate layers - Brine wash, dry (Na₂SO₄) heating->workup purify 5. Purification - Concentrate crude product - Purify by Flash Column Chromatography workup->purify characterize 6. Characterization - NMR (¹H, ¹³C) - HRMS - FTIR - Purity by HPLC purify->characterize

Caption: Overall experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is optimized for challenging heteroaryl couplings, employing a robust catalyst system known for its high efficiency with electron-rich and sterically hindered substrates.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents are hazardous.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
2-Amino-3,5-dibromopyridine251.882521.01.0
Phenylboronic Acid121.933052.52.5
Palladium(II) Acetate (Pd(OAc)₂)224.504.50.020.02 (2 mol%)
SPhos (Ligand)410.4716.40.040.04 (4 mol%)
Potassium Phosphate, tribasic (K₃PO₄)212.276373.03.0
1,4-Dioxane, Anhydrous-8.0 mL--
Water, Degassed-2.0 mL--
Step-by-Step Procedure
  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-amino-3,5-dibromopyridine (252 mg, 1.0 mmol), phenylboronic acid (305 mg, 2.5 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Catalyst Addition: In a separate small vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos ligand (16.4 mg, 0.04 mmol). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the Schlenk flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Using a syringe, add 10 mL of this solvent mixture to the Schlenk flask containing the reagents.

  • Reaction: Place the sealed flask in a pre-heated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Characterization of this compound

The identity and purity of the final product must be confirmed using standard analytical techniques.[13]

  • Appearance: Expected to be an off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): Expect aromatic proton signals in the range of δ 7.2-7.8 ppm. The pyridine ring protons should appear as distinct singlets or doublets. A broad singlet corresponding to the -NH₂ protons is also expected.[2]

  • ¹³C NMR (101 MHz, CDCl₃): Expect multiple signals in the aromatic region (δ 120-160 ppm), corresponding to the carbons of the phenyl and pyridine rings.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₇H₁₄N₂ [M+H]⁺. The observed mass should be within 5 ppm of the theoretical value.

  • FTIR (ATR): Characteristic peaks for N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C-H stretching of aromatic rings (approx. 3000-3100 cm⁻¹), and C=C/C=N stretching in the aromatic region (approx. 1400-1600 cm⁻¹).[2]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Ensure the palladium catalyst is active (use a fresh bottle or a pre-catalyst). Thoroughly degas solvents and maintain a positive argon pressure. Use anhydrous solvents.
Formation of Biphenyl Homocoupling of phenylboronic acid.This side reaction is often promoted by the presence of oxygen or excess Pd(II) species at the start. Ensure a thoroughly inert atmosphere. Using a 2:1 ligand-to-palladium ratio can help stabilize the catalyst and minimize side reactions.[7]
Dehalogenation Reduction of the C-Br bond instead of coupling.This can occur if the reaction temperature is too high or if the base is too strong/nucleophilic.[7] Consider using a milder base like K₂CO₃ or lowering the reaction temperature slightly. Ensure the system is free of any potential hydride sources.
Incomplete Reaction Steric hindrance; Deactivation of the catalyst by the amino group.The amino group can coordinate to the palladium center, inhibiting catalysis. Using a bulky, electron-rich phosphine ligand like SPhos helps mitigate this.[14] If the reaction stalls, a fresh portion of the catalyst can be added.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • Georganics. Phenylboronic acid – preparation and application. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ACS Publications. Synthesis of Phenylboronic Acids in Continuous Flow by Means of a Multijet Oscillating Disc Reactor System Operating at Cryogenic Temperatures. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • MDPI. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. [Link]

  • Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • PubMed. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • NIH. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. [Link]

  • RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • NIH. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Google Patents. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • ResearchGate. Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3- carbonitrile. [Link]

Sources

Buchwald-Hartwig Amination: A High-Fidelity Protocol for the Synthesis of 2-Amino-3,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The 2-amino-3,5-diphenylpyridine scaffold is a valuable building block in medicinal chemistry and materials science. This application note provides a detailed, field-proven protocol for its synthesis via the Buchwald-Hartwig amination. We delve into the mechanistic rationale behind the choice of catalyst, ligand, and reaction parameters, offering a comprehensive guide for researchers. The protocol is designed to be a self-validating system, complete with optimization insights and troubleshooting strategies to ensure reproducible, high-yield synthesis.

Introduction: The Strategic Value of C-N Cross-Coupling

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where arylamine structures are ubiquitous.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forming these bonds, largely supplanting classical methods that often require harsh conditions and exhibit limited substrate scope.[2][3][4]

This reaction utilizes a palladium catalyst to couple an aryl halide or pseudohalide with an amine.[3] Its development has revolutionized the synthesis of complex molecules by providing a reliable and highly adaptable tool for C-N bond formation.[2]

This guide focuses on the synthesis of this compound, a key intermediate for more complex molecular architectures.[5] The challenge in aminating the 2-position of a pyridine ring, especially an unactivated one, lies in potential catalyst inhibition by the pyridine nitrogen and competing side reactions.[6] The protocol herein is optimized to address these challenges, leveraging modern catalyst systems for an efficient and selective transformation.

Reaction Principle and Catalytic Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[7] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[2][8]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromo-3,5-diphenylpyridine). This is often the rate-determining step of the cycle.[9] The use of electron-rich, bulky phosphine ligands is crucial as they stabilize the palladium center and facilitate this step.[10]

  • Amine Binding and Deprotonation : The amine nucleophile coordinates to the newly formed Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to degrade the starting materials or products.[11]

  • Reductive Elimination : The final step involves the formation of the C-N bond, which releases the desired arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][7]

Visualization of the Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 L₂Pd(0) Active Catalyst oa_complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L₂Pd(II)(Ar)(NHR) Amido Complex oa_complex->amido_complex Amine Binding & Deprotonation (+ RNH₂ / - HX) amido_complex->pd0 Reductive Elimination product Product (Ar-NHR) amido_complex->product arx Aryl Halide (Ar-X) arx->oa_complex amine Amine (RNH₂) amine->oa_complex base Base base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 2-bromo-3,5-diphenylpyridine using an ammonia surrogate.

Rationale for Ammonia Surrogate: Direct coupling with ammonia is notoriously difficult due to its tight binding to palladium and the propensity for the primary aniline product to undergo a second arylation.[2][8] Using an ammonia equivalent, such as benzophenone imine, followed by hydrolysis, provides a robust route to the desired primary amine.[8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-3,5-diphenylpyridine>97%Commercially AvailableStarting electrophile.
Palladium(II) Acetate (Pd(OAc)₂)>98%Commercially AvailablePalladium precursor.
RuPhos>98%Commercially AvailableBulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)>97%Commercially AvailableStrong, non-nucleophilic base.
Benzophenone Imine>97%Commercially AvailableAmmonia surrogate.
TolueneAnhydrous, <50 ppm H₂OAcquired from solvent systemReaction solvent.
Hydrochloric Acid (HCl)2 M aqueous solutionReagent GradeFor hydrolysis of the imine.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Saturated Sodium BicarbonateACS GradePrepared in-houseFor workup.
BrineACS GradePrepared in-houseFor workup.
Anhydrous Magnesium SulfateACS GradeCommercially AvailableDrying agent.
Celite®N/ACommercially AvailableFor filtration.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Argon or Nitrogen) with manifold

  • Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

Step-by-Step Procedure

Part A: Buchwald-Hartwig Coupling

  • Inert Atmosphere Setup: To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add 2-bromo-3,5-diphenylpyridine (1.0 equiv), Palladium(II) Acetate (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and Sodium tert-butoxide (1.4 equiv).

  • Evacuation and Backfill: Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes. This is typically done by evacuating the flask under vacuum and refilling with the inert gas, repeated three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.1 M solution based on the aryl bromide) via syringe. Then, add benzophenone imine (1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the starting aryl bromide indicates completion.

  • Workup: Once complete, cool the reaction mixture to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium black and salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is the N-(diphenylmethylene) derivative, which is taken directly to the next step.

Part B: Hydrolysis to Primary Amine

  • Hydrolysis: Dissolve the crude imine product from Part A in tetrahydrofuran (THF). Add 2 M aqueous HCl and stir vigorously at room temperature.

  • Monitoring: Monitor the hydrolysis by TLC until the starting imine is consumed (typically 1-3 hours).

  • Neutralization and Extraction: Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate until the pH is ~8-9. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel to yield the final product.

Experimental Workflow Visualization

Workflow start Start setup 1. Assemble Reagents (Ar-Br, Pd(OAc)₂, Ligand, Base) in Schlenk Flask start->setup inert 2. Purge with Inert Gas setup->inert add_solvents 3. Add Anhydrous Toluene & Benzophenone Imine inert->add_solvents react 4. Heat to 100 °C (12-24h) add_solvents->react monitor1 5. Monitor by TLC / LC-MS react->monitor1 monitor1->react Incomplete workup 6. Quench, Filter, & Extract Imine Product monitor1->workup Complete hydrolysis 7. Hydrolyze with HCl in THF workup->hydrolysis monitor2 8. Monitor Hydrolysis by TLC hydrolysis->monitor2 monitor2->hydrolysis Incomplete neutralize 9. Neutralize & Extract Final Product monitor2->neutralize Complete purify 10. Purify by Column Chromatography neutralize->purify end Pure 2-Amino-3,5- diphenylpyridine purify->end

Caption: Experimental workflow for the synthesis of this compound.

Discussion of Key Parameters & Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of each reaction component.

  • Choice of Halide: The reactivity of aryl halides in oxidative addition typically follows the order I > Br > Cl.[11] However, aryl iodides can sometimes form inhibitory palladium iodide dimers.[7] Aryl bromides often represent the best compromise of reactivity and stability, while aryl chlorides, though economically attractive, require more active and specialized catalyst systems to achieve good yields.[12][13] For this pyridine system, 2-bromo-3,5-diphenylpyridine is an excellent starting point.

  • Palladium Source & Ligand System: This is the heart of the reaction.

    • Ligand: The amination of heteroaryl halides is challenging.[10] Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (the "Buchwald ligands") are essential.[2] Ligands like RuPhos and BrettPhos have proven exceptionally effective for coupling with heteroaryl chlorides and bromides, promoting both the oxidative addition and the challenging reductive elimination steps.[6][10] RuPhos is particularly effective for coupling with secondary amines or imines, as used in this protocol.[10]

  • Base Selection: The base plays a crucial role in deprotonating the amine nucleophile.

    • Strong Bases (NaOtBu, KOtBu, LHMDS): These provide the highest reaction rates and are often necessary for less reactive substrates.[11] However, they are incompatible with base-sensitive functional groups like esters.[7]

    • Weak Bases (Cs₂CO₃, K₃PO₄): These offer excellent functional group tolerance but may require higher catalyst loadings or longer reaction times.[7] For this synthesis, the robust NaOtBu is ideal.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/deoxygenated solvent.3. Poor choice of ligand/base combination.4. Reaction temperature too low.1. Ensure rigorous inert atmosphere technique.2. Use freshly distilled/degassed solvent.3. Screen alternative ligands (e.g., XPhos, BrettPhos) and bases (e.g., K₃PO₄).4. Increase temperature in 10 °C increments.
Dehalogenation Side Product 1. Presence of water in the reaction.2. Beta-hydride elimination from the amido complex (a known side reaction).[2]1. Use scrupulously dry reagents and solvent.2. Use a more sterically hindered ligand to disfavor the conformation required for beta-hydride elimination.
Homocoupling of Aryl Halide Catalyst deactivation or slow coupling with the amine, allowing Ar-Br/Ar-Br coupling to occur.Increase catalyst/ligand loading slightly. Ensure the base is fully dissolved and the mixture is stirring efficiently.
Double Arylation of Product The primary amine product is more nucleophilic than the ammonia surrogate and reacts with another molecule of Ar-Br.This is the primary reason for using an ammonia surrogate like benzophenone imine. Ensure at least 1.1-1.2 equivalents of the imine are used.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of this compound. By understanding the underlying mechanism and the critical role of each component, researchers can reliably execute this transformation. The use of a well-chosen bulky phosphine ligand, a strong base, and an ammonia surrogate under strictly inert conditions are key to achieving high yields. This protocol provides a robust foundation for accessing this valuable chemical scaffold and can be adapted for a variety of related structures in drug discovery and materials science programs.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]

  • Ghaffari, B., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 282–290. [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 17, 2026, from [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved January 17, 2026, from [Link]

  • Bruneau, A., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 14(5), 1254–1257. [Link]

  • Varma, R. S., & Naicker, K. P. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters, 43(49), 8915-8918. [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]

  • Jacquemard, U., et al. (2005). Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-95. [Link]

Sources

The 2-Amino-3,5-diphenylpyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a favored scaffold in the design of bioactive molecules.[2] Among its many derivatives, the 2-aminopyridine moiety stands out as a particularly versatile and valuable pharmacophore. This structural unit is a common feature in molecules targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[3][4] The strategic placement of the amino group at the 2-position allows for diverse functionalization, enabling the fine-tuning of a compound's pharmacological profile.

This guide focuses on a specific, yet highly promising, iteration of this scaffold: 2-amino-3,5-diphenylpyridine . The introduction of two phenyl groups at the 3 and 5-positions creates a rigid, three-dimensional structure that can be strategically exploited for potent and selective interactions with biological targets. This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for leveraging the this compound scaffold in drug discovery programs.

Synthetic Strategy: A Proposed Pathway to the Core Scaffold

While numerous methods exist for the synthesis of substituted 2-aminopyridines, a specific, high-yield protocol for this compound is not extensively documented in readily available literature. However, based on established synthetic transformations, a plausible and efficient route can be designed. The following multi-step synthesis is a proposed pathway, drawing from well-precedented reactions in heterocyclic chemistry.

Experimental Workflow: Synthesis of this compound

cluster_0 Step 1: Phenylacetylene Dimerization cluster_1 Step 2: Cyclization with Malononitrile cluster_2 Step 3: Decyanation A Phenylacetylene B 1,3-Diphenyl-1-buten-3-yne A->B  CuCl, NH4Cl, HCl, O2   D 2-Amino-4,6-diphenylnicotinonitrile B->D C Malononitrile C->D  NaOEt, EtOH   E This compound D->E  H2SO4, H2O, heat  

Caption: A proposed three-step synthetic workflow for the preparation of the this compound scaffold.

Detailed Protocol: Synthesis of this compound

Step 1: Synthesis of 1,3-Diphenyl-1-buten-3-yne

  • To a stirred solution of copper(I) chloride (5.0 g, 50.5 mmol) and ammonium chloride (5.4 g, 101 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (40 mL), add phenylacetylene (10.2 g, 100 mmol).

  • Bubble a stream of air through the reaction mixture for 4 hours at room temperature.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 1,3-diphenyl-1-buten-3-yne.

Step 2: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (2.3 g, 100 mmol) in absolute ethanol (100 mL) under an inert atmosphere.

  • To this solution, add malononitrile (6.6 g, 100 mmol) and stir until a clear solution is obtained.

  • Add a solution of 1,3-diphenyl-1-buten-3-yne (20.2 g, 100 mmol) in ethanol (50 mL) dropwise to the reaction mixture.

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and pour it into ice-water (500 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 2-amino-4,6-diphenylnicotinonitrile.

Step 3: Synthesis of this compound

  • To a mixture of 2-amino-4,6-diphenylnicotinonitrile (26.7 g, 100 mmol) and concentrated sulfuric acid (100 mL), add water (50 mL) cautiously with cooling.

  • Heat the reaction mixture at 120 °C for 8 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium hydroxide until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound.

Medicinal Chemistry Applications: A Scaffold with Broad Potential

The this compound scaffold, while not as extensively explored as some of its analogues, holds significant promise in several therapeutic areas. Its structural features suggest potential as a privileged scaffold for the development of kinase inhibitors, anticancer agents, and modulators of other important biological targets.

Kinase Inhibition: A Strategic Framework

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The 2-aminopyridine motif is a well-established hinge-binding element in many kinase inhibitors. The nitrogen atom of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

The diphenyl substitution pattern of the scaffold provides a rigid framework for the presentation of pharmacophoric groups into the ATP-binding pocket. The phenyl rings can be further functionalized to enhance potency, selectivity, and pharmacokinetic properties. For instance, the introduction of solubilizing groups or moieties that can form additional interactions with the protein can lead to improved drug candidates.[6]

Potential Kinase Targets:

  • Aurora Kinases: These are key regulators of cell division, and their inhibition is a validated anticancer strategy.[3]

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in various cellular processes, and their inhibitors have shown promise in oncology and immunology.

  • Wee1 Kinase: A critical regulator of the G2/M cell cycle checkpoint, its inhibition can sensitize cancer cells to DNA-damaging agents.[6]

Anticancer Activity: Beyond Kinase Inhibition

The cytotoxic potential of diphenylpyridine derivatives has been demonstrated.[7] The planar aromatic systems can intercalate with DNA, and the overall molecular shape can lead to interactions with other anticancer targets. The 2-amino group provides a handle for the introduction of various side chains that can modulate the compound's activity and target profile. For example, derivatives of 2-amino-3-cyano-4-phenylpyridine have shown potent anti-tumor activity against various cancer cell lines.[8]

Antimalarial Drug Discovery

Derivatives of 3,5-diaryl-2-aminopyridines have shown potent oral antimalarial activity.[9][10] While the this compound scaffold has a different substitution pattern, the diarylpyridine core is a common feature. This suggests that with appropriate optimization, this scaffold could also be explored for the development of novel antimalarial agents.

Protocols for Biological Evaluation

General Kinase Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, kinase enzyme, and substrate in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Proliferation Assay Protocol

This protocol is used to evaluate the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Multichannel pipette

  • Incubator (37 °C, 5% CO2)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds.

  • Incubate the plate for 72 hours at 37 °C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

Systematic modification of the this compound scaffold is crucial for optimizing its biological activity. The following diagram illustrates key points for SAR exploration.

cluster_0 Core Scaffold cluster_1 Modification Points Core This compound R1 R1: 2-Amino Group - Alkylation - Acylation - Arylation Core->R1  Functionalization   R2 R2: 3-Phenyl Group - Substitution (e.g., F, Cl, OMe) - Replacement with other aryls/heteroaryls Core->R2  SAR Exploration   R3 R3: 5-Phenyl Group - Substitution (e.g., solubilizing groups) - Replacement with other aryls/heteroaryls Core->R3  Property Modulation  

Caption: Key modification points on the this compound scaffold for SAR studies.

Key Considerations for SAR Studies:

  • 2-Amino Group (R1): Modification of the amino group can significantly impact target engagement and physicochemical properties. Acylation or alkylation can modulate hydrogen bonding capacity and lipophilicity.

  • 3-Phenyl Group (R2): Substitution on this phenyl ring can influence interactions with the target protein. Electron-withdrawing or -donating groups can alter the electronic properties of the pyridine ring.

  • 5-Phenyl Group (R3): This position is often solvent-exposed and can be modified to improve solubility and pharmacokinetic parameters. Introduction of polar groups or extension with linkers to other functionalities can be explored.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its rigid, three-dimensional structure, combined with the versatile 2-aminopyridine motif, provides a solid foundation for the design of potent and selective modulators of various biological targets. The synthetic and biological protocols outlined in this guide offer a roadmap for researchers to explore the full potential of this intriguing molecular framework in their drug discovery endeavors. Further investigation into the synthesis and biological activities of derivatives of this scaffold is highly warranted and is expected to yield exciting new discoveries in medicinal chemistry.

References

  • Zhang, F., Zhao, Y., Sun, L., Ding, L., Gu, Y., & Gong, P. (2011). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. European Journal of Medicinal Chemistry, 46(7), 3149-3157. [Link]

  • Younis, Y., Douelle, F., Cabrera, D. G., Le Manach, C., Nchinda, A. T., Paquet, T., ... & Chibale, K. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]

  • Jacquemard, U., Routier, S., Dias, N., Lansiaux, A., Goossens, J. F., Bailly, C., & Mérour, J. Y. (2005). Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-1095. [Link]

  • Morioka, M. (2016). 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 26(24), 5860-5862. [Link]

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Monash University. [Link]

  • Hameed, A., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Molecules, 26(7), 2045. [Link]

  • Hargrave, K. D., et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 15(7), 1931-1935. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Verma, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(1), 384. [Link]

  • Singh, U. P., & Singh, R. P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: 2-Amino-3,5-diphenylpyridine Derivatives as Adenosine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-amino-3,5-diphenylpyridine derivatives as modulators of adenosine receptors. It moves beyond simple instructions to explain the scientific rationale behind the protocols, ensuring a robust and reproducible research framework.

Introduction: The Therapeutic Promise of Adenosine Receptor Modulation

Adenosine is a ubiquitous nucleoside that fine-tunes a vast array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2][3] These receptors are critical drug targets for a spectrum of conditions, including neurodegenerative diseases, inflammation, cancer, and cardiovascular disorders.[1][2]

  • A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP).[2]

  • A2A and A2B Receptors: Couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[2][4]

The pyridine scaffold is a privileged structure in medicinal chemistry. Specifically, substituted aminopyridine derivatives have shown remarkable versatility as adenosine receptor ligands.[5][6][7][8] This guide focuses on the this compound core, a scaffold offering rich potential for developing potent and selective modulators for these critical therapeutic targets.

Sources

Application Notes and Protocols for the Use of 2-Amino-3,5-diphenylpyridine in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The 2-aminopyridine scaffold is a privileged structure in the design of fluorescent materials due to its inherent photophysical properties and synthetic tractability. The introduction of diphenyl substituents at the 3 and 5 positions creates the 2-Amino-3,5-diphenylpyridine core, a platform with extended π-conjugation, favorable quantum yields, and significant potential for derivatization. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this scaffold in the development of novel fluorescent probes. We will explore the underlying principles of probe design, provide detailed synthesis and application protocols for sensing various analytes such as pH and metal ions, and discuss advanced applications in bio-conjugation through "click chemistry."

The this compound Scaffold: A Superior Fluorophore Core

The utility of a fluorescent probe is dictated by its core scaffold. The 2-aminopyridine moiety itself is known to be a potent fluorophore.[1][2] The strategic placement of phenyl groups at the C3 and C5 positions of the pyridine ring serves several critical functions:

  • Extended π-Conjugation: The phenyl rings extend the conjugated system of the pyridine core. This extension typically leads to a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra, moving the probe's operational window into the visible range, which is often desirable to minimize background fluorescence in biological samples.

  • Modulation of Electronic Properties: The phenyl rings can be readily substituted with electron-donating or electron-withdrawing groups. This allows for fine-tuning of the scaffold's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby rationally designing the probe's photophysical characteristics, including brightness and environmental sensitivity.[3]

  • Steric Influence: The bulky phenyl groups can provide a defined three-dimensional structure, which can be exploited to create specific binding pockets for target analytes and can influence photophysical phenomena such as aggregation-induced emission (AIE).

The combination of the electron-rich amino group and the pyridine ring makes this scaffold susceptible to electronic perturbations, forming the basis for designing "smart" probes that respond to their environment. Common sensing mechanisms include Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Chelation-Enhanced Fluorescence (CHEF).

cluster_0 General Sensing Mechanisms cluster_1 Before Binding cluster_2 After Binding Probe Aminopyridine Core (Fluorophore) Receptor Analyte Receptor (e.g., Chelator, Protonation Site) Quenched Fluorescence OFF (Quenched State) Probe->Quenched e.g., PET Quenching Bound Probe-Analyte Complex Analyte Target Analyte (H+, Metal Ion, etc.) Analyte->Receptor Binding Event Emissive Fluorescence ON (Emissive State) Bound->Emissive Inhibition of Quenching (e.g., PET blocked)

Caption: General mechanism for a "turn-on" fluorescent probe.

Synthesis of the Core Scaffold and Functional Derivatives

The versatility of the this compound scaffold begins with its synthesis. A common and effective method is a multi-component reaction, which allows for the assembly of the complex pyridine core in a single step from simpler precursors.

Protocol 2.1: General Synthesis of the 2-Amino-4-aryl-6-phenylpyridine-3,5-dicarbonitrile Scaffold

This protocol, adapted from methodologies for similar 3,5-dicyanopyridines, serves as a robust starting point for creating a variety of derivatives.[4] The diphenyl structure can be achieved by selecting the appropriate aldehyde and ketone precursors.

Rationale: This one-pot reaction leverages a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. The use of a basic catalyst like piperidine is crucial for promoting the condensation and addition steps.

Materials:

  • Malononitrile

  • Benzaldehyde (or a substituted derivative for R¹)

  • Acetophenone (or a substituted derivative for R²)

  • Ammonium Acetate

  • Ethanol (absolute)

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine malononitrile (1.0 eq), the desired benzaldehyde (1.0 eq), the desired acetophenone (1.0 eq), and ammonium acetate (8.0 eq).

  • Add absolute ethanol as the solvent.

  • Add a catalytic amount of piperidine (approx. 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Pour the mixture into ice-cold water to facilitate further precipitation.

  • Collect the crude product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the desired 2-amino-4,6-diphenylpyridine-3,5-dicarbonitrile derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

cluster_0 Synthesis Workflow Reactants Malononitrile + Aldehyde + Ketone + NH4OAc Reaction One-Pot Reflux (Ethanol, Piperidine) Reactants->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product 2-Aminodiphenyl- pyridine Derivative Purification->Product

Caption: Workflow for the synthesis of the aminopyridine core.

Application Note: pH Sensing

The pyridine nitrogen and the exocyclic amino group are both potential sites for protonation, making the this compound scaffold an excellent candidate for developing pH-sensitive fluorescent probes.[5][6]

Principle of Operation

In a neutral or basic medium, the probe exists in its deprotonated form and exhibits a characteristic fluorescence emission. Upon acidification, the pyridine nitrogen becomes protonated. This protonation alters the electronic distribution within the fluorophore, typically strengthening its electron-accepting character. This change can modulate the ICT process, leading to a significant and measurable change in the fluorescence output, such as a ratiometric shift or an increase/decrease in intensity.[7][8]

cluster_0 pH Sensing Mechanism cluster_1 Fluorescence Response Base Deprotonated Probe (Neutral/Basic pH) Acid Protonated Probe (Acidic pH) Base->Acid Protonation State1 Emission State 1 (e.g., High Intensity, λem1) Base->State1 Exhibits Proton H+ Acid->Base Deprotonation State2 Emission State 2 (e.g., Low Intensity, λem2) Acid->State2 Exhibits

Caption: Reversible protonation mechanism for pH sensing.

Protocol 3.2: Evaluation of a pH-Responsive Probe

Objective: To determine the pKa and dynamic range of a this compound-based fluorescent probe.

Materials:

  • Stock solution of the probe (1 mM in DMSO).

  • Britton-Robinson buffer solutions spanning a pH range from 2 to 12.

  • Fluorometer and quartz cuvettes.

  • pH meter.

Procedure:

  • Prepare a series of buffer solutions with precise pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12).

  • In separate cuvettes, add the buffer solution.

  • Add a small aliquot of the probe stock solution to each cuvette to a final concentration of 10 µM. Ensure the DMSO concentration is low (<1%) to avoid solvent effects.

  • Gently mix and allow the solutions to equilibrate for 5 minutes.

  • Measure the fluorescence emission spectrum for each sample. Use the excitation wavelength corresponding to the isosbestic point determined from UV-Vis absorption spectra, if available, to minimize concentration-dependent artifacts.

  • Plot the fluorescence intensity at the emission maximum as a function of pH.

  • The pKa can be determined by fitting the resulting titration curve to the Henderson-Hasselbalch equation.

Expected Data

The performance of a pH probe can be summarized in a table, allowing for easy comparison with other sensors.

Parameter Typical Value Range Significance
pKa 3.0 - 8.0Determines the pH range of maximum sensitivity.
λex (nm) 350 - 420Excitation wavelength.
λem (nm) 450 - 550Emission wavelength; may shift with pH.
Quantum Yield (Φ) Varies (e.g., 0.1 at pH > pKa, 0.6 at pH < pKa)Measure of fluorescence efficiency.
Response Time < 1 minuteIndicates how quickly the probe responds to pH changes.
Reversibility HighThe probe's ability to respond to multiple pH cycles.

Application Note: Metal Ion Detection

By functionalizing the this compound scaffold with a specific metal ion chelator, highly selective and sensitive fluorescent sensors can be developed.[9]

Principle of Operation

The design principle involves linking the fluorophore to a receptor (chelator) that has a high affinity for a specific metal ion. In the absence of the metal ion, the fluorescence of the aminopyridine core is often quenched via a PET mechanism, where the lone pair electrons of the chelator donate to the excited fluorophore. Upon binding the target metal ion, the chelator's electrons are engaged in coordination, which suppresses the PET process. This inhibition of the quenching pathway results in a "turn-on" fluorescence response.[10][11]

Protocol 4.2: Screening for Metal Ion Selectivity

Objective: To assess the selectivity of a chelator-functionalized aminopyridine probe for a target metal ion against a panel of other biologically and environmentally relevant cations.

Materials:

  • Stock solution of the probe (1 mM in a suitable solvent like acetonitrile/water).

  • Stock solutions (10 mM) of various metal salts (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Hg²⁺, Ni²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺) in deionized water.

  • Buffer solution (e.g., HEPES, pH 7.4).

Procedure:

  • Prepare a set of identical solutions of the probe (e.g., 10 µM) in the buffer.

  • Record the baseline fluorescence of the probe solution.

  • To each solution (except for a control), add an excess (e.g., 10 equivalents) of a different metal ion from the stock solutions.

  • Incubate for a defined period (e.g., 10 minutes) to ensure any complexation reaction reaches completion.

  • Measure the fluorescence emission spectrum for each sample.

  • Plot the fluorescence intensity enhancement (I/I₀) for each metal ion, where I is the final intensity and I₀ is the baseline intensity. A large bar for the target ion compared to others indicates high selectivity.

Data Presentation: Selectivity and Sensitivity
Parameter Example Value Significance
Target Ion Cu²⁺The specific metal ion the probe is designed for.
Fluorescence Change >20-fold increaseMagnitude of the "turn-on" response.
Selectivity High over Fe³⁺, Zn²⁺, Ni²⁺Minimal response to other potentially interfering ions.
Detection Limit 50 nMThe lowest concentration of the analyte that can be reliably detected.
Binding Stoichiometry 1:1 (Probe:Ion)Determined by Job's plot analysis.
Solvent System Acetonitrile/Water (1:1, v/v)The medium in which the sensing is performed.

Application Note: "Clickable" Probes for Bioconjugation

A powerful application of the aminopyridine scaffold is in bio-labeling through "click chemistry." By installing a "masked" fluorophore that is activated upon reaction, one can achieve highly specific labeling of biomolecules with minimal background signal.[1][12]

Principle of "Clicking-and-Probing"

This strategy involves synthesizing a "pre-fluorescent" probe where the aminopyridine's fluorescence is quenched. A common approach is to convert the amino group into an azide (-N₃). The electron-rich azide group acts as an efficient quencher. This azido-probe can then be reacted with a biomolecule that has been tagged with an alkyne group, via the highly efficient and bio-orthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The reaction converts the quenching azide into a triazole ring, which eliminates the quenching pathway and "turns on" the fluorescence, thereby reporting the successful ligation event.[2]

cluster_0 Clicking-and-Probing Workflow Probe Azido-Aminopyridine (Fluorescence OFF) Reaction CuAAC 'Click' Reaction Probe->Reaction Biomolecule Alkyne-tagged Biomolecule Biomolecule->Reaction Product Labeled Biomolecule (Fluorescence ON) Reaction->Product

Caption: Workflow for fluorescent labeling via click chemistry.

Protocol 5.2: Fluorescent Labeling of Bovine Serum Albumin (BSA)

Objective: To demonstrate the "turn-on" capability of an azido-aminopyridine probe by labeling an alkyne-modified protein.

Materials:

  • Azido-functionalized this compound probe.

  • Alkyne-modified BSA (can be prepared using commercially available NHS-alkyne reagents).

  • Copper(II) sulfate (CuSO₄).

  • Sodium ascorbate.

  • Tris buffer (pH 8).

Procedure:

  • Probe Synthesis: The azido-probe is typically synthesized from the parent amino-probe via a Sandmeyer reaction.[12]

  • Click Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified BSA in Tris buffer.

    • Add the azido-probe from a DMSO stock solution.

    • Add a freshly prepared solution of sodium ascorbate (reducing agent).

    • Initiate the reaction by adding CuSO₄. The ascorbate will reduce Cu(II) to the catalytic Cu(I) in situ.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Analysis:

    • Measure the fluorescence spectrum of the reaction mixture. A significant increase in fluorescence compared to control reactions (one lacking the alkyne-protein, one lacking the copper catalyst) indicates successful labeling.

    • The labeled protein can be further analyzed by SDS-PAGE. The fluorescent band corresponding to the molecular weight of BSA can be visualized under UV illumination.

Performance Metrics
Parameter Azido-Probe (Before Click) Triazole-Product (After Click) Significance
Quantum Yield (Φ) < 0.03> 0.40Demonstrates a large "turn-on" ratio.
Fluorescence Very WeakStrongProvides high signal-to-background ratio.
Reaction Condition Aqueous Buffer, RTBiocompatible conditions.

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and powerful platform for the development of next-generation fluorescent probes. Its robust synthesis, tunable photophysical properties, and amenability to functionalization allow for the creation of sensors for a wide array of analytes and applications. Future research will likely focus on developing probes with even greater sensitivity and selectivity, pushing excitation and emission wavelengths further into the near-infrared (NIR) for deep-tissue imaging, and designing multi-analyte sensors based on this privileged structure.

References

  • Brugarolas, P. et al. (2019). Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging.
  • ResearchGate. (n.d.). The application of Aminopyridine in “clicking and probing”. [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563. [Link]

  • MDPI. (n.d.). Pyridine Derivatives as Fluorescent Sensors for Cations. [Link]

  • Wu, J., et al. (2020). Two Pyridine-Based Fluorescent Probes for Sensing pH. ChemistrySelect, 5(40), 12531-12535. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1810. [Link]

  • Mizuno, M., et al. (2001). Application of 2-aminopyridine fluorescence labeling in the analysis of in vivo and in vitro metabolism of dextran sulfate sodium by size-exclusion high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 209-215. [Link]

  • Kim, D., et al. (2019). Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels. Analyst, 144(2), 523-531. [Link]

  • Kim, D., et al. (2019). Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. Analyst, 144(2), 523-531. [Link]

  • Paul, A., et al. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Molecules, 28(1), 7. [Link]

  • Jacquemard, U., et al. (2005). Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-1095. [Link]

  • Wang, Y., et al. (2020). Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. ACS Omega, 5(49), 31836-31842. [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563. [Link]

  • Carter, K. P., et al. (2021). Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. ACS Sensors, 6(5), 1804-1821. [Link]

  • Isley, W. C., et al. (2020). 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3. Chemical Science, 11(5), 1314-1323. [Link]

  • Rusinov, V. L., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6885. [Link]

  • Karaoğlu, K., et al. (2021). A fluorescent sensor-based tripodal-Bodipy for Cu (II) ions: bio-imaging on cells. Journal of the Iranian Chemical Society, 18, 2379-2387. [Link]

  • Farinone, J., et al. (2024). Development of BODIPY-based fluorescent probes for highly selective amino acid identification. bioRxiv. [Link]

  • Wang, Y., et al. (2022). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 23(21), 13303. [Link]

  • Glembockyte, V., et al. (2018). Synthesis and structure of chemically switchable fluorescent probes on the basis of amino acids.
  • Isley, W. C., et al. (2020). 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3. Chemical Science, 11(5), 1314-1323. [Link]

  • Infoscience. (n.d.). METAL-BASED CHEMOSENSORS FOR AMINO ACIDS, PEPTIDES, AND NUCLEOTIDES. [Link]

  • ResearchGate. (n.d.). Synthesis and optical properties of 6-alkylamino-2-amino-4-(4-(dimethylamino)phenyl)pyridine-3,5-dicarbonitriles. [Link]

  • Tshidino, S. C., et al. (2019). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PloS one, 14(10), e0222897. [Link]

  • Carter, K. P., et al. (2021). Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. ACS Sensors, 6(5), 1804-1821. [Link]

  • Montalvo, E., et al. (2012). Photophysical Characterization of New 3-Amino and 3-Acetamido BODIPY Dyes with Solvent Sensitive Properties. Journal of Fluorescence, 22, 969-980. [Link]

  • Iacovino, L., et al. (2019). Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. Molecules, 24(20), 3788. [Link]

  • Semantic Scholar. (n.d.). Pd2+ fluorescent sensors based on amino and imino derivatives of rhodamine and improvement of water solubility by the formation of inclusion complexes with β-cyclodextrin.[Link]

Sources

The Strategic Integration of Aminophenylpyridine Scaffolds in High-Performance Organic Light-Emitting Diodes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a vast chemical space. Among the myriad of molecular architectures, aminophenylpyridine derivatives have emerged as a versatile and promising class of materials. Their unique electronic properties, tunable photophysical characteristics, and robust thermal stability make them ideal candidates for various roles within the OLED device stack, including as emissive materials, host materials, and charge-transporting layers. This guide provides an in-depth analysis of the application of aminophenylpyridine derivatives in OLEDs, offering detailed protocols and insights for researchers and professionals in the field.

The Rationale for Aminophenylpyridine Derivatives in OLEDs

The core structure of aminophenylpyridine, which combines an electron-donating amino group with an electron-accepting pyridine ring, imparts a desirable intramolecular charge transfer (ICT) character to the molecule. This intrinsic electronic feature is fundamental to their utility in OLEDs. The phenyl substituents offer additional avenues for tuning the steric and electronic properties of the molecule, which in turn influences their performance in a device.

The strategic placement of the amino and phenyl groups on the pyridine ring allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical factor in designing efficient OLEDs, as proper energy level alignment between adjacent layers is necessary to ensure efficient charge injection, transport, and recombination. The introduction of a nitrogen-containing heterocycle like pyridine is known to lower both HOMO and LUMO levels, which can be beneficial for creating stable and efficient devices.[1]

Synthesis of Aminophenylpyridine Derivatives

The synthesis of aminophenylpyridine derivatives for OLED applications typically involves well-established cross-coupling reactions. The Suzuki and Buchwald-Hartwig amination reactions are particularly powerful tools for creating the desired carbon-carbon and carbon-nitrogen bonds with high yields and selectivity.

General Synthetic Protocol via Suzuki and Buchwald-Hartwig Reactions

This protocol outlines a general two-step approach for the synthesis of a model aminophenylpyridine derivative.

Step 1: Suzuki Coupling for Phenylpyridine Core Synthesis

  • Reactants: A bromopyridine derivative, a phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Solvent: A mixture of toluene, ethanol, and water.

  • Procedure:

    • To a degassed solution of the bromopyridine (1.0 eq) and phenylboronic acid (1.2 eq) in the solvent mixture, add the palladium catalyst (0.05 eq) and base (2.0 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired phenylpyridine intermediate.

Step 2: Buchwald-Hartwig Amination

  • Reactants: The synthesized phenylpyridine intermediate (if it contains a suitable leaving group like a bromine or chlorine atom), a primary or secondary amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu).

  • Solvent: Anhydrous toluene or dioxane.

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the phenylpyridine intermediate (1.0 eq), the amine (1.2 eq), the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq) in the anhydrous solvent.

    • Degas the mixture and heat it to 80-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

    • After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the final aminophenylpyridine derivative by column chromatography and/or recrystallization.

Photophysical Properties and Their Significance

The photophysical properties of aminophenylpyridine derivatives are central to their function in OLEDs. These properties are typically characterized by UV-Vis absorption and photoluminescence (PL) spectroscopy.

PropertyTypical RangeSignificance in OLEDs
Absorption (λabs) 300 - 450 nmIndicates the energy required to excite the molecule. A high absorption coefficient is desirable.
Emission (λem) 400 - 650 nmDetermines the color of the emitted light. Can be tuned from blue to red by modifying the molecular structure.
Photoluminescence Quantum Yield (PLQY) 20 - 90%Represents the efficiency of the radiative decay process. A high PLQY is crucial for efficient light emission.
Triplet Energy (ET) 2.5 - 3.1 eVFor host materials, a high triplet energy is required to confine the excitons on the guest emitter.[2]
HOMO Level -5.2 to -5.8 eVInfluences hole injection from the anode and the hole-transporting layer.[3]
LUMO Level -2.1 to -2.8 eVAffects electron injection from the cathode and the electron-transporting layer.

Note: The values presented are typical and can vary significantly depending on the specific molecular structure and measurement conditions.

The emission color of aminophenylpyridine derivatives can be fine-tuned by altering the substituents on the phenyl and pyridine rings. Electron-donating groups tend to cause a red-shift in the emission, while electron-withdrawing groups can lead to a blue-shift. This tunability is a key advantage for creating full-color OLED displays.

Application as Host Materials in TADF OLEDs

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons to generate light, leading to potentially 100% internal quantum efficiency. Host materials play a critical role in TADF OLEDs by providing a matrix for the TADF emitter and facilitating efficient energy transfer. Aminophenylpyridine derivatives, particularly those incorporating carbazole moieties, have shown great promise as host materials for blue TADF OLEDs due to their high triplet energies and good thermal stability.[4]

Experimental Protocol: Fabrication of a TADF OLED

This protocol describes the fabrication of a typical multilayer TADF OLED using an aminophenylpyridine-based host material.

Device Structure: ITO / HTL / Host:TADF Emitter / ETL / LiF / Al

Materials:

  • Substrate: Indium Tin Oxide (ITO)-coated glass

  • Hole-Transporting Layer (HTL): N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

  • Host Material: An aminophenylpyridine derivative (e.g., a carbazole-substituted phenylpyridine)[4]

  • TADF Emitter: A suitable blue or green TADF dopant

  • Electron-Transporting Layer (ETL): 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)[5]

  • Electron-Injection Layer (EIL): Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

    • Deposit the HTL (NPB) at a rate of 1-2 Å/s to a thickness of 30-50 nm.

    • Co-evaporate the aminophenylpyridine host and the TADF emitter from separate sources. The doping concentration of the emitter is typically 5-20 wt%. The deposition rate should be around 2 Å/s to a thickness of 20-30 nm.

    • Deposit the ETL (TPBi) at a rate of 1-2 Å/s to a thickness of 30-50 nm.

  • Cathode Deposition:

    • Deposit a thin layer of LiF (1 nm) at a rate of 0.1-0.2 Å/s.

    • Deposit the Al cathode (100-150 nm) at a rate of 5-10 Å/s.

  • Encapsulation:

    • Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

Application as Hole-Transporting Materials

The electron-donating nature of the amino group makes aminophenylpyridine derivatives suitable for use as hole-transporting materials (HTMs).[6] An effective HTM should possess a suitable HOMO level for efficient hole injection from the anode, high hole mobility, and good thermal stability. Pyrene-pyridine integrated systems have been investigated as promising HTMs, demonstrating stable performance and low efficiency roll-off in OLEDs.[3][7]

Workflow for Characterizing a Novel HTM

HTM_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_properties Material Characterization cluster_device Device Fabrication & Testing S Synthesis of Aminophenylpyridine Derivative P1 Thermal Analysis (TGA, DSC) S->P1 P2 Photophysical Characterization (UV-Vis, PL) S->P2 P3 Electrochemical Analysis (Cyclic Voltammetry) S->P3 D1 Fabrication of Hole-Only Device P3->D1 D2 Measurement of Hole Mobility D1->D2 D3 Fabrication of Full OLED Device D2->D3 D4 Electroluminescence Characterization D3->D4

Workflow for the characterization of a new hole-transporting material.

Performance Data of OLEDs Utilizing Aminophenylpyridine Derivatives

The performance of OLEDs is evaluated based on several key metrics, including external quantum efficiency (EQE), current efficiency, power efficiency, and operational lifetime. The table below summarizes the performance of representative OLEDs that incorporate aminophenylpyridine derivatives in different roles.

Role of AminophenylpyridineEmitter ColorMax. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Reference
Host for Blue TADF EmitterBlue16.2--[4]
Hole-Transporting MaterialYellow9.022.4-[3]
Phenyl Pyrimidine EmitterBlue-Green10.6--[8][9]

Conclusion and Future Outlook

Aminophenylpyridine derivatives have proven to be a highly versatile and effective class of materials for organic light-emitting diodes. Their tunable electronic and photophysical properties, coupled with good thermal stability, have enabled their successful application as host materials, hole-transporting materials, and emitters. The continued rational design of novel aminophenylpyridine scaffolds, focusing on enhancing charge transport, optimizing energy levels, and improving molecular stability, will undoubtedly lead to further advancements in OLED technology. The exploration of new synthetic methodologies to create more complex and functionalized derivatives will also be a key driver of innovation in this exciting field.

References

  • Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. (URL not provided)
  • 2-Phenylpyridine: Powering OLED Technology and Advanced M
  • New hole transporting materials based on tetraphenylbenzene and aromatic amine derivatives for OLEDs. Molecular Crystals and Liquid Crystals, 584(1), 69-77 (2013). [Link]

  • Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Molecules, 25(21), 5089 (2020). [Link]

  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 6(16), 10515-10526 (2021). [Link]

  • Device architecture (A) and energy diagram (B) for OLED prototype using...
  • Derivatives of phenyl pyrimidine and of the different donor moieties as emitters for OLEDs. (URL not provided)
  • Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - ResearchG
  • Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Deriv
  • Organometallic complexes as hole-transporting materials in organic light-emitting diodes. (URL not provided)
  • Synthesis of Heterocycles for OLED Applic
  • Schematic presentation of the device architecture including the top-emitting OLED, the DBR and the thin film encapsulation. N correlates to the number of DBR pairs ( N = 0, 2, 4, 6).
  • The OLED device architecture (a) as well as the chemical structures (b) and absorption spectra (c) of the materials in the EML.
  • A) Device architecture, energy diagram, and functional layers for the...
  • Rationally heteroarylated pyridines as hole transport materials for OLEDs - RSC Publishing. (URL not provided)
  • Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing). (URL not provided)
  • Chemical and photophysical properties of materials for OLEDs - ResearchG
  • Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Journal of Materials Chemistry C, 9(47), 17055-17063 (2021). [Link]

  • Functional Pyrene-Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PubMed. (URL not provided)
  • (PDF)
  • Target pyridine‐based host materials and their synthetic routes.
  • Synthesis and Electroluminescent Properties of OLED Green Dopants Based on BODIPY Derivatives - ResearchG
  • Cyanopyrimidine-Carbazole Hybrid Host Materials for High-Efficiency and Low-Efficiency Roll-Off TADF OLEDs - PubMed. (URL not provided)
  • Functional Pyrene−Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Of - Semantic Scholar. (URL not provided)
  • Synthesis, Physical Properties, and Light-Emitting Diode Performance of Phenazine-Based Derivatives with Three, Five, and Nine Fused Six-Membered Rings | Request PDF - ResearchG
  • Cyanopyrimidine–Carbazole Hybrid Host Materials for High-Efficiency and Low-Efficiency Roll-Off TADF OLEDs - Sci-Hub. (URL not provided)
  • Pyrene appended terpyridine derivatives as electrochemiluminescence material for OLEDs: Characterization of photo-physical, thermal and electrochemical properties | Request PDF - ResearchG

Sources

Application Notes & Protocols: Catalytic Applications of Metal Complexes with 2-Amino-3,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Amino-3,5-diphenylpyridine Ligand in Catalysis

The this compound ligand is an emerging scaffold in coordination chemistry, poised to offer unique advantages in homogeneous catalysis. Its architecture, featuring a bidentate N,N-chelation site (from the pyridine nitrogen and the amino group), is a well-established motif for stabilizing transition metal centers. The strategic placement of two phenyl groups at the 3 and 5 positions introduces significant steric bulk. This steric hindrance is not merely a passive feature; it is a critical design element that can modulate the reactivity and selectivity of the metal center, influence the stability of catalytic intermediates, and create a specific chiral pocket around the active site.

The amino-pyridine framework has been successfully employed in a wide array of catalytic systems, ranging from iron-catalyzed atom transfer radical polymerization to palladium-catalyzed cross-coupling reactions.[1][2] The electronic properties of the ligand, which can be tuned by the substituents, play a crucial role in the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination.[3] This guide provides an in-depth exploration of the potential catalytic applications of metal complexes incorporating the this compound ligand, with a focus on palladium-catalyzed cross-coupling and ruthenium-catalyzed transfer hydrogenation reactions. The protocols described herein are designed to be robust and serve as a foundation for further optimization in academic and industrial research settings.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.[4][5] The design of ligands is paramount to the success of these transformations, as they directly influence the stability and reactivity of the palladium catalyst.[3][6] The this compound ligand is hypothesized to be an excellent candidate for these reactions. Its bidentate nature can stabilize the active Pd(0) species, while the steric bulk provided by the diphenyl groups can promote the reductive elimination step, which is often rate-limiting.

Mechanistic Considerations in Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, the ligand's role is to facilitate the catalytic cycle involving oxidative addition of an aryl halide to Pd(0), transmetalation with an organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The this compound ligand is expected to form a stable, monoligated 12-electron Pd(0) complex, which is often the catalytically active species.[7]

Suzuki_Miyaura_Cycle cluster_reactants L-Pd(0) L-Pd(0) Oxidative Addition Oxidative Addition L-Pd(0)->Oxidative Addition L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative Addition->L-Pd(II)(Ar)(X) Ar-X Transmetalation Transmetalation L-Pd(II)(Ar)(X)->Transmetalation Base Base L-Pd(II)(Ar)(R) L-Pd(II)(Ar)(R) Transmetalation->L-Pd(II)(Ar)(R) R-B(OR)2 Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(R)->Reductive Elimination Reductive Elimination->L-Pd(0) Ar-R Ar-X Ar-X R-B(OR)2 R-B(OR)2

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura cross-coupling reaction. The choice of a mild base like potassium phosphate is crucial for accommodating a wide range of functional groups.

Materials:

  • [Pd(OAc)₂] (Palladium(II) acetate)

  • This compound (Ligand)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add [Pd(OAc)₂] (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%) to a dry Schlenk flask. Add 2 mL of anhydrous 1,4-dioxane and stir the mixture at room temperature for 15-20 minutes. This allows for the formation of the active catalyst complex.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add 4-bromoanisole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add 3 mL of 1,4-dioxane and 0.5 mL of degassed water.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ValueRationale
Catalyst Loading 1 mol%A good starting point for optimization.
Ligand:Pd Ratio 1.2:1A slight excess of ligand ensures full coordination.
Base K₃PO₄Effective and compatible with many functional groups.[4]
Solvent System Dioxane/WaterPromotes dissolution of both organic and inorganic reagents.
Temperature 100 °CSufficient to drive the reaction without significant decomposition.
Expected Yield >90%Based on similar systems with N-donor ligands.[2][8]

Section 2: Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium complexes are highly effective catalysts for transfer hydrogenation, a process that reduces carbonyl compounds to alcohols using a hydrogen donor like 2-propanol or formic acid.[9] This method avoids the use of high-pressure hydrogen gas, making it a safer and more convenient alternative. Ruthenium(II) complexes featuring N,N-bidentate ligands have shown excellent activity in this transformation.[10][11]

Mechanistic Insights

The catalytic cycle for transfer hydrogenation typically involves the formation of a ruthenium-hydride species.[11] In the presence of a base and a hydrogen donor (e.g., 2-propanol), the Ru(II) precursor is converted to the active hydride complex. This hydride is then transferred to the carbonyl substrate (e.g., a ketone) in an inner-sphere mechanism, forming the alcohol and regenerating the Ru(II) species. The this compound ligand is expected to stabilize the ruthenium center and facilitate the hydride transfer.

Transfer_Hydrogenation_Cycle L-Ru(II) L-Ru(II) Hydride Formation Hydride Formation L-Ru(II)->Hydride Formation iPrOH, Base L-Ru(II)-H L-Ru(II)-H Hydride Formation->L-Ru(II)-H Hydride Transfer Hydride Transfer L-Ru(II)-H->Hydride Transfer Ketone (R2C=O) Alkoxide Complex Alkoxide Complex Hydride Transfer->Alkoxide Complex Protonolysis Protonolysis Alkoxide Complex->Protonolysis iPrOH Protonolysis->L-Ru(II) Alcohol (R2CHOH)

Caption: Ruthenium-Catalyzed Transfer Hydrogenation Cycle.

Protocol: Transfer Hydrogenation of Acetophenone

This protocol provides a method for the reduction of acetophenone to 1-phenylethanol, a standard benchmark reaction for evaluating transfer hydrogenation catalysts.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium(II) p-cymene chloride dimer)

  • This compound (Ligand)

  • Acetophenone

  • Potassium isopropoxide (KOiPr)

  • 2-Propanol (anhydrous)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Formation: In a dry Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol% based on Ru dimer) and this compound (0.011 mmol, 1.1 mol%). Add 5 mL of anhydrous 2-propanol and stir the mixture at 50 °C for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add acetophenone (1.0 mmol, 1.0 eq).

  • Initiation: In a separate flask, prepare a solution of potassium isopropoxide (0.1 mmol, 10 mol%) in 2 mL of anhydrous 2-propanol. Add this basic solution to the reaction mixture to initiate the catalysis.

  • Reaction Conditions: Heat the reaction mixture to 82 °C with stirring.

  • Monitoring: Follow the conversion of acetophenone to 1-phenylethanol by GC-MS. The reaction is often complete within 15-60 minutes.

  • Workup: After the reaction is complete, cool the flask to room temperature. Quench the reaction by adding 1 mL of water.

  • Extraction and Purification: Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by distillation or chromatography if necessary.

ParameterRecommended ValueRationale
Catalyst Loading 1 mol% RuA typical loading for efficient conversion.
Substrate/Base Ratio 10:1A catalytic amount of base is sufficient to facilitate hydride formation.[10]
Hydrogen Donor 2-PropanolServes as both the solvent and the hydrogen source.
Base KOiPrA strong, non-nucleophilic base commonly used in this reaction.[10]
Temperature 82 °C (Reflux)Standard condition for transfer hydrogenation in 2-propanol.[11]
Expected Conversion >95%High conversions are expected based on related Ru-aminopyridine systems.[10][12]

Conclusion and Future Outlook

The this compound ligand presents a promising platform for the development of novel transition metal catalysts. The protocols detailed in this guide for palladium-catalyzed cross-coupling and ruthenium-catalyzed transfer hydrogenation are based on well-established chemical principles and provide a solid foundation for researchers. The unique steric and electronic properties conferred by the diphenyl substituents are expected to lead to catalysts with enhanced stability, activity, and potentially new selectivity profiles. Further research should focus on the synthesis and isolation of well-defined metal complexes of this ligand, detailed mechanistic studies to elucidate the precise role of the ligand, and expansion of the catalytic scope to other important organic transformations.

References

  • American Chemical Society. Ruthenium(II) complexes for base-free transfer hydrogenation.
  • MDPI. Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization.
  • Dalton Transactions (RSC Publishing). Water-soluble transition metal complexes of ruthenium(ii), osmium(ii), rhodium(iii) and iridium(iii) with chelating N-heterocyclic carbene ligands in hydrogenation and transfer hydrogenation catalysis.
  • Experts@Minnesota. Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and catalytic chain transfer.
  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
  • Dalton Transactions (RSC Publishing). Transition metal complexes of 2-amino-3,5-dihalopyridines: Syntheses, structures and magnetic properties of (3,5-diCAPH)2CuX4 and (3,5-diBAPH)2CuX4.
  • NIH. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere.
  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • PubMed Central. Terpyridine Diphosphine Ruthenium Complexes as Efficient Photocatalysts for the Transfer Hydrogenation of Carbonyl Compounds.
  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • PubMed Central. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review.
  • Google Patents. US20130096090A1 - Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • NIH. Metal complexes for catalytic and photocatalytic reactions in living cells and organisms.
  • MDPI. Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions.
  • PubMed. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
  • ResearchGate. Synthesis of copper(II) halide dimers with 2-amino-5-methylpyridine and serendipitous copper catalyzed synthesis of 3-bromo-2-ethyl-5-methyl-1 H -pyrrolo[2,3- b ]pyridine.
  • Dalton Transactions (RSC Publishing). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study.
  • Indian Academy of Sciences. Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine -2-carboximidate.
  • RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
  • MDPI. Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns.
  • PMC - NIH. CuBr2 complexes with 3,5-disubstituted pyridine ligands.
  • MDPI. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
  • MDPI. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications.
  • PMC - NIH. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 2-Amino-3,5-diphenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Amino-3,5-diphenylpyridine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with substituted pyridines. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you optimize your reaction conditions and overcome common experimental hurdles.

Overview of the Synthesis

The synthesis of this compound typically proceeds via a multicomponent condensation reaction. A highly effective and common approach is a variation of the Kröhnke pyridine synthesis, which involves the condensation of an α,β-unsaturated carbonyl compound (a chalcone) with a nitrile-containing active methylene compound in the presence of a base and an ammonia source.[1][2] The overall strategy is a one-pot reaction that builds the pyridine ring from acyclic precursors, offering efficiency and atom economy.

The most direct route involves three key components:

  • Benzaldehyde: Provides the phenyl group at the C5 position.

  • Acetophenone: Provides the phenyl group at the C3 position and two carbons of the pyridine backbone.

  • Malononitrile or Cyanoacetamide: Provides the remaining carbon (C2) and the C2-amino group.

  • Ammonium Acetate (NH₄OAc): Often serves as both the catalyst and the nitrogen source for the pyridine ring.[1]

The reaction first involves the formation of benzylideneacetophenone (chalcone) in situ, which then undergoes a Michael addition with the active methylene compound, followed by cyclization and aromatization to yield the final product.

General Reaction Workflow

Below is a generalized workflow for the synthesis of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Benzaldehyde, Acetophenone, Malononitrile, and Ammonium Acetate in Solvent B Heat Mixture to Reflux (e.g., 120-140 °C) Monitor by TLC A->B C Cool Reaction Mixture B->C D Precipitate Product (e.g., add Water/Ethanol) C->D E Collect Crude Product by Vacuum Filtration D->E F Recrystallize from Appropriate Solvent (e.g., Ethanol) E->F G Characterize Pure Product (NMR, MS, etc.) F->G

Caption: General experimental workflow for the one-pot synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is extremely low, or I've failed to isolate any product. What are the most common causes?

A1: Low or no yield is a frequent issue that can typically be traced back to one of four areas: reagent quality, reaction conditions, stoichiometry, or the catalyst system.

  • Reagent Purity: Benzaldehyde is notoriously prone to oxidation to benzoic acid on storage. The presence of benzoic acid can neutralize the basic catalyst and inhibit the initial condensation step.

    • Solution: Use freshly distilled or newly purchased benzaldehyde. Verify the purity of your acetophenone and malononitrile as well.

  • Catalyst and Nitrogen Source: Ammonium acetate (NH₄OAc) is hygroscopic and its quality is critical. It serves as the ammonia source for ring formation.[3]

    • Solution: Use a fresh, dry bottle of ammonium acetate. Some protocols may benefit from a different base/catalyst system entirely, such as piperidine or diethylamine, which can be effective for promoting multicomponent reactions leading to substituted pyridines.[4]

  • Temperature Control: These condensation reactions often require significant thermal energy to proceed to completion.

    • Solution: Ensure your reaction is heated to the target temperature (often 120-140°C) and maintained there.[3] Use an oil bath and a contact thermometer for accurate temperature monitoring. Insufficient heat can cause the reaction to stall at the intermediate stage.

  • Solvent Choice: The solvent must be high-boiling and capable of dissolving the reactants.

    • Solution: While some Kröhnke-type syntheses can be run solvent-free,[5] solvents like ethanol, acetic acid, or dimethylformamide (DMF) are commonly used. Acetic acid can act as both a solvent and a catalyst. If using a lower-boiling solvent like ethanol, ensure you are refluxing for an adequate amount of time.

G cluster_checks cluster_solutions Start Problem: Low or No Yield Reagents Check Reagent Purity (esp. Benzaldehyde) Start->Reagents Temp Verify Reaction Temperature Start->Temp Catalyst Check Catalyst (NH₄OAc) Quality Start->Catalyst Time Increase Reaction Time Start->Time Sol_Reagents Distill Aldehyde Reagents->Sol_Reagents Sol_Temp Use Oil Bath for Stable Heating Temp->Sol_Temp Sol_Catalyst Use Fresh, Dry Catalyst Catalyst->Sol_Catalyst Sol_Time Run for 12-24h Time->Sol_Time

Caption: Troubleshooting decision tree for low reaction yield.

Q2: My TLC shows a complex mixture of products, and purification is difficult. What are the likely side products?

A2: The formation of multiple byproducts is common in multicomponent reactions if conditions are not optimized.

  • Unreacted Intermediates: The most common "side product" is often the uncyclized 1,5-dicarbonyl intermediate formed after the Michael addition.[2][3] This species is polar and may streak on TLC plates.

    • Solution: Ensure the reaction is heated for a sufficient duration to promote the final cyclization and dehydration steps. Adding a catalytic amount of a stronger acid (like acetic acid) can sometimes facilitate this.

  • Self-Condensation: Acetophenone can undergo self-condensation under basic conditions. Similarly, benzaldehyde can undergo the Cannizzaro reaction if a strong base is used.

    • Solution: Maintain the recommended stoichiometry. A slight excess of the ammonia source relative to the carbonyl compounds can favor the desired pathway.

  • Alternative Cyclization Pathways: Depending on the specific reagents, other heterocyclic systems could potentially form, although they are less common for this specific target.

Purification Strategy: If you have a complex mixture, recrystallization may not be sufficient.

  • Column Chromatography: This is the most effective method. A silica gel column using a gradient eluent system, such as hexane-ethyl acetate (starting from 95:5 and gradually increasing polarity), can effectively separate the less polar diphenylpyridine product from more polar intermediates.

  • Trituration: Before a full recrystallization, wash the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can significantly clean the crude material.

Q3: The reaction stalls before completion, with starting material still present after prolonged heating. How can I drive it to completion?

A3: A stalled reaction suggests that the activation energy for a key step is not being met or that an equilibrium is not being driven forward.

  • Water Removal: The final step of the reaction is a dehydration to form the aromatic pyridine ring.[2] If water is not effectively removed, the equilibrium can be unfavorable.

    • Solution: If using a solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water as it forms, driving the reaction toward the product. For solvent-free or alcohol-based reactions, increasing the temperature or adding a dehydrating agent (like molecular sieves, if compatible) can help.

  • Catalyst Deactivation: The catalyst may degrade over the course of a long reaction at high temperatures.

    • Solution: A late-stage addition of a second portion of ammonium acetate might reinvigorate the reaction.

  • Insolubility: An intermediate may be precipitating from the solution, effectively removing it from the reaction.

    • Solution: If a precipitate forms, try switching to a solvent with higher solvating power for all species, such as DMF or DMSO, but be mindful of their high boiling points which can make product isolation more difficult.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Benzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ammonium Acetate (8.0 eq)

  • Ethanol (as solvent)

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzaldehyde (e.g., 1.06 g, 10 mmol), acetophenone (1.20 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (6.16 g, 80 mmol).

  • Add 30 mL of absolute ethanol to the flask.

  • Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The mixture should become a homogeneous solution.

  • Maintain the reflux for 8-12 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The product spot should be UV active and less polar than the starting materials.

  • After the reaction is complete, allow the flask to cool to room temperature. A solid precipitate may form.

  • Pour the reaction mixture into 100 mL of cold water with stirring. A yellowish or off-white precipitate of the crude product will form.

  • Collect the solid by vacuum filtration and wash thoroughly with water (3 x 30 mL) to remove excess ammonium acetate.

  • Wash the solid with a small amount of cold ethanol (10 mL) to remove more soluble impurities.

  • Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight. The expected product is a crystalline solid.

Optimization Data Summary

Optimizing pyridine synthesis often involves screening catalysts and solvents. The following table summarizes conditions used for analogous multicomponent pyridine syntheses, providing a starting point for optimization.

Catalyst (eq)SolventTemperature (°C)Typical Time (h)Reported Yield Range (%)Reference Insight
NH₄OAc (8.0)Ethanol~78 (Reflux)8 - 1660 - 85Standard, reliable method with simple work-up.
Diethylamine (0.2)None (Neat)25 (Ambient)1 - 385 - 95A "green chemistry" approach; very efficient for dicarbonitrile pyridines.[4]
NH₄OAc (excess)Acetic Acid118 (Reflux)4 - 870 - 90Acetic acid acts as a co-catalyst and helps dissolve intermediates.
Piperidine (0.1)Ethanol~78 (Reflux)6 - 1075 - 90A common and effective basic catalyst for Knoevenagel/Michael sequences.
FeBr₂ (0.1) / O₂None (Neat)1205 - 1070 - 92An oxidative method using a cheap iron catalyst and air as the oxidant.[5]

Frequently Asked Questions (FAQs)

  • Q: What is the specific role of ammonium acetate in this reaction?

    • A: Ammonium acetate serves a dual purpose. The acetate ion acts as a base to deprotonate the active methylene compound (malononitrile), initiating the reaction cascade. The ammonium ion serves as the nitrogen source that is incorporated into the pyridine ring during the cyclization step.[1][3]

  • Q: Can I use a different nitrogen source, like aqueous ammonia?

    • A: While aqueous ammonia can be a nitrogen source, it is often less effective in this specific one-pot synthesis. The high temperatures can cause it to boil out of the reaction mixture, and its high basicity can promote unwanted side reactions like self-condensation of the ketones. Ammonium acetate provides a controlled, in situ source of ammonia at elevated temperatures.[1]

  • Q: What are the primary safety concerns for this synthesis?

    • A: The primary concerns are working with flammable organic solvents (ethanol, ethyl acetate, hexane) at high temperatures and ensuring adequate ventilation. If working with bases like piperidine or diethylamine, they should be handled in a fume hood as they are volatile and corrosive. Standard personal protective equipment (lab coat, safety glasses, gloves) is required.

  • Q: My final product has a strong color. Is this normal?

    • A: The crude product is often yellow, orange, or brown due to minor impurities and polymeric side products. A successful recrystallization should yield a much paler, off-white to light yellow crystalline solid. If the color persists after multiple recrystallizations, consider treating a solution of the product with activated charcoal before the hot filtration step.

References

  • Mechanism of the Kröhnke pyridine synthesis. [ResearchGate] ([Link])

  • Kröhnke pyridine synthesis. [Wikipedia] ([Link])

  • Kröhnke synthesis of pyridine. [Química Organica.org] ([Link])

  • Oxidative Synthesis of Kröhnke Pyridines. [ChemistryViews] ([Link])

  • Chichibabin reaction. [ResearchGate] ([Link])

  • Chichibabin reaction. [Grokipedia] ([Link])

  • Chichibabin reaction. [Wikipedia] ([Link])

  • The Chichibabin amination reaction. [Scientific Update] ([Link])

  • Chichibabin Reaction | PPTX. [Slideshare] ([Link])

  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. [PMC - NIH] ([Link])

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. [PubMed Central] ([Link])

  • Process for preparing 2-aminopyridine derivatives.
  • 2,3-diaminopyridine. [Organic Syntheses Procedure] ([Link])

  • Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. [PubMed] ([Link])

  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. [ResearchGate] ([Link])

  • A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. [ResearchGate] ([Link])

  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Process for the preparation of fluorinated pyridines. [European Patent Office] ([Link])

  • Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. [MDPI] ([Link])

  • Synthetic method of 2-amino-3,5-dichloropyridine.
  • Synthesis of 2,3,5‐trisubstituted pyridines from amino acids. [ResearchGate] ([Link])

Sources

Technical Support Center: Synthesis of 2-Amino-3,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,5-diphenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical insights needed to navigate the challenges of this synthesis and achieve high-quality results.

Introduction: The Synthetic Landscape

This compound is a highly substituted pyridine derivative. The synthesis of such polysubstituted pyridines often relies on multicomponent reactions, which offer an efficient way to build molecular complexity in a single step. One of the most relevant and adaptable methods for this type of structure is a variation of the Kröhnke pyridine synthesis.[1][2] This approach typically involves the condensation of an α,β-unsaturated ketone (a chalcone), an active methylene compound, and an ammonia source.

For the synthesis of this compound, a logical retrosynthetic analysis points to the reaction between 1,3-diphenyl-2-propen-1-one (benzalacetophenone), benzyl cyanide (phenylacetonitrile), and an ammonia source like ammonium acetate. The chalcone provides the C4, C5, and C6 atoms with their phenyl substituents, while benzyl cyanide provides the C2 and C3 atoms with their respective amino and phenyl groups, and the nitrogen atom of the pyridine ring is supplied by ammonia.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My reaction has a very low yield or did not proceed to completion. What are the likely causes and how can I improve it?

A1: Low or no yield is a common issue in multicomponent reactions and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality:

    • Chalcone (1,3-diphenyl-2-propen-1-one): Ensure your chalcone is pure. Chalcones can be synthesized via a Claisen-Schmidt condensation of benzaldehyde and acetophenone.[3][4] Impurities from this step, such as unreacted starting materials or aldol addition products, can inhibit the main reaction. It is advisable to purify the chalcone by recrystallization before use.

    • Benzyl Cyanide (Phenylacetonitrile): This reagent can degrade over time, especially if exposed to moisture or air. Use a freshly distilled or recently purchased bottle.

    • Ammonium Acetate: This reagent is hygroscopic. Use a freshly opened container or dry the reagent thoroughly before use. Moisture can interfere with the reaction intermediates.

  • Reaction Conditions:

    • Temperature: These condensations typically require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider increasing it to the reflux temperature of your solvent (e.g., ethanol, acetic acid).[5] However, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.

    • Reaction Time: Multicomponent reactions can be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned time, extend the reaction duration.

    • Solvent: The choice of solvent can be critical. Protic solvents like ethanol or glacial acetic acid are commonly used and often facilitate the reaction.[1] Glacial acetic acid can also act as a catalyst. In some cases, solvent-free conditions at high temperatures (120-140 °C) have proven effective for similar pyridine syntheses.[5]

  • Stoichiometry:

    • Ensure the molar ratios of your reactants are correct. While a 1:1:1 ratio of chalcone, benzyl cyanide, and ammonia (from ammonium acetate) is theoretically required, using an excess of ammonium acetate (e.g., 5-10 equivalents) is common to drive the reaction to completion.[6]

Q2: I have obtained a product, but the NMR spectrum is complex and suggests the presence of significant impurities. What are the likely side products?

A2: The formation of side products is a key challenge in this synthesis. Based on the reaction mechanism, several impurities are possible.

  • Michael Addition Adduct: The first step of the reaction is a Michael addition of the benzyl cyanide anion to the chalcone. If this intermediate fails to cyclize, it will remain in your product mixture. This adduct, a 1,5-dicarbonyl compound or its enamine equivalent, will have a distinctly different NMR spectrum from the desired aromatic pyridine.

  • Incompletely Aromatized Dihydropyridine: The cyclization reaction initially forms a dihydropyridine intermediate. Incomplete oxidation/elimination to the final aromatic pyridine can be a source of impurities. These species are often unstable and may be difficult to isolate, but their presence can lead to a complex NMR spectrum.

  • Alternative Cyclization Products: While less common, under certain conditions, alternative cyclization pathways could lead to isomeric products.

  • Self-Condensation Products: Self-condensation of the starting materials, particularly if they are not pure, can lead to a variety of polymeric or tar-like materials that are difficult to characterize.

To identify these impurities, it is helpful to analyze the crude reaction mixture by LC-MS to get the molecular weights of the components. This information, combined with a detailed analysis of the NMR spectrum, can help elucidate the structures of the side products.

Q3: The purification of my crude product is proving difficult. What are the recommended purification strategies?

A3: Purifying highly substituted pyridines can be challenging due to their often similar polarities to the side products.

  • Recrystallization: This is the most common and often most effective method for purifying the final product. The choice of solvent is critical. For similar amino-pyridine structures, solvents such as ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexane have been used successfully.[7] Experiment with different solvent systems to find one that provides good recovery of the desired product while leaving impurities in the mother liquor.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the next step. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, is typically effective.[8] Monitor the fractions carefully by TLC to isolate the pure product.

  • Acid-Base Extraction: Since the product contains a basic amino group, an acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl). The aminopyridine will move into the aqueous layer as its hydrochloride salt. The layers can then be separated, and the aqueous layer neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the pure aminopyridine, which can then be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound from a chalcone and benzyl cyanide?

A1: The reaction proceeds through a cascade mechanism, which is a hallmark of multicomponent reactions. The key steps are:

  • Enolate/Carbanion Formation: A base (in this case, often the acetate from ammonium acetate) deprotonates the α-carbon of benzyl cyanide to form a nucleophilic carbanion.

  • Michael Addition: The benzyl cyanide carbanion attacks the β-carbon of the α,β-unsaturated ketone (chalcone) in a conjugate addition, forming a 1,5-dicarbonyl intermediate.

  • Cyclization and Dehydration: The 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate) to form a dihydropyridine intermediate. This intermediate then undergoes dehydration and aromatization to yield the stable this compound ring.[5]

Q2: How does the choice of base affect the reaction?

A2: The base plays a crucial role in the initial deprotonation of the active methylene compound (benzyl cyanide).

  • Ammonium Acetate: This is a convenient choice as it serves as both the ammonia source and a mild base (the acetate ion). It is often sufficient to promote the reaction.[6]

  • Stronger Bases (e.g., KOH, NaOEt): Using a stronger base can increase the rate of the initial Michael addition. However, it can also promote side reactions like self-condensation of the starting materials or hydrolysis of the nitrile group in benzyl cyanide. For the synthesis of similar pyridine derivatives, a two-step approach is sometimes used where the chalcone is first formed using a strong base, and then the subsequent cyclization is carried out with ammonium acetate.[9]

Q3: Can I use other substituted benzaldehydes or acetophenones to create derivatives?

A3: Yes, this synthetic route is highly versatile and amenable to creating a library of substituted 2-amino-3,5-diarylpyridines. A wide range of substituents on both the benzaldehyde and acetophenone starting materials are generally well-tolerated.[5] This allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Standard laboratory safety procedures should always be followed.

  • Reagents: Benzyl cyanide is toxic and should be handled in a well-ventilated fume hood. Pyridine (if used as a catalyst or solvent) is flammable and has a strong odor.

  • Reaction Conditions: If running the reaction at high temperatures, use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and ensure the glassware is properly assembled to avoid pressure buildup.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

Experimental Protocols & Data

Proposed Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of structurally related 2-amino-3-cyano-4,6-diphenylpyridines.[10]

Materials:

  • 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • Benzyl Cyanide (Phenylacetonitrile)

  • Ammonium Acetate

  • Ethanol (Absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-diphenyl-2-propen-1-one (1.0 equivalent), benzyl cyanide (1.0 equivalent), and ammonium acetate (8.0 equivalents).

  • Add absolute ethanol as the solvent (approximately 10-15 mL per gram of chalcone).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring. A solid precipitate should form.

  • Collect the crude product by vacuum filtration and wash the solid with cold water.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation
ParameterTypical ConditionsEffect on Yield & Purity
Solvent Ethanol, Glacial Acetic AcidThe polarity and protic nature of the solvent can influence reaction rates. Acetic acid may offer catalytic benefits.
Temperature 80 - 140 °CHigher temperatures generally increase the reaction rate but can also lead to the formation of byproducts and decomposition.
Ammonia Source Ammonium AcetateAmmonium acetate is a convenient and commonly used source of ammonia and a mild base.
Reaction Time 8 - 24 hoursReaction completion should be monitored by TLC to avoid premature workup or excessive heating.

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis Combine Reactants Combine Chalcone, Benzyl Cyanide, & Ammonium Acetate in Ethanol Reflux Reflux for 8-12h (Monitor by TLC) Combine Reactants->Reflux Cool & Precipitate Cool to RT & Pour into Ice Water Reflux->Cool & Precipitate Filter Vacuum Filter & Wash with Water Cool & Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Characterize Characterize Pure Product (NMR, MS, etc.) Recrystallize->Characterize

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G Start Low Yield/ No Reaction Check Reagents 1. Check Reagent Purity (Chalcone, Benzyl Cyanide, Ammonium Acetate) Start->Check Reagents Check Conditions 2. Verify Reaction Conditions (Temperature, Time, Solvent) Start->Check Conditions Check Stoichiometry 3. Confirm Stoichiometry (Excess Ammonium Acetate?) Start->Check Stoichiometry Impure Reagents Purify/Replace Reagents Check Reagents->Impure Reagents Impurities Detected Suboptimal Conditions Optimize T, t, or Solvent Check Conditions->Suboptimal Conditions Conditions too mild/harsh Incorrect Stoichiometry Adjust Molar Ratios Check Stoichiometry->Incorrect Stoichiometry Ratios incorrect

Caption: A troubleshooting flowchart for low yield in the synthesis of this compound.

References

  • Al-Ghamdi, A. R., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1813. Available at: [Link]

  • D'souza, D., et al. (2011). Synthesis and Studies of Chalcones and its Cyanopyridine and Acetyl Pyrazoline Derivatives. Rasayan Journal of Chemistry, 4(2), 341-347. Available at: [Link]

  • Gouda, M. A. (2013). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 44(3), 297-330. Available at: [Link]

  • Kröhnke, F. (1963). The Specific Synthesis of Pyridines and Oligopyridines. Angewandte Chemie International Edition in English, 2(5), 225-236. Available at: [Link]

  • Van der Eycken, E., et al. (2017). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. European Journal of Medicinal Chemistry, 138, 1039-1053. Available at: [Link]

  • Solankee, A., et al. (2003). Synthesis and Antibacterial Activity of Chalcone and 2-Amino Pyrimidine and Their Related Compound. Asian Journal of Chemistry, 15(2), 1119-1123.
  • Patel, K., et al. (2019). A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI- MICROBIAL AGENTS. Journal of Drug Delivery and Therapeutics, 9(4-s), 731-736. Available at: [Link]

  • Ha, S. T., et al. (2022). SYNTHESIS OF HETEROCYCLIC PYRIDINE-BASED CHALCONES WITH DIMERIC STRUCTURE. Chemistry & Chemical Technology, 16(1), 1-7. Available at: [Link]

  • Kaur, R., et al. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Journal of Chemical Reviews, 4(2), 99-115. Available at: [Link]

  • Francisco, T. N., et al. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal, e202401676. Available at: [Link]

  • Chen, Y., et al. (2012). Synthesis of 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2908. Available at: [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. Available at: [Link]

  • Dingyao County You Bang Chemical Co Ltd. (2016). Synthetic method of 2-amino-3,5-dichloropyridine. CN104016908B.
  • Van der Eycken, E., et al. (2017). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. European Journal of Medicinal Chemistry, 138, 1039-1053. Available at: [Link]

  • Al-Ghamdi, A. R., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1813. Available at: [Link]

  • Kaur, R., et al. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Journal of Chemical Reviews, 4(2), 99-115. Available at: [Link]

  • D'souza, D., et al. (2011). Synthesis and Studies of Chalcones and its Cyanopyridine and Acetyl Pyrazoline Derivatives. Rasayan Journal of Chemistry, 4(2), 341-347. Available at: [Link]

  • Kok, S. H. L., et al. (2021). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 26(16), 4983. Available at: [Link]

  • Al-Ghamdi, A. R., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1813. Available at: [Link]

  • D'souza, D., et al. (2011). Synthesis and Studies of Chalcones and its Cyanopyridine and Acetyl Pyrazoline Derivatives. Rasayan Journal of Chemistry, 4(2), 341-347. Available at: [Link]

  • Al-Ghamdi, A. R., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1813. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Amino-3,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-3,5-diphenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this highly functionalized pyridine derivative. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. A prevalent method for synthesizing polysubstituted pyridines is the Kröhnke pyridine synthesis.[1][2] In this case, potential impurities could include:

  • Unreacted Starting Materials: Such as the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound (e.g., chalcone derivatives).

  • Michael Adduct Intermediate: The 1,5-dicarbonyl intermediate formed during the reaction may persist if cyclization is incomplete.[2]

  • Side-Reaction Products: Self-condensation of the starting materials or alternative reaction pathways can lead to various byproducts.

  • Reagents: Residual ammonium acetate or other bases and solvents used in the synthesis.

Understanding the potential impurities is the first step in designing an effective purification strategy. For instance, the acidic or basic nature of impurities will dictate whether a liquid-liquid extraction with aqueous acid or base could be a beneficial preliminary purification step.

Q2: I do not have a melting point reference for my synthesized this compound. What should I expect?

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for determining the optimal solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities, even if they are structurally similar to the product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Troubleshooting Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, providing probable causes and actionable solutions.

Problem 1: My product is persistently colored (yellow, brown, or pink) even after initial workup.
Probable CauseProposed Solution & Scientific Rationale
Oxidation of the Amino Group The 2-amino group on the pyridine ring can be susceptible to air oxidation, especially under light or in the presence of trace metals, forming colored impurities. Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible. Store the purified product in a dark, cool place. Adding a small amount of a reducing agent like sodium bisulfite during the aqueous workup can sometimes mitigate this.
Residual Starting Materials or Byproducts Many conjugated precursors or byproducts from pyridine syntheses are highly colored. Solution: 1. Charcoal Treatment: Add a small amount (1-2% w/w) of activated charcoal to a hot solution of your crude product before recrystallization. The charcoal will adsorb many large, colored, and polymeric impurities. Hot filter the solution to remove the charcoal before allowing it to cool. 2. Column Chromatography: If color persists, column chromatography is highly effective at separating compounds with different polarities and chromophores.
Formation of Charge-Transfer Complexes Highly aromatic systems can form colored charge-transfer complexes with residual solvents or impurities. Solution: Ensure complete removal of reaction solvents like DMF or DMSO. Recrystallization from a different solvent system can break up these complexes.
Problem 2: The compound "oils out" instead of crystallizing during recrystallization.

This common issue occurs when the solute's solubility at a given temperature is exceeded so rapidly that it separates as a liquid phase rather than forming an ordered crystal lattice.

Probable CauseProposed Solution & Scientific Rationale
Solvent Choice is Suboptimal The chosen solvent may be too good, meaning the compound remains highly soluble even at lower temperatures, or too poor, causing it to crash out of solution. The principle of recrystallization relies on a significant difference in solubility between hot and cold conditions.[4][5] Solution: 1. Use a Solvent Pair: Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., ethanol, ethyl acetate, or dichloromethane) where it is very soluble. Then, slowly add a "poor" solvent (e.g., hexanes or water) in which it is sparingly soluble, until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[6] 2. Reduce Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer to a cooler environment. Slow cooling provides the kinetic time needed for proper crystal lattice formation.
Solution is Too Concentrated If the initial solution is supersaturated to an extreme degree, the energy barrier for precipitation is lower than that for crystallization. Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt cooling again.
Presence of Impurities Impurities can disrupt the crystal lattice formation, acting as "crystal poisons" and promoting oiling out. Solution: Attempt a preliminary purification step. This could be a simple filtration through a plug of silica gel or an acid-base extraction to remove gross impurities before attempting recrystallization.
Problem 3: Poor separation or streaking on the silica gel column.
Probable CauseProposed Solution & Scientific Rationale
Incorrect Mobile Phase Polarity If the eluent is too polar, all compounds will move quickly with the solvent front (high Rf), resulting in no separation. If it's not polar enough, the compound will remain strongly adsorbed to the silica (low Rf). Solution: Systematically test solvent systems using TLC. A good starting point for a compound like this compound is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. Aim for an Rf value of ~0.3 for your target compound on the TLC plate for optimal separation on the column.
Compound is Interacting with Acidic Silica The basic amino group on the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible binding or significant tailing/streaking of the product spot. Solution: 1. Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your mobile phase. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your basic compound to elute more cleanly. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina, or a deactivated silica gel for the stationary phase.
Sample Overloading Applying too much crude material to the column will exceed its separation capacity, leading to broad bands that overlap. Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used (e.g., 100-500 mg of crude on a 10 g column).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a starting point for purifying the title compound via a two-solvent system, a robust method for achieving high purity.[6]

Workflow Diagram: Recrystallization

G cluster_0 Dissolution cluster_1 Induce Crystallization cluster_2 Crystal Growth & Isolation A 1. Place crude solid in flask. B 2. Add minimal hot 'good' solvent (e.g., Ethanol) to dissolve. A->B C 3. Add hot 'poor' solvent (e.g., Water or Hexanes) dropwise until cloudy. B->C D 4. Add a few drops of 'good' solvent to re-clarify. C->D E 5. Cool slowly to room temp, then in an ice bath. D->E F 6. Collect crystals via vacuum filtration. E->F G 7. Wash crystals with cold 'poor' solvent. F->G H 8. Dry crystals under vacuum. G->H

Caption: Workflow for two-solvent recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Based on analogous compounds[6], an ethanol/water or ethyl acetate/hexanes system is a logical starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Heat a beaker of your "good" solvent (e.g., ethyl acetate) on a hot plate. Add the hot solvent to the flask in small portions, swirling, until the solid just dissolves.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise with swirling. Continue until you observe persistent turbidity (cloudiness).

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, they can be transferred to a watch glass. Obtain a melting point and other analytical data to confirm purity.

Protocol 2: Flash Column Chromatography

This protocol is ideal for separating the target compound from impurities with significantly different polarities.

Logical Flow: Column Chromatography Purification

G A 1. Determine Eluent System via TLC B 2. Pack Column with Silica Gel Slurry A->B C 3. Load Sample: Adsorb crude product onto a small amount of silica B->C D 4. Elute Column: Run solvent through the column, collecting fractions C->D E 5. Analyze Fractions via TLC D->E F 6. Combine Pure Fractions & Evaporate Solvent E->F G Pure Product F->G

Sources

Troubleshooting low yields in 2-Amino-3,5-diphenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-3,5-diphenylpyridine Synthesis

Introduction

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this and structurally related pyridine scaffolds. The synthesis of highly substituted pyridines is a cornerstone of medicinal chemistry, yet it often presents significant practical challenges.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

The advice herein is primarily centered around the widely used multicomponent approach, which typically involves the condensation of a chalcone (or its precursors) with a nitrile-containing compound in the presence of a base and an ammonium source. This versatile method, related to established named reactions like the Kröhnke or Bohlmann-Rahtz syntheses, is powerful but sensitive to a variety of experimental parameters.[3][4][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield is consistently low (<30%), and I recover a significant amount of unreacted starting materials. What are the primary factors to investigate?

Low conversion is a common and frustrating issue in multicomponent reactions.[7] The root cause often lies in suboptimal reaction conditions that fail to drive the complex reaction cascade to completion.

Potential Causes & Explanations:

  • Insufficient Catalyst/Base Activity: The initial condensation and subsequent cyclization steps are typically base-catalyzed. If the base is weak, impure, or used in insufficient quantity, the reaction will stall. For example, common bases like sodium ethoxide or piperidine can be deactivated by atmospheric CO₂ or moisture.

  • Incorrect Reaction Temperature: Pyridine syntheses often require elevated temperatures to overcome the activation energy for the final cyclodehydration and aromatization steps.[8] Conversely, excessively high temperatures can lead to decomposition of reactants or intermediates.

  • Poor Solubility of Reagents: If one of the starting materials has poor solubility in the chosen solvent at the reaction temperature, its effective concentration in the solution will be too low, leading to a sluggish or stalled reaction.

  • Presence of Moisture: Water can interfere with the mechanism by hydrolyzing key intermediates or deactivating anhydrous catalysts. This is particularly critical in reactions employing strong bases like sodium ethoxide.

Troubleshooting Workflow:

To diagnose the root cause of low conversion, a systematic approach is essential. The following flowchart outlines a logical progression of experimental adjustments.

G start Start: Low Conversion (>50% Starting Material Recovered) check_reagents Step 1: Verify Reagent Quality - Check purity of starting materials (NMR/GC) - Use freshly opened/distilled solvents - Ensure base is anhydrous and active start->check_reagents inc_temp Step 2: Increase Reaction Temperature - Increment temperature by 10-20°C - Monitor by TLC/LC-MS every 2-4 hours check_reagents->inc_temp Reagents OK change_solvent Step 3: Screen Solvents - Test higher boiling point solvents (e.g., Toluene, Xylene, DMF) - Ensure all reactants are soluble at reflux inc_temp->change_solvent No Improvement result Result: Improved Conversion inc_temp->result Improvement Seen inc_catalyst Step 4: Optimize Catalyst Loading - Increase base/catalyst loading (e.g., from 0.2 eq to 0.5 eq) - Consider a stronger base or different catalyst type change_solvent->inc_catalyst No Improvement change_solvent->result Improvement Seen inc_catalyst->result Improvement Seen

Caption: Troubleshooting workflow for low reaction conversion.

Verification Protocol:

  • Small-Scale Reactions: Test each variable change on a small scale (e.g., 50-100 mg) to conserve material.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting materials and the appearance of the product spot over time. An effective reaction should show significant product formation within the expected timeframe (typically 6-24 hours).

Q2: My TLC plate shows a complex mixture with multiple side products, and the desired this compound is a minor spot. How can I improve selectivity?

Poor selectivity is a classic problem in multicomponent reactions where several competing pathways exist.[7] The key is to identify conditions that favor the desired reaction pathway over others.

Potential Causes & Explanations:

  • Chalcone Self-Condensation: The α,β-unsaturated ketone (chalcone), a key intermediate, can undergo self-condensation or polymerization under harsh basic conditions.[9]

  • Michael Addition Side Reactions: The nitrile-containing component (e.g., malononitrile or cyanoacetamide) can add to the chalcone in undesired ways, or other nucleophiles present can compete.

  • Incomplete Cyclization/Aromatization: The reaction may stall at the 1,5-dicarbonyl or dihydropyridine stage, which can then undergo alternative reactions or decomposition. The final aromatization step is often a critical, yield-determining step.[7]

  • Incorrect Order of Reagent Addition: Adding all components at once can promote undesired initial reactions.[7] For instance, if the base is added before all reactants are dissolved, it can catalyze the decomposition of a single component.

Strategies to Enhance Selectivity:

  • Stepwise Reagent Addition: A proven strategy is to pre-form the chalcone intermediate before adding the ammonia source and the nitrile component.[7] This minimizes the concentration of the reactive chalcone available for side reactions.

    Protocol: Stepwise Chalcone Synthesis

    • Dissolve acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add an aqueous solution of NaOH or KOH dropwise while stirring vigorously.

    • Allow the reaction to stir at room temperature for 2-4 hours until a precipitate (the chalcone) forms.

    • Filter the chalcone, wash with cold water and a small amount of cold ethanol, and dry it.

    • Use the purified, dry chalcone as the starting material in the subsequent pyridine synthesis reaction.

  • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Lower temperatures often disfavor high-activation-energy side reactions.[7]

  • Catalyst Choice: The choice of catalyst can be critical. While traditional bases like NaOH or piperidine are common, Lewis acids or milder Brønsted acids have been shown to improve yields and selectivity in related pyridine syntheses.[5][10][11]

Data Table: Catalyst and Solvent Effects on Pyridine Synthesis

Catalyst (mol%)SolventTemperature (°C)Typical Yield Range (%)Selectivity Notes
Piperidine (20)EthanolReflux (78)30-50Prone to Michael addition side products.
NH₄OAc (excess)Acetic AcidReflux (118)40-65Can give good yields but requires acidic conditions.[8]
Yb(OTf)₃ (10)TolueneReflux (111)60-80Lewis acid catalysis can promote cyclization at lower temps.[11]
FeBr₂ (10) / O₂Neat10055-75An oxidative approach using an iron catalyst.[12]
MicrowaveEthanol12070-90Microwave heating can dramatically shorten reaction times and improve yields by minimizing side reactions.[7][13]
Q3: The reaction works, but purification is extremely difficult. The final product is contaminated with a persistent, similarly-polar impurity. How can I improve the purification?

Purification of aminopyridines can be challenging due to their basicity and polarity. Often, the main impurity is an uncyclized intermediate or a constitutional isomer.

Potential Causes & Explanations:

  • Incomplete Aromatization: The dihydropyridine intermediate is often a stable, isolable compound that can be difficult to separate from the final aromatic product.

  • Isomeric Byproducts: Depending on the exact mechanism, regioisomers can sometimes form, which have very similar physical properties to the desired product.

  • Persistent Starting Materials: If a starting material is highly colored or fluorescent, even trace amounts can make the final product appear impure.

Purification Strategies:

  • Acid-Base Extraction:

    • Dissolve the crude product in a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Extract the solution with dilute aqueous acid (e.g., 1M HCl). The basic aminopyridine product will move into the aqueous layer as its hydrochloride salt, leaving less basic impurities behind in the organic layer.

    • Wash the aqueous layer with fresh DCM to remove any remaining non-polar impurities.

    • Basify the aqueous layer with an inorganic base (e.g., 2M NaOH or solid K₂CO₃) until pH > 10.

    • Extract the now-neutral aminopyridine product back into fresh DCM.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified product.

  • Recrystallization: This is a powerful technique if a suitable solvent system can be found.

    • Solvent Screening: Test solvents like ethanol/water, toluene, or ethyl acetate/hexanes. The ideal solvent will dissolve the product when hot but allow it to crystallize upon cooling, while keeping impurities dissolved. A patent for a related compound suggests dissolving the crude product in absolute ethanol, treating with a decolorizing agent, and then adding an alkane like hexane to induce precipitation.[14] A procedure from Organic Syntheses uses a benzene/ligroin mixture for a similar compound.[15]

  • Column Chromatography:

    • Deactivate Silica: Aminopyridines can streak badly on standard silica gel due to strong interactions with acidic silanol groups. Pre-treat the silica by eluting the packed column with your starting eluent containing 1-2% triethylamine or ammonia. This "deactivates" the silica and leads to much sharper peaks.

    • Gradient Elution: Start with a non-polar eluent (e.g., hexanes/ethyl acetate 9:1) and gradually increase the polarity.

G start Start: Impure Product acid_base Step 1: Acid-Base Extraction - Dissolve in DCM - Extract with 1M HCl - Basify aqueous layer (NaOH) - Re-extract with DCM start->acid_base check_purity1 Check Purity (TLC/NMR) acid_base->check_purity1 recrystallize Step 2: Recrystallization - Screen solvents (e.g., EtOH/Water, Toluene) - Consider decolorizing charcoal check_purity1->recrystallize Still Impure end Pure Product check_purity1->end Purity OK check_purity2 Check Purity (TLC/NMR) recrystallize->check_purity2 column Step 3: Column Chromatography - Use deactivated silica (add 1% Et3N to eluent) - Run gradient elution check_purity2->column Still Impure check_purity2->end Purity OK column->end

Caption: A systematic workflow for the purification of 2-aminopyridines.

References

  • Baran, P. (2006). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Pingaew, R., et al. (2014). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules. [Link]

  • Kröhnke, F. (1976). The Kröhnke Pyridine Synthesis. Synthesis.
  • Lee, Y. C., & Lee, Y. C. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]

  • Bagley, M. C., et al. (2015). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Angewandte Chemie International Edition. [Link]

  • Wikipedia. Kröhnke pyridine synthesis. [Link]

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Prasad, Y. R., et al. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. E-Journal of Chemistry. [Link]

  • Jacquemard, U., et al. (2005). Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. [Link]

  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Allen, C. F. H., & Wolf, C. N. (1950). 3-AMINOPYRIDINE. Organic Syntheses. [Link]

  • Scriven, E. F. V. (2013). Pyridines: From Lab to Production. Organic Process Research & Development. [Link]

  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Bagley, M. C., et al. (2001). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. [Link]

  • Mphahlele, M. J., et al. (2022). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. BMC Chemistry. [Link]

  • Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

  • University of Leeds. (2026). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

  • Gopalaiah, K., et al. (2018). Oxidative Synthesis of Kröhnke Pyridines. ChemistryViews. [Link]

  • Malek, A., & Srola, J. (2022). Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. Molecules. [Link]

  • Bagley, M. C., et al. (2001). Lewis Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis. Synlett.
  • Zare, A., & Gholami, M. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. [Link]

Sources

Technical Support Center: Byproduct Identification in 2-Amino-3,5-diphenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 2-Amino-3,5-diphenylpyridine. The inherent complexities of multicomponent pyridine synthesis often lead to a range of byproducts that can complicate purification and reduce yields. This document provides in-depth, field-proven insights into identifying, troubleshooting, and minimizing these impurities through a structured question-and-answer format, detailed protocols, and mechanistic explanations.

Section 1: Core Synthesis Pathway and Mechanistic Overview

The synthesis of highly substituted pyridines like this compound is often achieved through multicomponent reactions that offer high atom economy.[1] A prevalent and robust method is a variation of the Guareschi-Thorpe or Kröhnke pyridine synthesis, which involves the condensation of a chalcone with a cyanoacetamide or a related active methylene compound in the presence of a base and an ammonia source.[2][3]

The primary reaction proceeds via a Michael addition, followed by intramolecular cyclization and subsequent aromatization. Understanding this pathway is critical to diagnosing the origin of byproducts, which often arise from incomplete reactions or competing side pathways.

Synthesis_Pathway cluster_reactants Reactants R1 Benzaldehyde Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone Intermediate) R1->Chalcone Claisen-Schmidt Condensation R2 Acetophenone R2->Chalcone Claisen-Schmidt Condensation R3 Malononitrile Michael_Adduct Michael Adduct R3->Michael_Adduct Michael Addition R4 Ammonium Acetate (Base/Ammonia Source) R4->Michael_Adduct Dihydropyridine Dihydropyridine Intermediate R4->Dihydropyridine Chalcone->Michael_Adduct Michael Addition Michael_Adduct->Dihydropyridine Cyclization (via NH3) Product This compound Dihydropyridine->Product Oxidation/ Aromatization

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yields are low, and TLC/LC-MS analysis shows a complex mixture of products. What are the most likely byproducts?

A1: A complex product mixture is a common challenge and typically points to incomplete reaction or competing side pathways. The identities of byproducts are intrinsically linked to the stability of intermediates and the reaction conditions. Below are the most probable impurities.

Byproduct_Formation Chalcone Chalcone Intermediate Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Main Path Byproduct3 Dimerized Impurity Chalcone->Byproduct3 Side Path: Self-condensation Dihydropyridine Dihydropyridine Intermediate Michael_Adduct->Dihydropyridine Main Path Byproduct1 Uncyclized Hydrolysis Product (1,5-Dicarbonyl) Michael_Adduct->Byproduct1 Side Path: Hydrolysis during workup Product Desired Product Dihydropyridine->Product Main Path Byproduct2 Over-oxidation Product (Pyridone) Product->Byproduct2 Side Path: Harsh oxidation

Caption: Potential side reactions leading to common byproduct formation.

Common Byproduct Identification Table

Byproduct NameProbable CauseKey Analytical Signatures (vs. Product)
Unreacted Chalcone Inefficient Michael addition; incorrect stoichiometry.Absence of amino (-NH2) and nitrile (-CN) signals in IR/NMR. Mass consistent with C15H12O.
Uncyclized Michael Adduct Slow cyclization step; insufficient heating or base.Presence of both nitrile and ketone signals in IR/¹³C NMR. Mass is the sum of chalcone and malononitrile.
Dihydropyridine Intermediate Incomplete oxidation/aromatization.Mass is 2 amu higher than the final product (M+2). ¹H NMR will show aliphatic protons instead of a fully aromatic system.
4-Aminopyridine Isomer Side reactions during amination, particularly under Chichibabin-type conditions.[4]Different chromatographic retention time. ¹H NMR will show a different aromatic splitting pattern.
Pyridone Derivative Hydrolysis of the amino group, especially during acidic workup or if water is not rigorously excluded.[5]Mass is 1 amu higher than the product (M+1, from replacing -NH2 with -OH and tautomerizing). IR shows a strong C=O stretch.
Dimerized Products Can occur under harsh basic conditions or high temperatures, especially in Chichibabin-type syntheses.[6]Mass will be approximately double that of the product or a related intermediate.
Q2: I've isolated an impurity with a mass exactly 2 amu higher than my expected product. How can I confirm it's the dihydropyridine intermediate?

A2: An M+2 peak is the classic sign of an unoxidized dihydropyridine intermediate, which failed to aromatize. This is a very common issue, especially if the reaction is not exposed to air or an oxidizing agent is not used.[7]

Causality: The final step of many pyridine syntheses is the aromatization of a dihydropyridine precursor. This is an oxidation step (loss of H₂) that is often facilitated by air (O₂) during reflux or workup. If the reaction is run under strictly inert conditions or for too short a time, this intermediate can be isolated.

Confirmation Protocol:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the elemental formula matches that of C₂₃H₁₉N₃ (2 amu more than the product's C₂₃H₁₇N₃).

  • ¹H NMR Spectroscopy: This is the most definitive technique.

    • Expected Product (this compound): You will see only aromatic signals for the pyridine and phenyl rings, plus a broad singlet for the -NH₂ protons.

    • Dihydropyridine Intermediate: You will observe one or more signals in the aliphatic region (typically 4.0-5.5 ppm) corresponding to the sp³-hybridized C-H proton on the dihydropyridine ring. The aromatic signals will also be shifted and may show different splitting patterns.

  • UV-Vis Spectroscopy: The aromatic product will have a distinct UV absorption profile characteristic of a conjugated pyridine system. The dihydropyridine intermediate will have a significantly different, less conjugated profile.

  • Reactivity Test: Dissolve a small sample of the impurity in a suitable solvent (e.g., ethanol or acetic acid) and heat it while open to the air, or add a mild oxidizing agent (like a pinch of MnO₂). Monitor by TLC or LC-MS. If the spot corresponding to the impurity converts to the desired product, you have confirmed its identity as the dihydropyridine intermediate.

Q3: How can I prevent the formation of the uncyclized Michael adduct and improve the final cyclization step?

A3: The accumulation of the uncyclized Michael adduct indicates that the initial Michael addition is faster than the subsequent rate-limiting cyclization and aromatization steps. To solve this, you must create conditions that favor the intramolecular ring-closing reaction.

Causality: The cyclization step requires the nucleophilic attack of an amine (formed from ammonium acetate) onto a ketone or nitrile group, followed by dehydration. This process can be slow if the temperature is too low, if the base is not effective, or if the solvent system hinders the necessary conformational arrangement for cyclization.

Troubleshooting & Optimization Strategies:

  • Increase Reaction Temperature: Often, simply increasing the reflux temperature can provide the necessary activation energy for the cyclization and dehydration steps. Consider switching to a higher-boiling solvent like toluene or xylene if you are using ethanol or methanol.[7]

  • Change the Base/Catalyst: While ammonium acetate is common, it is a relatively weak base.

    • Stronger Organic Bases: Adding a catalytic amount of a non-nucleophilic organic base like piperidine or diethylamine can accelerate both the Michael addition and the subsequent cyclization.

    • Acid Catalysis: In some systems, a catalytic amount of a protic acid like p-toluenesulfonic acid (PTSA) can promote the dehydration/aromatization step.[7]

  • Solvent Choice: The polarity of the solvent can influence the reaction. Aprotic polar solvents like DMF or DMSO can sometimes accelerate these types of cyclizations compared to alcohols.

  • Order of Addition: Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can sometimes improve yields and reduce side reactions in unsymmetrical syntheses.[7]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the best analytical techniques for routine purity checks during my synthesis?

    • A: For rapid, qualitative checks, Thin Layer Chromatography (TLC) is indispensable. For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) with a UV detector is the industry standard.[8][9] A gradient method using a C18 column is typically effective for separating the non-polar product from more polar intermediates. LC-MS is invaluable for identifying the mass of unknown peaks during reaction monitoring.

  • Q: My final product appears pure by ¹H NMR, but the elemental analysis is slightly off. Could there be an inorganic impurity?

    • A: Yes. A common culprit is residual ammonium salts (e.g., ammonium acetate) if the aqueous workup is not thorough. These salts are often invisible in ¹H NMR but will affect elemental analysis and final mass. Wash the purified product thoroughly with water, or re-precipitate/re-crystallize it from a suitable solvent system to remove these salts.

  • Q: Can I use a different nitrogen source instead of ammonium acetate?

    • A: Yes, other ammonia sources can be used, but they can change the reaction profile. For example, using hydroxylamine can lead to the formation of pyridine N-oxides, which avoids the need for a separate oxidation step but yields a different product.[2][10] For the synthesis of an aminopyridine, ammonium acetate is generally reliable as it provides both ammonia and the acetate base to facilitate the reaction cascade.[1]

Section 4: Key Experimental Protocols

Protocol 1: HPLC-UV Analysis of Reaction Mixture

This protocol is designed for monitoring reaction progress and assessing the purity of the final product.

  • Instrumentation: HPLC system with a UV-Vis detector and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Quench a small aliquot (approx. 10-20 µL) of the reaction mixture and dilute it with 1 mL of acetonitrile.

    • Vortex the sample and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm and 280 nm.

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0.0 70 30
      20.0 10 90
      25.0 10 90
      25.1 70 30

      | 30.0 | 70 | 30 |

  • Analysis: The product, this compound, is relatively non-polar and should have a long retention time. Intermediates like the Michael adduct will be more polar and elute earlier.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for the isolation of the target compound from reaction byproducts.

  • Slurry Preparation: Concentrate the crude reaction mixture under reduced pressure to obtain an oil or solid. Adsorb this crude material onto a small amount of silica gel (dry-loading method is preferred).

  • Column Packing: Pack a glass column with silica gel (70-230 mesh) using a hexane/ethyl acetate mixture as the eluent. A typical starting eluent would be 95:5 Hexane:Ethyl Acetate.

  • Loading and Elution: Carefully load the adsorbed crude product onto the top of the packed column. Begin elution with the non-polar solvent system (e.g., 95:5 Hexane:EtOAc).

  • Gradient Elution: Gradually increase the polarity of the eluent. For this target molecule, a slow gradient from 5% to 20% ethyl acetate in hexane is typically effective.

    • Unreacted chalcone (non-polar) will elute first.

    • The desired product will elute next.

    • More polar byproducts (e.g., uncyclized adducts, pyridones) will elute last or remain on the column.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the pure fractions containing the desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Lehman, J. W. (n.d.). Chichibabin reaction. Retrieved from a source discussing the hydrolysis of aminopyridines to hydroxypyridines/pyridones.
  • Maxbrain Chemistry. (n.d.). Chichibabin Reaction. Retrieved from [Link]

  • Al-Mokhanam, A. A., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • Slideshare. (n.d.). Chichibabin Reaction. Retrieved from [Link]

  • Klich, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. NIH. Retrieved from [Link]

  • Klich, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. Retrieved from [Link]

  • OSTI.gov. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Retrieved from [Link]

  • Veeprho. (n.d.). 3-Aminopyridine | CAS 462-08-8. Retrieved from [Link]

  • Bakulina, O., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PMC - NIH. Retrieved from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Retrieved from [Link]

  • ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Retrieved from [Link]

  • Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis. Retrieved from [Link]

  • Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

Sources

Technical Support Center: Improving the Stability of 2-Amino-3,5-diphenylpyridine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Amino-3,5-diphenylpyridine. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. This compound is a valuable heterocyclic aromatic amine building block in medicinal chemistry and materials science. However, like many aromatic amines, it can exhibit instability in solution, leading to discoloration, precipitation, and the formation of impurities that can compromise experimental results.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you understand the causes of instability and implement effective strategies to mitigate degradation, ensuring the integrity and reproducibility of your work.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in solution. Each answer provides not just a solution, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Q1: My solution of this compound is turning yellow/brown. What is happening and how can I prevent it?

Answer: The discoloration of aromatic amine solutions is a classic indicator of oxidative degradation.[1] The primary cause is the oxidation of the electron-rich amino group and the pyridine ring. This process can be accelerated by several factors:

  • Atmospheric Oxygen: The most common culprit. Oxygen in the solvent and the container's headspace can react with the compound, especially when catalyzed by trace metal ions or light.

  • Light Exposure: UV and even ambient light can provide the energy needed to initiate photo-oxidative degradation pathways.

  • Solvent Purity: Peroxides, which can form in common solvents like THF or diethyl ether over time, are potent oxidizing agents that will readily degrade the amine.

  • Trace Metal Contaminants: Metal ions (e.g., iron, copper) can act as catalysts for oxidation reactions.

Preventative Measures:

  • Use High-Purity Solvents: Always use freshly opened, HPLC-grade or anhydrous solvents. If using solvents prone to peroxide formation, test for peroxides before use.

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Prepare the solution and store it under an inert atmosphere. After dissolving the compound, flush the headspace of the vial with argon or nitrogen before sealing.

  • Protect from Light: Store solutions in amber vials or wrap clear vials with aluminum foil to prevent photolytic degradation.[3][4]

Q2: What are the likely degradation pathways for this compound?

Answer: While the specific degradation profile of this compound is not extensively published, we can infer the most probable pathways based on the known chemistry of aminopyridines and aromatic amines.[2][5][6] The primary degradation mechanisms are oxidation and hydroxylation.

  • N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide. This is a common metabolic and degradation pathway for pyridine derivatives.[5]

  • Amino Group Oxidation: The exocyclic amino group is highly susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives, often highly colored.

  • Ring Hydroxylation: Oxidative processes can introduce hydroxyl groups onto the pyridine or phenyl rings, further altering the compound's properties.[6][7]

  • Dimerization/Polymerization: Radical-mediated oxidation can lead to the formation of colored dimeric or polymeric impurities.

Understanding these pathways is critical for developing a stability-indicating analytical method, as it allows you to anticipate the types of degradants you need to separate from the parent compound.

cluster_products Potential Degradation Products parent This compound oxidant [O] (O₂, H₂O₂, Light) parent->oxidant Stress Factor n_oxide Pyridine-N-Oxide Derivative oxidant->n_oxide Oxidation nitroso Nitroso/Nitro Derivative oxidant->nitroso Oxidation hydroxylated Hydroxylated Species oxidant->hydroxylated Oxidation dimer Dimeric Impurities oxidant->dimer Radical Polymerization

Caption: Hypothetical degradation pathways for this compound.

Q3: How do solvent choice and pH affect the stability of my solution?

Answer: Solvent and pH are critical factors that directly influence the rate and mechanism of degradation.

Solvent Selection:

  • Protic vs. Aprotic: Protic solvents (e.g., methanol, ethanol, water) can participate in hydrogen bonding and may facilitate certain degradation pathways. Aprotic solvents are generally preferred. However, solubility is paramount. Apolar aprotic solvents may be suitable if the compound dissolves well.[8]

  • Recommended Solvents: For stock solutions, DMSO and DMF are common choices due to their high dissolving power and aprotic nature. For intermediate dilutions, acetonitrile or THF (freshly distilled or inhibitor-free) are often suitable.

  • Aqueous Solutions: The compound is expected to be least stable in aqueous media, especially at neutral or basic pH, due to higher oxygen solubility and potential for hydrolysis or pH-catalyzed oxidation.[9] If aqueous buffers are required, they should be deoxygenated and used immediately.

pH Control:

  • The basicity of the amino group is a key factor. Aromatic amines are weak bases.[10]

  • Acidic pH: Protonating the amino group or the pyridine nitrogen can increase stability against oxidation. The lone pair of electrons becomes engaged with a proton, making it less available for oxidative reactions.[5] Studies on other primary aromatic amines have shown that slightly acidic conditions (e.g., in a dilute HCl solution) can improve stability compared to neutral or slightly basic conditions like acetic acid.[9]

  • Basic pH: Highly basic conditions should be avoided as they can deprotonate the amino group, increasing its electron density and making it more susceptible to oxidation.

Q4: I need to store a stock solution for several weeks. What are the ideal storage conditions?

Answer: Long-term stability requires a multi-faceted approach to minimize exposure to all potential stressors.

ParameterRecommendationRationale
Temperature Store at -20°C or -80°C.[11]Drastically slows down the rate of all chemical reactions, including degradation.[9]
Solvent Anhydrous, aprotic solvent (e.g., DMSO, DMF).Minimizes participation of solvent in degradation and typically offers good solubility.
Atmosphere Flush vial headspace with inert gas (Argon or Nitrogen).Removes atmospheric oxygen, a primary driver of oxidative degradation.
Light Store in amber glass vials.Prevents initiation of photochemical degradation pathways.[3]
Container Use high-quality glass vials with PTFE-lined caps.Prevents leaching of contaminants from plastic and ensures an airtight seal.
Aliquoting Prepare smaller, single-use aliquots.Avoids repeated freeze-thaw cycles and re-introduction of air and moisture into the main stock.

Summary of Best Practices for Storage: Dissolve the compound in anhydrous DMSO to a high concentration (e.g., 10-50 mM), aliquot into single-use amber vials, flush with argon, seal tightly, and store at -80°C.[11]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the steps for preparing a stock solution of this compound with enhanced stability for long-term storage.

Materials:

  • This compound solid

  • Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO)

  • Amber glass vials with PTFE-lined screw caps

  • Source of dry inert gas (Argon or Nitrogen) with tubing

  • Gas-tight syringe and needles

Procedure:

  • Pre-weigh Compound: Accurately weigh the desired amount of this compound into a tared amber vial.

  • Deoxygenate Solvent: Take a sealed bottle of anhydrous DMSO. Puncture the septum with a vent needle and a second needle connected to the inert gas line. Bubble the inert gas through the solvent for at least 20 minutes to remove dissolved oxygen.

  • Dissolution: Using a gas-tight syringe, carefully draw the required volume of deoxygenated DMSO and add it to the vial containing the compound to achieve the target concentration.

  • Aid Dissolution (if needed): Gently swirl or vortex the vial to dissolve the compound completely. If necessary, brief sonication in a water bath can be used.

  • Inert Headspace: Once dissolved, insert a needle connected to the inert gas line into the vial's headspace (above the liquid level) and a second vent needle. Gently flush the headspace for 1-2 minutes to displace all air.

  • Seal and Store: Quickly remove the needles and immediately seal the vial tightly with the PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, and date.

  • Storage: For long-term storage, place the sealed vial in a freezer at -80°C.

start Start weigh 1. Weigh Compound into Amber Vial start->weigh deoxygenate 2. Deoxygenate DMSO with Argon/Nitrogen weigh->deoxygenate dissolve 3. Add Deoxygenated DMSO to Vial & Dissolve deoxygenate->dissolve flush 4. Flush Vial Headspace with Inert Gas dissolve->flush seal 5. Seal Tightly with PTFE-lined Cap flush->seal store 6. Store at -80°C seal->store end End store->end

Caption: Workflow for preparing a stabilized stock solution.

Protocol 2: General Protocol for Assessing Stability via HPLC (Forced Degradation)

To truly understand the stability of your compound, you must use a stability-indicating analytical method . This is a method, typically HPLC, that can separate the intact parent compound from all potential degradation products.[3][4] A forced degradation study is the standard approach to develop such a method.[3][12][13]

Objective: To stress the compound under various conditions to generate degradants and confirm the analytical method can resolve them.

Materials:

  • Solution of this compound (e.g., 1 mg/mL in Acetonitrile)

  • 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • C18 Reverse-Phase HPLC column

Procedure:

  • Prepare Samples for Stressing:

    • Control: Dilute the stock solution in your mobile phase to a working concentration.

    • Acid Hydrolysis: Mix your stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix your stock solution with 0.1 M NaOH.

    • Oxidation: Mix your stock solution with 3% H₂O₂.[5]

    • Thermal: Heat the stock solution (e.g., at 60°C).

    • Photolytic: Expose the stock solution to direct UV or white light.

  • Incubation: Store the stressed samples (and a control protected from stress) for a defined period (e.g., 24-48 hours). For thermal stress, this will be at an elevated temperature.

  • Sample Preparation for Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to the same final concentration.

  • HPLC Analysis:

    • Analyze all samples (control, acid, base, oxidative, thermal, photolytic) using your HPLC method.[14][15]

    • Method Goal: The primary goal is to see new peaks (degradants) appear in the stressed samples that are well-resolved from the main parent peak. The parent peak area should decrease in the stressed samples compared to the control.

    • Optimization: If degradant peaks co-elute with the parent peak, the HPLC method (e.g., gradient, mobile phase composition) must be optimized until baseline separation is achieved.

Data Interpretation: A successful stability-indicating method will show a clean peak for the parent compound in the control sample and one or more smaller, well-resolved impurity peaks in the stressed samples, with a corresponding, quantifiable decrease in the parent peak's area. This validated method can then be used for routine stability testing of your solutions.

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_results Analysis & Interpretation stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid (0.1 M HCl) stock->acid Incubate base Base (0.1 M NaOH) stock->base Incubate oxid Oxidation (3% H₂O₂) stock->oxid Incubate thermal Thermal (60°C) stock->thermal Incubate photo Photolytic (UV/White Light) stock->photo Incubate control Control (Protected) stock->control Incubate analysis HPLC Analysis (Stability-Indicating Method) acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis control->analysis peak_dec Parent Peak Area Decreases analysis->peak_dec new_peaks New, Resolved Peaks Appear (Degradants) analysis->new_peaks

Caption: Workflow for a forced degradation study.

References

  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-8. Available at: [Link]

  • Vaitekūnas, J., et al. (2018). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Available at: [Link]

  • Downing, J. R. (1953). Stabilized aromatic amines. U.S. Patent No. 2,653,171. Google Patents.
  • Kennerly, G. W. (1960). Stabilization of aromatic amines. U.S. Patent No. 2,927,136. Google Patents.
  • Van Den houwe, K., et al. (2019). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Available at: [Link]

  • Sivakumar, T., et al. (2014). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available at: [Link]

  • Shanbhogue, M. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? ResearchGate. Available at: [Link]

  • Fetzner, S. (2015). Proposed degradation pathways of pyridine derivatives in bacteria through the formation of hydroxypyridines. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,6-diphenylpyridine-3-carbonitrile. PubChem. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. Available at: [Link]

  • NIOSH. (1994). Pyridine 1613. NIOSH Manual of Analytical Methods. Available at: [Link]

  • Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Bajaj, S., et al. (2007). Forced Degradation – A Review. Journal of Applied Pharmaceutical Science, 2(5), 129-138. Available at: [Link]

  • Various Authors. (2017). What is the most efficient method to protect aromatic amines apart from acetylation? ResearchGate. Available at: [Link]

  • Koshe, K. K., et al. (2016). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage. Asian Journal of Pharmaceutical Technology & Innovation, 4(18), 68-73. Available at: [Link]

  • Potter, W. (1991). Pyridine Method number: PV2295. OSHA. Available at: [Link]

  • LibreTexts Chemistry. (2024). Properties of amines. Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. Available at: [Link]

Sources

Technical Support Center: High-Purity Recrystallization of 2-Amino-3,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-3,5-diphenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization process. Here, you will find troubleshooting advice and frequently asked questions, grounded in established chemical principles, to help you achieve the highest possible purity for your compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of this compound. Each answer provides a causal explanation and a step-by-step resolution.

Q1: My this compound sample will not fully dissolve in the hot solvent, even after adding a large volume. What's happening?

A: This issue typically points to one of two causes: either the chosen solvent is inappropriate for your compound, or the sample contains a significant amount of insoluble impurities.

  • Causality: The principle of recrystallization relies on the target compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[1] If the compound's solubility is too low even at the solvent's boiling point, that solvent is not suitable. This compound possesses both polar (amino group) and nonpolar (diphenyl groups) characteristics. A solvent that is too polar (like water) or too nonpolar (like hexane) will likely fail to dissolve the compound effectively.[2] Alternatively, impurities from a prior reaction step may be insoluble in your chosen solvent and will never dissolve.

  • Troubleshooting Protocol:

    • Verify Insoluble Material: Observe the undissolved solid. If it appears different from your crude product (e.g., different color, texture), it is likely an impurity.

    • Hot Filtration: If insoluble impurities are suspected, you should perform a hot filtration. This involves adding a slight excess of hot solvent to ensure the desired compound remains in solution, then quickly filtering the hot mixture to remove the solid impurities.[3] Be sure to pre-heat your funnel and filter paper to prevent premature crystallization.[3][4]

    • Re-evaluate Solvent Choice: If the undissolved material is your product, the solvent is unsuitable. Refer to the Solvent Selection Guide (Table 1) and perform small-scale solubility tests with alternative solvents or solvent systems.[5][6] A mixed-solvent system, such as ethanol/water or toluene/heptane, is often effective for compounds with mixed polarity.[7][8]

Q2: After cooling, no crystals have formed, or only a very small amount. How can I induce crystallization and improve my yield?

A: The failure of a compound to crystallize from solution is a common issue, often caused by using too much solvent, resulting in a solution that is not saturated, or by the formation of a supersaturated solution.[4][6]

  • Causality: Crystal formation requires the solution to be saturated or supersaturated with the solute upon cooling. If an excessive amount of solvent was used, the concentration of this compound may not reach the saturation point even at low temperatures, preventing crystallization and leading to a poor yield.[6][9]

  • Troubleshooting Protocol:

    • Induce Crystallization: If the solution is clear and cool, it may be supersaturated. Try the following methods:

      • Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[6][9]

      • Seeding: Add a tiny "seed" crystal of your crude this compound to the solution. This provides a template for further crystal formation.[6][9]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent. Continue until the solution appears slightly cloudy or until you have reduced the volume by 25-50%, then allow it to cool again.[4]

    • Ensure Adequate Cooling: For maximum yield, cool the solution slowly to room temperature first, and then place it in an ice-water bath to further decrease the compound's solubility.[3][8]

Q3: The recrystallization produced an oil instead of solid crystals. What causes "oiling out" and how can I prevent it?

A: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid crystalline lattice.[10] This is common for compounds with low melting points or when the solution is too concentrated.[4]

  • Causality: The solubility of a compound can decrease so rapidly upon cooling that it becomes supersaturated while the solution temperature is still higher than the compound's melting point. Impurities can also depress the melting point of the mixture, increasing the likelihood of oiling out.

  • Troubleshooting Protocol:

    • Re-heat and Dilute: Heat the solution containing the oil until it fully redissolves.

    • Add More Solvent: Add a small amount (10-20% more) of the hot solvent to the solution. This lowers the saturation temperature, ensuring that the compound precipitates at a temperature below its melting point.[4][9]

    • Slow the Cooling Rate: Allow the flask to cool as slowly as possible. Insulating the flask by placing it in a beaker of warm water and allowing both to cool together can be effective.[3] Slower cooling provides more time for orderly crystal lattice formation.[8]

    • Consider a Different Solvent: If the problem persists, choose a solvent with a lower boiling point.

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions related to the recrystallization of this compound.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A: The ideal solvent should meet several key criteria:[1][5][11]

  • High Solubility at High Temperatures: The solvent must effectively dissolve this compound at or near its boiling point.

  • Low Solubility at Low Temperatures: The compound should be poorly soluble in the solvent at room temperature or in an ice bath to ensure a good recovery yield.

  • Appropriate Polarity: Given the structure of this compound (containing both polar -NH2 and nonpolar phenyl rings), solvents of intermediate polarity like ethanol, isopropanol, or ethyl acetate are good starting points.[12]

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals during drying.[11]

  • Inertness: The solvent must not react chemically with this compound.[11]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the solution after crystallization).

Table 1: Solvent Selection Guide for this compound

SolventBoiling Point (°C)PolaritySuitability Analysis
Water 100HighLikely poor; the large nonpolar diphenyl groups will limit solubility.[12]
Ethanol 78IntermediateGood Candidate. Often effective for aromatic amines. Can be used in a mixed system with water.
Methanol 65IntermediateGood Candidate. Similar to ethanol but more volatile.
Isopropanol 82IntermediateGood Candidate. A common and effective recrystallization solvent.
Ethyl Acetate 77IntermediateGood Candidate. Its ester group can interact well with the compound's structure.[12]
Toluene 111LowPossible Candidate. May dissolve the compound well due to aromaticity, but a co-solvent like heptane might be needed to reduce cold solubility.
Hexane/Heptane ~69 / ~98Very LowLikely poor as a single solvent but excellent as an "anti-solvent" in a mixed-solvent system.[7]
Acetone 56IntermediateMay be too effective at dissolving the compound even when cold, potentially leading to low yields.[12]

Q2: What is a mixed-solvent recrystallization and when should I use it for this compound?

A: A mixed-solvent recrystallization uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[7][10][13]

This technique is extremely useful when no single solvent meets all the ideal criteria. For this compound, which has mixed polarity, finding a single solvent can be challenging. A mixed-solvent system provides fine control over the solution's solvating power.

Workflow for Mixed-Solvent Recrystallization:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).[7][10]

  • While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid).[7][14] This indicates the saturation point has been reached.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[7][10]

  • Allow the solution to cool slowly, as you would in a single-solvent recrystallization.

Q3: How do I confirm the purity of my final this compound crystals?

A: Several analytical methods can be used to assess the purity of your recrystallized product. Relying on more than one technique provides the most confidence.[15][16]

  • Melting Point Analysis: This is a fast and reliable method. A pure compound will have a sharp melting point that melts over a narrow range (typically < 2 °C).[15][16] Impurities will cause the melting point to be depressed and broaden the melting range.[17]

  • Thin-Layer Chromatography (TLC): Spot your crude material and the recrystallized product side-by-side on a TLC plate. After developing the plate in an appropriate solvent system, a pure compound should appear as a single, distinct spot.[17][18] The crude material may show multiple spots.

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide structural information.[15][19] Comparing the spectrum of your recrystallized product to a known reference spectrum can confirm its identity and reveal the presence of impurities, which would appear as extra, unexplained peaks.

Visual Workflows

Diagram 1: Standard Single-Solvent Recrystallization Workflow This diagram outlines the logical steps for a standard recrystallization procedure.

G A Select Appropriate Solvent B Dissolve Crude Solid in Minimum Volume of Hot Solvent A->B C Perform Hot Filtration (If Insoluble Impurities Present) B->C Optional D Cool Solution Slowly to Induce Crystallization B->D C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Minimal Cold Solvent E->F G Dry Crystals to Remove Solvent F->G H Assess Purity (MP, TLC, NMR) G->H

Caption: Step-by-step workflow for single-solvent recrystallization.

Diagram 2: Troubleshooting Decision Tree This diagram helps diagnose and solve common recrystallization problems.

G Start Problem Encountered During Recrystallization Prob1 Solid Won't Dissolve Start->Prob1 Prob2 No Crystals Formed Start->Prob2 Prob3 Product 'Oiled Out' Start->Prob3 Sol1a Insoluble Impurities Present? Prob1->Sol1a Sol2a Solution Supersaturated? Prob2->Sol2a Sol3a Re-heat to Dissolve Oil Prob3->Sol3a Sol1b Perform Hot Filtration Sol1a->Sol1b Yes Sol1c Solvent is Unsuitable. Choose a new solvent. Sol1a->Sol1c No Sol2b Scratch Flask or Add Seed Crystal Sol2a->Sol2b Yes Sol2c Too Much Solvent Used. Boil off excess. Sol2a->Sol2c No Sol3b Add More Solvent & Cool Slowly Sol3a->Sol3b

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • YouTube. (2012). Recrystallization using two solvents. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Source document appears to be course material, original publisher cannot be definitively determined.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Source document appears to be course material, original publisher cannot be definitively determined.
  • BYJU'S. (2019). methods of purification of organic compounds. Retrieved from [Link]

  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Source document appears to be course material, original publisher cannot be definitively determined.
  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Source document appears to be course material, original publisher cannot be definitively determined.
  • Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Retrieved from [Link]

  • Google Patents. (2006). CN1887871A - 2,6-diamino-3,5-dinitrile-4-aryl pyridine derivative and its synthesis and application.
  • ResearchGate. (n.d.). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Retrieved from [Link]

  • PubMed. (1996). An effective organic solvent system for the dissolution of amino acids. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Amino-3,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Amino-3,5-diphenylpyridine. Recognizing the complexities of transitioning from laboratory-scale synthesis to pilot or production scale, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols. Our focus is on anticipating and resolving the common challenges encountered during scale-up, ensuring a safe, efficient, and reproducible manufacturing process.

Section 1: Foundational Synthetic Strategy: Multicomponent Assembly

The synthesis of highly substituted pyridines such as this compound is most effectively achieved through convergent multicomponent reactions. The Kröhnke pyridine synthesis and its variations provide a robust framework for constructing the pyridine ring from readily available precursors.[1][2] A common and scalable approach involves the one-pot condensation of an α,β-unsaturated carbonyl compound (chalcone derivative), a nitrile-containing active methylene compound, and an ammonia source.

The core mechanism involves a series of Michael additions, cyclizations, and dehydration/oxidation steps to form the aromatic pyridine ring.[3][4] Understanding this pathway is critical for diagnosing and mitigating side reactions during scale-up.

kröhnke_mechanism Start α,β-Unsaturated Ketone (e.g., Chalcone) Michael_Adduct Michael Adduct Start->Michael_Adduct Michael Addition Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->Michael_Adduct Ammonia Ammonia Source (e.g., Ammonium Acetate) Cyclized_Intermediate Cyclized Dihydropyridine Intermediate Ammonia->Cyclized_Intermediate Condensation/ Cyclization Michael_Adduct->Cyclized_Intermediate Product This compound Cyclized_Intermediate->Product Oxidation/ Aromatization

Caption: Generalized mechanism for pyridine ring formation.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific, practical problems that arise during the scale-up of this compound synthesis in a question-and-answer format.

Q1: My reaction yield dropped from 85% at the 50g lab scale to 60% at the 10kg scale. What are the likely causes and how can I fix this?

A drop in yield upon scale-up is a frequent challenge, often rooted in mass and heat transfer limitations.[5]

  • Causality:

    • Inefficient Heat Transfer: Condensation reactions for pyridine synthesis are often exothermic. A larger reactor has a smaller surface-area-to-volume ratio, making it harder to dissipate heat. This can lead to localized "hot spots" where reactants or the product degrade, or side reactions accelerate.

    • Poor Mixing: Inadequate agitation in a large vessel can result in poor mixing of reactants. This leads to localized high concentrations, which can promote the formation of byproducts and reduce the overall conversion to the desired product.

    • Reagent Addition Rate: Adding a reagent too quickly on a large scale can exacerbate an exotherm and create concentration gradients. What works as a single pour in the lab may be detrimental at the kilogram scale.

  • Troubleshooting Protocol:

    • Characterize the Exotherm: Perform a small-scale reaction calorimetry study to understand the heat of reaction. This data is crucial for ensuring your reactor's cooling system can handle the heat load.

    • Control Reagent Addition: Switch from a rapid, single-portion addition to a controlled, slow addition using a metering pump. The addition should be subsurface to ensure immediate mixing. Monitor the internal reaction temperature closely and link the addition rate to the temperature; if the temperature exceeds a set point, the addition should automatically pause.

    • Optimize Agitation: Ensure the reactor's impeller design (e.g., pitched-blade turbine, retreat curve) and agitation speed are sufficient to maintain a homogenous slurry or solution. For viscous reaction mixtures, a more powerful agitator may be required. Computational Fluid Dynamics (CFD) modeling can be used to optimize mixing for your specific reactor geometry.

Q2: On scale-up, I'm observing a persistent yellow or brown color in my isolated product that requires multiple recrystallizations to remove. What is causing this and how can I prevent it?

Color formation is typically due to minor impurities that are insignificant at a small scale but become problematic in larger batches.

  • Causality:

    • Oxidation Byproducts: Dihydropyridine intermediates are susceptible to oxidation.[5] Incomplete or uncontrolled aromatization can lead to the formation of colored, partially oxidized species. Exposure to air at high temperatures for extended periods in a large reactor can worsen this.

    • Starting Material Impurities: Impurities in the starting benzaldehyde or acetophenone derivatives can undergo their own side reactions, leading to colored polymeric materials.

    • Thermal Degradation: As mentioned in Q1, localized overheating can cause thermal decomposition of reactants or the product into colored tars.

  • Mitigation Strategies:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. This is especially critical during the heating and aromatization stages.

    • Raw Material Qualification: Perform rigorous quality control on incoming starting materials. Use HPLC to check for impurities and consider pre-treatment (e.g., distillation of aldehydes) if necessary.

    • Post-Reaction Treatment: Before crystallization, consider treating the crude reaction mixture in solution with activated carbon (charcoal). This is highly effective at adsorbing many colored impurities. Perform lab-scale trials to determine the optimal loading and contact time.

    • Optimized Crystallization: A slow, controlled crystallization is more effective at rejecting impurities than a rapid "crash" precipitation. Experiment with different solvent/anti-solvent systems and cooling profiles.

Q3: The product isolation via filtration is extremely slow on the large scale. The crystals are very fine and are blinding the filter. How can I improve the product's filterability?

Crystal morphology is a critical physical property that is often overlooked in early development but becomes paramount during scale-up.

  • Causality:

    • High Supersaturation: Rapidly adding an anti-solvent or crash-cooling the solution generates high supersaturation, which favors nucleation over crystal growth. This results in a large number of very small, needle-like crystals that are difficult to filter and wash.

    • Insufficient Agitation During Crystallization: Poor mixing during the crystallization process can lead to non-uniform cooling and supersaturation, contributing to a wide particle size distribution and the formation of fines.

  • Improving Crystal Habit:

    • Control Supersaturation:

      • Anti-Solvent Addition: Add the anti-solvent slowly and at a controlled temperature to maintain a low level of supersaturation.

      • Cooling Profile: Implement a gradual cooling profile instead of rapidly chilling the batch. For example, cool from 80 °C to 60 °C over 1 hour, then to 20 °C over 3 hours.

    • Seeding: Introduce a small quantity of pre-isolated, high-quality crystals (a "seed") at the point of saturation. This encourages the product to crystallize onto the existing seeds, promoting growth over new nucleation and leading to larger, more uniform crystals.

    • Aging/Digestion: Hold the crystal slurry at a constant temperature (e.g., the final crystallization temperature) with gentle agitation for a period (1-4 hours) before filtration. This "aging" process allows smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening), improving the overall particle size distribution.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards to consider when scaling up this synthesis? A: The primary hazards are: 1) Thermal Runaway from the exothermic reaction (see Q1). 2) Reagent Toxicity : Handle aminopyridine products with care, as they can be toxic if swallowed, inhaled, or in contact with skin.[6] Always use appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and eye protection. Work in a well-ventilated area. 3) Flammable Solvents : Use of solvents like ethanol or toluene requires grounding of equipment to prevent static discharge and operating in an appropriately rated, explosion-proof environment.

Q: What analytical techniques are crucial for monitoring the reaction and ensuring product quality? A: In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is essential for monitoring the consumption of starting materials and the formation of the product. This allows you to determine the reaction endpoint accurately, preventing the formation of degradation products from prolonged heating. Final Product Quality: For release, a comprehensive analysis should include: 1) HPLC for purity assessment. 2) ¹H and ¹³C NMR for structural confirmation.[7] 3) Mass Spectrometry (MS) to confirm the molecular weight. 4) Melting Point as a simple indicator of purity.

Q: Can I use a different ammonia source than ammonium acetate? A: While ammonium acetate is the most common because it conveniently provides both ammonia and acetic acid (which can act as a catalyst), other sources can be used.[3] Gaseous ammonia can be bubbled through the reaction mixture, or solutions of ammonia in an appropriate solvent can be used. However, these require more specialized handling equipment (gas lines, scrubbers) and may alter the reaction pH and kinetics. Any change from ammonium acetate would require significant re-optimization of the reaction conditions.

Q: My final product has a slight amine-like odor. How do I remove it? A: A residual odor may indicate trapped solvent or trace volatile impurities. Thoroughly drying the product under high vacuum at a moderate temperature (e.g., 40-50 °C) is the most effective method. If the odor persists after drying, it may be due to a very minor impurity. A final slurry wash of the isolated solid with a non-polar solvent like hexane, followed by filtration and drying, can sometimes remove these trace impurities.

Section 4: Key Experimental Protocols

Protocol 1: 1 kg Scale Synthesis of this compound

workflow Setup Reactor Setup & Inerting Charge Charge Initial Reactants & Solvent Setup->Charge Heat Heat to Reaction Temp. (e.g., 120 °C) Charge->Heat Addition Controlled Addition of Third Reactant Heat->Addition Reaction Hold at Temp & Monitor by HPLC (IPC) Addition->Reaction Cool Cool to Room Temp. Reaction->Cool Quench Quench / Work-up (e.g., Water Addition) Cool->Quench Isolate Filter & Wash Solid Quench->Isolate Dry Dry Under Vacuum Isolate->Dry Purify Purification (See Protocol 2) Dry->Purify

Caption: General workflow for scaled-up synthesis.

Step-by-Step Procedure:

  • Reactor Preparation: Ensure a 50 L glass-lined reactor is clean, dry, and equipped with a retreat curve agitator, temperature probe, nitrogen inlet, and reflux condenser. Inert the reactor by purging with nitrogen.

  • Charge Reactants: To the reactor, charge benzaldehyde (1.06 kg, 10.0 mol), malononitrile (0.66 kg, 10.0 mol), ammonium acetate (1.54 kg, 20.0 mol), and ethanol (20 L).

  • Initial Heating: Begin agitation and heat the mixture to 75-80 °C.

  • Controlled Addition: In a separate vessel, prepare a solution of acetophenone (1.20 kg, 10.0 mol) in ethanol (5 L). Add this solution to the reactor via a metering pump over 2-3 hours, ensuring the internal temperature does not exceed 85 °C.

  • Reaction Hold: After the addition is complete, maintain the reaction mixture at reflux (approx. 80-85 °C) for 6-8 hours. Monitor the reaction progress by taking samples every 2 hours for HPLC analysis until the starting materials are consumed (<2% remaining).

  • Cooling & Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to ambient temperature overnight with gentle agitation. The product should precipitate as a solid.

  • Isolation: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with cold ethanol (2 x 2 L) and then with deionized water (2 x 5 L) to remove residual salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved. Expected Yield of Crude Product: ~2.0 - 2.3 kg (77-88%)

Protocol 2: Recrystallization for High Purity
  • Dissolution: Charge the dried crude product into a clean, appropriately sized reactor. Add a suitable solvent, such as toluene or a mixture of ethanol and water (approx. 10-15 volumes per gram of crude material). Heat the mixture with agitation to 80-90 °C until all solids are dissolved.

  • Charcoal Treatment (Optional): If the solution is highly colored, cool it slightly to ~70 °C and add activated carbon (1-2% w/w). Stir for 30-60 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated filter (e.g., a cartridge filter) to remove the charcoal and any particulate matter.

  • Controlled Cooling: Transfer the hot filtrate to a clean crystallization vessel. Cool the solution slowly according to a pre-defined profile (e.g., 10 °C/hour) to promote the growth of large, easily filterable crystals.

  • Final Isolation: Once the slurry reaches ambient temperature, hold for 1-2 hours, then filter the purified product. Wash the cake with a small amount of cold recrystallization solvent and dry under vacuum at 50-60 °C.

Section 5: Data Tables for Quick Reference

Table 1: Recommended Solvents for Reaction and Purification

Stage Solvent System Rationale
Reaction Ethanol, Acetic Acid Good solubility for reactants; acetic acid can act as a catalyst.
Toluene Higher boiling point allows for higher reaction temperatures if needed.
Crystallization Toluene, Ethanol/Water, Isopropanol Good solubility at high temperatures and poor solubility at low temperatures, allowing for high recovery.

| Washing | Cold Ethanol, Water, Hexane | Removes residual reagents and impurities without dissolving significant amounts of product. |

Table 2: Common Impurities and Identification

Impurity Potential Source Identification Method
Unreacted Starting Materials Incomplete reaction HPLC (comparison with standards)
Michael Adduct Intermediate Incomplete cyclization LC-MS (identify by mass)
Benzilidene Malononitrile Self-condensation of benzaldehyde and malononitrile HPLC, ¹H NMR

| Oxidized Byproducts | Air exposure at high temp. | LC-MS, HPLC (often broad, colored peaks) |

Section 6: References

  • Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Related Compounds. Synthesis, 1976(1), 1-24.

  • Mechanism of the Kröhnke pyridine synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026.

  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (n.d.). BenchChem. Retrieved January 17, 2026.

  • Kröhnke synthesis of pyridine. (n.d.). Química Organica.org. Retrieved January 17, 2026.

  • Gopalaiah, K., et al. (2018). Iron-Catalyzed Aerobic Oxidative Cleavage and Construction of C–N Bonds: A Facile Method for Synthesis of 2,4,6-Trisubstituted Pyridines. Asian Journal of Organic Chemistry.

  • Chichibabin amination: Easy mechanism. (2022). Chemistry Notes. Retrieved January 17, 2026.

  • The Chichibabin amination reaction. (2018). Scientific Update. Retrieved January 17, 2026.

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). DR-NTU, Nanyang Technological University. Retrieved January 17, 2026.

  • Chichibabin Reaction. (n.d.). Slideshare. Retrieved January 17, 2026.

  • Chichibabin reaction. (n.d.). Wikipedia. Retrieved January 17, 2026.

  • Addressing challenges in the scale-up synthesis of pyrimidine compounds. (n.d.). BenchChem. Retrieved January 17, 2026.

  • Jacquemard, U., et al. (2005). Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-95.

  • Pyridines: From Lab to Production. (2013). Organic Process Research & Development.

  • Synthesis of a library of 2-amino-3,5-dicarbonitrile-6-thio-pyridine derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026.

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021). Angewandte Chemie International Edition.

  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.

  • Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (n.d.). Cosmetic Ingredient Review.

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules.

Sources

Technical Support Center: Catalyst Deactivation in 2-Amino-3,5-diphenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,5-diphenylpyridine and related heterocyclic compounds. This guide is designed for researchers, chemists, and process development professionals who utilize palladium-catalyzed cross-coupling reactions. Here, we address common challenges related to catalyst deactivation, offering in-depth troubleshooting guides and frequently asked questions to ensure the robustness and efficiency of your synthetic protocols.

The synthesis of multi-substituted pyridines like this compound typically involves sequential palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. While powerful, these reactions are susceptible to catalyst deactivation, particularly when nitrogen-containing heterocycles are involved. The lone pair of electrons on the pyridine nitrogen can act as a poison to the palladium center, leading to diminished yields and stalled reactions.[1][2][3] This guide will help you diagnose, mitigate, and prevent these common issues.

Troubleshooting Guide

This section addresses specific, problem-oriented questions that arise during experimentation.

Q1: My Suzuki-Miyaura coupling reaction to introduce the phenyl groups is stalling or showing low yield. What are the likely catalyst-related causes?

A1: A stalled or low-yielding Suzuki-Miyaura reaction in this context is a frequent issue. The primary suspects related to the catalyst are poisoning of the active Pd(0) species by the pyridine substrate/product or inefficient generation of the active catalyst from the precatalyst.

Causality Explained: The nitrogen atom in the pyridine ring is a potent ligand for palladium.[1] It can coordinate strongly to the electron-deficient Pd(II) intermediates or the active Pd(0) center, effectively titrating the catalyst out of the catalytic cycle. This coordination can inhibit crucial steps like oxidative addition or reductive elimination, leading to catalyst deactivation.[2][4] Furthermore, if you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient, a problem often exacerbated by complex substrates.[5][6]

Troubleshooting Protocol:

  • Verify Inert Atmosphere: Palladium-catalyzed reactions are often oxygen-sensitive.[5] Ensure your reaction vessel was properly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Assess Reagent Purity: Impurities in your starting materials (halopyridine, phenylboronic acid), base, or solvent can act as catalyst poisons. Water, in particular, can be detrimental. Use anhydrous solvents and ensure reagents are of high purity.

  • Optimize the Catalyst System:

    • Switch to a Precatalyst: Modern palladium precatalysts, such as those developed by Buchwald (e.g., XPhos Pd G3) or PEPPSI-type catalysts, are designed for clean and efficient generation of the active Pd(0) species and often show higher tolerance to challenging substrates.[7]

    • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich alkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) can promote the crucial reductive elimination step and stabilize the catalyst, preventing deactivation.[8][9] These ligands favor the formation of monoligated palladium species, which are often more active.[8]

  • Conduct a Control Experiment: Run the reaction with a simpler, non-heterocyclic aryl halide (e.g., bromobenzene) under the same conditions. If this reaction proceeds smoothly, it strongly suggests that your pyridine substrate is the source of the deactivation.

Q2: I'm attempting a final Buchwald-Hartwig amination step, but the reaction is failing. How does this differ from the Suzuki coupling issues?

A2: While the underlying issue of nitrogen poisoning is similar, Buchwald-Hartwig aminations can be even more sensitive. Both the 2-aminopyridine product and the amine reactant can coordinate to the palladium center, creating a more complex deactivation profile.

Causality Explained: In this case, you have multiple nitrogen-based ligands competing for the palladium active site: the pyridine ring of your substrate, the incoming amine nucleophile, and the aminopyridine product. This can lead to the formation of stable, off-cycle palladium-amine or palladium-pyridine complexes that are catalytically inactive. The choice of base is also more critical in C-N coupling, as it must be strong enough to deprotonate the amine without degrading the catalyst or substrates.

Troubleshooting Protocol:

  • Re-evaluate Your Ligand: For C-N couplings involving heterocyclic amines, highly specialized ligands are often necessary. Consider ligands like BrettPhos or Josiphos-type ferrocenyl ligands, which have demonstrated high efficacy for coupling challenging nitrogen nucleophiles.[10]

  • Base Optimization: Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are standard. However, the base itself can influence catalyst stability. Screen a panel of bases (e.g., LiHMDS, Cs₂CO₃) to find the optimal balance for your specific substrate.

  • Temperature Control: Amination reactions can be sensitive to temperature. Too high a temperature can lead to catalyst decomposition (e.g., formation of palladium black), while too low a temperature may not provide enough energy to overcome the activation barrier for reductive elimination. A temperature screen is recommended.

  • Use a Palladium(0) Source: To bypass issues with in-situ reduction, consider using a Pd(0) source like Pd₂(dba)₃ directly.[2][9] This ensures the active catalytic species is present from the start, though it requires more careful handling due to air sensitivity.

Visualizing the Problem: Deactivation Pathways

The following diagram illustrates the primary mechanisms by which a palladium catalyst can be deactivated during the synthesis of aminopyridines.

DeactivationPathways Active_Catalyst Active Pd(0)L Species Catalytic_Cycle Desired Catalytic Cycle (e.g., Suzuki, Buchwald-Hartwig) Active_Catalyst->Catalytic_Cycle Productive Path Poisoning Catalyst Poisoning Active_Catalyst->Poisoning Degradation Thermal Degradation (Pd Black Formation) Active_Catalyst->Degradation High Temp Product This compound (Product) Catalytic_Cycle->Product Product->Poisoning Product Inhibition Inactive_Complex Inactive Pd-Pyridine Complex Poisoning->Inactive_Complex Pd_Black Palladium Black (Inactive Aggregates) Degradation->Pd_Black Inactive_Complex->Catalytic_Cycle Reversible? (Ligand Dependent) Substrate Pyridine Substrate / Amine Substrate->Poisoning Substrate Poisoning

Caption: Key catalyst deactivation pathways in aminopyridine synthesis.

Frequently Asked Questions (FAQs)

Q3: What are the best general practices to minimize catalyst deactivation when working with aminopyridines?

A3:

  • Use Modern Catalysts: Employ state-of-the-art, well-defined palladium precatalysts and sterically hindered, electron-rich phosphine ligands. They are designed for stability and high turnover numbers with challenging substrates.[7][11]

  • Strictly Anhydrous & Anaerobic Conditions: Oxygen and moisture are detrimental. Use Schlenk line or glovebox techniques, and ensure all solvents and reagents are rigorously dried.[5]

  • Rational Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, an excess of ligand can sometimes stabilize the catalyst. However, too much free ligand can also inhibit the reaction by competing for coordination sites. This should be optimized empirically.

  • Lowest Effective Temperature: Run the reaction at the lowest temperature that affords a reasonable reaction rate to minimize thermal degradation of the catalyst and ligands.

Q4: How can I determine if my catalyst has been poisoned or has simply decomposed?

A4: This can be diagnosed with a simple experimental test. If you suspect deactivation mid-reaction:

  • Spiking Experiment: Add a second charge of the complete catalyst system (precatalyst and ligand) to the stalled reaction.

  • Analysis:

    • If the reaction restarts and proceeds, it is a strong indication of catalyst deactivation (poisoning or decomposition). The initial catalyst lost its activity.

    • If the reaction does not restart, the issue may lie elsewhere, such as the complete consumption of a reagent, the formation of a potent inhibitor from a side reaction, or a thermodynamic equilibrium has been reached.

Q5: Can a deactivated palladium catalyst be regenerated in situ?

A5: In the context of homogeneous cross-coupling, in-situ regeneration is generally not feasible. Deactivation mechanisms like the formation of stable palladium-pyridine complexes or palladium black aggregates are often irreversible under the reaction conditions. The most effective strategy is prevention through optimization of the catalyst system and reaction conditions. For heterogeneous catalysts like Pd/C, ex-situ regeneration protocols involving acid washes followed by reduction exist, but these are not applicable to the homogeneous systems typically used for these fine chemical syntheses.[1]

Experimental Protocols & Data

Protocol 1: Diagnostic Test for Substrate-Induced Catalyst Poisoning

This protocol helps determine if your heterocyclic starting material is poisoning the catalyst.

Objective: To compare catalyst performance with a "problematic" substrate versus a "well-behaved" substrate.

Procedure:

  • Setup Reaction A (Control): In a glovebox, charge a vial with bromobenzene (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), your chosen Pd precatalyst (e.g., XPhos Pd G3, 0.01 mmol), and solvent (e.g., Toluene, 2 mL).

  • Setup Reaction B (Test): In a separate vial, set up an identical reaction, but replace bromobenzene with your 2-chloro-aminopyridine derivative (1 mmol).

  • Execution: Seal both vials, remove from the glovebox, and heat to the desired reaction temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of both reactions at regular intervals (e.g., 1, 4, and 12 hours) by taking aliquots for LC-MS or GC-MS analysis.

  • Analysis: Compare the conversion rates. If Reaction A goes to completion while Reaction B stalls or shows significantly lower conversion, it provides strong evidence for substrate/product-induced catalyst poisoning.

Table 1: Comparison of Ligand Effects on Catalyst Stability in Pyridine Coupling
Ligand TypeExample(s)General CharacteristicsPerformance with Pyridines
Monodentate Phosphines PPh₃, P(t-Bu)₃Simple, common ligands.Often insufficient; prone to forming inactive complexes.
Bidentate Phosphines BINAP, XantphosChelating ligands, can improve stability.Moderate success; can be highly dependent on bite angle.[8]
Bulky, Electron-Rich Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosState-of-the-art; promote fast reductive elimination.Highly Recommended. Show excellent activity and stability.[9][11]
Ferrocene-Based Ligands Josiphos, dppfRobust, electron-rich, and sterically demanding.Very effective, particularly in Buchwald-Hartwig aminations.[8]

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving issues with catalyst deactivation.

TroubleshootingWorkflow Start Reaction Stalled or Low Yield Check_Basics Verify Basics: - Inert Atmosphere? - Anhydrous Conditions? - Reagent Purity? Start->Check_Basics Fix_Basics Rectify Setup & Rerun Reaction Check_Basics->Fix_Basics No Spike_Catalyst Spike Stalled Reaction with Fresh Catalyst Check_Basics->Spike_Catalyst Yes Fix_Basics->Start Re-evaluate Reaction_Restarts Reaction Restarts Spike_Catalyst->Reaction_Restarts Yes Reaction_Stalled Reaction Remains Stalled Spike_Catalyst->Reaction_Stalled No Deactivation_Confirmed Catalyst Deactivation Confirmed Reaction_Restarts->Deactivation_Confirmed Other_Issue Suspect Other Issue: - Reagent Decomposition - Product Inhibition - Equilibrium Reaction_Stalled->Other_Issue Optimize_System Optimize Catalyst System: 1. Switch to Modern Precatalyst 2. Screen Bulky, Electron-Rich Ligands 3. Optimize Temp & Base Deactivation_Confirmed->Optimize_System

Caption: A step-by-step workflow for troubleshooting catalyst deactivation.

References

  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Wang, D., et al. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. NIH Public Access.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Jedinak, L., & Votruba, J. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
  • Szánti-Pintér, E., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Chiappini, N. D., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.

Sources

Technical Support Center: Managing Impurities in 2-Amino-3,5-diphenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing impurities in 2-Amino-3,5-diphenylpyridine derivatives. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights and troubleshooting strategies to ensure the highest purity of your compounds. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and quality of pharmaceutical products.[1][2][3] Therefore, stringent impurity control is a critical aspect of drug development and manufacturing.[2][4]

This resource will delve into the common impurities encountered during the synthesis and purification of this compound derivatives, their origins, and effective methods for their identification, control, and removal.

Understanding the Landscape of Impurities

Impurities in active pharmaceutical ingredients (APIs) are unwanted chemicals that can arise from various sources, including the manufacturing process, degradation of the final product, or interaction with packaging materials.[1] The International Council for Harmonisation (ICH) provides comprehensive guidelines on the classification, reporting, and qualification of impurities in new drug substances.[5][6][7][8][9]

Classification of Impurities

According to ICH Q3A(R2) guidelines, impurities are broadly classified into three categories:

  • Organic Impurities: These can be process-related (starting materials, by-products, intermediates, reagents) or drug-related (degradation products).[5]

  • Inorganic Impurities: These typically result from the manufacturing process and include reagents, catalysts, heavy metals, and inorganic salts.[5]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis that are not completely removed by processing.[5]

Common Impurities in the Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reactions, which can lead to the formation of various impurities.[10][11][12] Understanding the reaction mechanism is crucial for predicting and controlling these impurities.

Potential Sources of Impurities:

  • Starting Materials: Purity of the initial reactants is paramount. Impurities in starting materials can carry through the synthesis or participate in side reactions.

  • Intermediates: Incomplete reactions can result in the presence of unreacted intermediates in the final product.

  • By-products: Side reactions occurring concurrently with the main reaction can generate structurally similar by-products that are often difficult to separate.

  • Degradation Products: The desired product may degrade under certain reaction or storage conditions, leading to the formation of impurities.[1][4]

  • Reagents, Catalysts, and Solvents: Residual amounts of these components can remain in the final product.[1]

Below is a workflow diagram illustrating the key stages where impurities can be introduced during a typical synthesis process.

Caption: Workflow of impurity introduction during synthesis.

Troubleshooting Guide & FAQs

This section provides answers to common questions and troubleshooting tips for managing impurities in this compound derivatives.

FAQ 1: I'm observing an unexpected peak in my HPLC analysis of the final product. How do I identify it?

Answer:

Identifying unknown impurities is a critical step in ensuring the quality of your API.[4] A systematic approach combining analytical techniques is essential.

Step-by-Step Protocol for Impurity Identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for detecting and quantifying organic impurities.[1] Develop a robust HPLC method that provides good separation between the main peak and the impurity peak.[13][14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for obtaining the molecular weight of the impurity, which is a crucial piece of information for structural elucidation.[16]

  • Isolation of the Impurity: If the impurity is present at a significant level, preparative HPLC or flash chromatography can be used to isolate a sufficient quantity for further analysis.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise chemical structure of an unknown organic impurity.[16]

  • Forced Degradation Studies: Subjecting your drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) can help to intentionally generate degradation products.[4] This can provide clues about the potential structure of the unknown impurity if it is a degradation product.

The following decision tree illustrates a logical workflow for identifying an unknown impurity.

Impurity_Identification_Workflow Start Unexpected Peak in HPLC LCMS Perform LC-MS Analysis Start->LCMS MW_Known Molecular Weight Determined? LCMS->MW_Known Isolate Isolate Impurity (Prep-HPLC/Flash Chromatography) MW_Known->Isolate Yes Forced_Degradation Conduct Forced Degradation Studies MW_Known->Forced_Degradation No NMR Perform NMR Spectroscopy Isolate->NMR Structure_Elucidated Structure Elucidated NMR->Structure_Elucidated Compare_Data Compare Degradation Profile with Impurity Forced_Degradation->Compare_Data Hypothesize Hypothesize Structure Compare_Data->Hypothesize Hypothesize->Isolate

Caption: Decision tree for unknown impurity identification.

FAQ 2: My final product has a high level of residual starting material. How can I improve the purification process?

Answer:

High levels of unreacted starting materials indicate either an incomplete reaction or an inefficient purification process.

Strategies for Reducing Starting Material Impurities:

  • Reaction Optimization:

    • Stoichiometry: Ensure the optimal molar ratio of reactants is used. An excess of one reactant may be necessary to drive the reaction to completion.

    • Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Adjusting the temperature may also improve conversion.[18]

  • Purification Method Enhancement:

    • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity should either be very soluble or insoluble at all temperatures.[19]

    • Column Chromatography: Silica gel column chromatography is a common method for separating compounds with different polarities.[19] A systematic approach to solvent system selection is key to achieving good separation.

    • Cation-Exchange Chromatography: For aminopyridine derivatives, cation-exchange chromatography can be an effective method for removing basic impurities.[20]

Table 1: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Recrystallization Difference in solubilityScalable, cost-effectiveCan be time-consuming, potential for product loss
Column Chromatography Difference in polarityHigh resolution for complex mixturesCan be labor-intensive, requires larger solvent volumes
Cation-Exchange Difference in chargeHighly selective for basic compoundsLimited to ionizable compounds, requires buffer systems
FAQ 3: I'm concerned about the formation of by-products during the synthesis. What proactive measures can I take?

Answer:

Proactive control of by-product formation is essential for a robust and efficient synthesis.

Proactive Strategies to Minimize By-products:

  • Thorough Understanding of the Reaction Mechanism: A deep understanding of the reaction mechanism, including potential side reactions, is the first line of defense.

  • Process Parameter Optimization:

    • Temperature Control: Side reactions often have different activation energies than the main reaction. Precise temperature control can favor the desired product formation.

    • Order of Reagent Addition: The sequence of adding reagents can significantly influence the reaction pathway and minimize the formation of by-products.

    • pH Control: For reactions in solution, maintaining the optimal pH can suppress unwanted side reactions.

  • Use of High-Purity Starting Materials: As mentioned earlier, impurities in starting materials can lead to the formation of by-products.

  • In-Process Controls (IPCs): Regularly monitoring the reaction mixture using analytical techniques can help detect the formation of by-products early, allowing for timely intervention.

FAQ 4: What are the regulatory expectations for reporting and controlling impurities?

Answer:

Regulatory agencies like the FDA and EMA have stringent requirements for the control of impurities in pharmaceutical products, largely guided by the ICH guidelines.[6][7]

Key Regulatory Thresholds (ICH Q3A/Q3B):

ThresholdDefinitionTypical Value (for Maximum Daily Dose ≤ 2g/day)
Reporting Threshold The level above which an impurity must be reported in a regulatory submission.0.05%
Identification Threshold The level above which the structure of an impurity must be determined.0.10%
Qualification Threshold The level above which an impurity must be assessed for its biological safety.0.15% or 1.0 mg/day Total Daily Intake (whichever is lower)

Note: These thresholds can vary based on the maximum daily dose of the drug.[5]

It is crucial to develop and validate analytical methods for the accurate quantification of impurities to ensure compliance with these regulatory standards.[1]

Conclusion

The effective management of impurities in this compound derivatives is a multifaceted challenge that requires a deep understanding of synthetic chemistry, analytical techniques, and regulatory guidelines. By implementing a proactive and systematic approach to impurity identification, control, and removal, researchers and drug development professionals can ensure the quality, safety, and efficacy of their final products.

References

  • Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006, October 25). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved from [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved from [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. U.S. Food and Drug Administration. Retrieved from [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). Albany Molecular Research Inc. (AMRI). Retrieved from [Link]

  • How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2025, April 2). Pharmaeli. Retrieved from [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Retrieved from [Link]

  • The control of API impurities - A critical issue to the pharmaceutical industry. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2019, December 26). Physical Testing and Chemical Analysis Part B:Chemical Analysis. Retrieved from [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analysis. Retrieved from [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]

  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. Retrieved from [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Retrieved from [Link]

  • Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthetic method of 2-amino-3,5-dichloropyridine. Google Patents.
  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. Retrieved from [Link]

  • Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. MDPI. Retrieved from [Link]

  • Impurity Analysis. Emery Pharma. Retrieved from [Link]

  • Synthesis of 2,5- and 3,5-Diphenylpyridine Derivatives for DNA Recognition and Cytotoxicity. ResearchGate. Retrieved from [Link]

  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents.
  • Process for preparing 2-aminopyridine derivatives. Google Patents.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Retrieved from [Link]

  • A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. ResearchGate. Retrieved from [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ResearchGate. Retrieved from [Link]

  • Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of 2-Amino-3,5-diarylpyridine-Based Compounds: A Roadmap for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among its myriad derivatives, 2-amino-3,5-diarylpyridines have emerged as a promising class of compounds with significant biological activity. This guide provides a comprehensive analysis of the in vivo efficacy of these compounds, with a primary focus on their evaluation as antimalarial agents, drawing from robust preclinical data. While direct in vivo data for compounds with the precise 2-amino-3,5-diphenylpyridine structure is limited in publicly accessible literature, the extensive research on closely related 3,5-diaryl-2-aminopyridines offers a valuable and predictive roadmap for assessing new chemical entities within this class.

This document will delve into the causality behind experimental design, present comparative data against standard-of-care alternatives, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Therapeutic Potential of 2-Amino-3,5-diarylpyridines

The strategic placement of two aryl groups at the C3 and C5 positions of a 2-aminopyridine core creates a privileged scaffold. This arrangement allows for diverse chemical modifications to fine-tune pharmacokinetic and pharmacodynamic properties. While in vitro studies have suggested a broad range of activities for aminopyridine derivatives, including anticancer and anti-inflammatory effects, the most compelling in vivo evidence to date lies in the realm of infectious diseases, particularly malaria.[1][2][3][4][5][6]

The urgent need for new antimalarials, driven by the rise of resistance to current therapies, has propelled the investigation of novel chemical scaffolds like the 2-amino-3,5-diarylpyridines.[7]

Comparative In Vivo Efficacy: Antimalarial Activity

The murine model of malaria, utilizing Plasmodium berghei, is a well-established and highly informative system for the preclinical evaluation of antimalarial drug candidates.[8] Studies on 3,5-diaryl-2-aminopyridine and pyrazine analogues have demonstrated significant in vivo efficacy in this model.[1][2][3]

Experimental Data Summary

The following table summarizes the in vivo performance of a representative 3,5-diaryl-2-aminopyrazine analogue (a closely related scaffold) compared to standard antimalarial agents. The choice of a pyrazine analogue derived from a pyridine precursor highlights the potential of this chemical space.[1][3]

Compound/DrugAnimal ModelDosing RegimenEfficacy OutcomeReference
Compound 4 (Pyrazine Analogue) P. berghei-infected mice4 x 10 mg/kg (oral)Completely curative [1][2][3]
ChloroquineP. berghei-infected mice20 mg/kg/day (i.p.)Standard positive control[9]
ArtesunateP. berghei-infected mice50 mg/kg (i.p.) for 3 daysRadical cure[10]

Note: Compound 4 is a 3,5-diaryl-2-aminopyrazine, a structural analogue developed from 3,5-diaryl-2-aminopyridine leads.

Causality in Experimental Design

The selection of the P. berghei model is deliberate. This parasite strain reliably produces a blood-stage infection in mice that, if untreated, is lethal, providing a clear endpoint for assessing drug efficacy.[8] The oral route of administration for the test compound is a critical choice, as orally active drugs are highly desirable for treating malaria in resource-limited settings. The dosing regimen of 4 doses of 10 mg/kg was likely determined from prior pharmacokinetic and dose-ranging studies to maintain therapeutic concentrations of the compound.

The comparison against established antimalarials like chloroquine and artesunate is essential for benchmarking the potency and potential of a new chemical entity.[9][10] Chloroquine, a classic antimalarial, and artesunate, a component of modern artemisinin-based combination therapies (ACTs), represent different mechanisms of action and generations of antimalarial drugs.[7][11]

Experimental Protocols for In Vivo Evaluation

To ensure the trustworthiness and reproducibility of in vivo efficacy studies, detailed and validated protocols are paramount. Below are methodologies for assessing the antimalarial and potential anticancer activity of novel this compound-based compounds.

In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test)

This protocol is a standard method for evaluating the activity of compounds against the blood stages of P. berghei in mice.

Objective: To determine the percent suppression of parasitemia by a test compound.

Methodology:

  • Animal Model: Use Swiss albino mice (20-25 g).

  • Parasite Strain: Plasmodium berghei (chloroquine-sensitive or resistant strains can be used for comparative purposes).

  • Infection: Inoculate mice intraperitoneally (i.p.) with 1x107P. berghei-infected red blood cells.

  • Compound Administration:

    • Administer the test compound orally (or via the desired route) starting 2 hours post-infection (Day 0) and continue daily for four consecutive days (Days 0-3).

    • Include a vehicle control group (receiving only the drug vehicle) and a positive control group (e.g., chloroquine at 20 mg/kg/day).

  • Parasitemia Determination:

    • On Day 4, prepare thin blood smears from the tail vein of each mouse.

    • Stain the smears with Giemsa stain.

    • Determine the percentage of parasitized red blood cells by counting under a microscope.

  • Calculation of Efficacy:

    • Calculate the average parasitemia for the control and treated groups.

    • Determine the percent suppression using the formula: % Suppression = [(A - B) / A] * 100 Where A is the average parasitemia in the vehicle control group and B is the average parasitemia in the treated group.

Experimental Workflow: In Vivo Antimalarial Assay

G cluster_setup Setup (Day -1) cluster_infection Infection (Day 0) cluster_treatment Treatment (Days 0-3) cluster_analysis Analysis (Day 4) Animal_Acclimatization Acclimatize Mice Parasite_Preparation Prepare P. berghei Inoculum Inoculation Inoculate Mice with P. berghei (i.p.) Parasite_Preparation->Inoculation Test_Compound Administer Test Compound Inoculation->Test_Compound Positive_Control Administer Chloroquine Inoculation->Positive_Control Vehicle_Control Administer Vehicle Inoculation->Vehicle_Control Blood_Smear Prepare Blood Smears Test_Compound->Blood_Smear Positive_Control->Blood_Smear Vehicle_Control->Blood_Smear Staining Giemsa Staining Blood_Smear->Staining Microscopy Determine Parasitemia Staining->Microscopy Calculation Calculate % Suppression Microscopy->Calculation

Caption: Workflow for the 4-day suppressive test in mice.

In Vivo Anticancer Efficacy in Xenograft Models

While in vivo data for the anticancer activity of 2-amino-3,5-diphenylpyridines is not yet prominent, numerous in vitro studies on related structures show promise.[12][13][14] A logical next step is evaluation in a xenograft model. Patient-derived xenograft (PDX) models are increasingly favored as they better recapitulate the heterogeneity of human tumors.[15][16]

Objective: To evaluate the tumor growth inhibition of a test compound in a human tumor xenograft model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Implantation:

    • Implant human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) subcutaneously into the flank of the mice.

    • Alternatively, use patient-derived tumor fragments for a PDX model.[17]

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor volume regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, test compound, standard-of-care drug).

    • Administer the test compound and standard-of-care drug (e.g., docetaxel for breast cancer) according to a predetermined schedule and route.[17]

  • Efficacy Endpoints:

    • Continue treatment for a specified period (e.g., 21-28 days).

    • Primary endpoints: Tumor growth inhibition (TGI) and changes in body weight (as a measure of toxicity).

    • At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Signaling Pathway: Potential Anticancer Mechanism

G cluster_pathway Hypothetical Kinase Inhibition Pathway Compound This compound Derivative Kinase Target Kinase (e.g., Receptor Tyrosine Kinase) Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Activation

Caption: Hypothetical pathway of anticancer action via kinase inhibition.

Future Directions and Conclusion

The existing in vivo data for 3,5-diaryl-2-aminopyridine analogues strongly supports the potential of the broader class of 2-amino-3,5-diarylpyridines as potent antimalarial agents. The logical progression for novel this compound compounds involves a systematic evaluation using the protocols outlined above.

Furthermore, the promising in vitro anticancer and anti-inflammatory data for related aminopyridines warrants in vivo investigation.[5][6] The xenograft models provide a clear path for assessing anticancer efficacy. For anti-inflammatory potential, models of lipopolysaccharide (LPS)-induced inflammation could be employed to measure reductions in pro-inflammatory cytokines.[18]

References

  • Younis, Y., et al. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8860–8871. [Link]

  • Younis, Y., et al. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. ACS Publications. [Link]

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-71. [Link]

  • Le Manach, C., et al. (2012). Structure–Activity Relationship Studies of Orally Active Antimalarial 3,5-Substituted 2-Aminopyridines. Journal of Medicinal Chemistry, 56(21). [Link]

  • Zimmer, A., et al. (2014). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 11(10), 603-614. [Link]

  • Dong, X., et al. (2016). Patient-derived xenograft models for oncology drug discovery. Journal of Hematology & Oncology, 9(1), 1-12. [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

  • LUMC. (2004). Plasmodium berghei: general parasitological methods. [Link]

  • Chomchay, Y., et al. (2023). Synergistic antimalarial treatment of Plasmodium berghei infection in mice with dihydroartemisinin and Gymnema inodorum leaf extract. Malaria Journal, 22(1), 1-12. [Link]

  • Evaluation of Plasmodium berghei Models in Malaria Research. (2023). Journal of Pharmaceutical Research International. [Link]

  • Charles River Laboratories. Cell Line-Derived Xenograft – CDX Model Studies in Rats. [Link]

  • Stewart, E., et al. (2015). Prioritizing therapeutic targets using patient-derived xenograft models. Cancer, 121(8), 1147-1154. [Link]

  • ANTITUMOR EFFECT IN VIVO OF THE NEW PYRIDINE COMPOUND. ResearchGate. [Link]

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Monash University. [Link]

  • Kirwen, E. M., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(23), 5743-5749. [Link]

  • Reilly, M. A., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(12), 3356-3367. [Link]

  • de Kock, C., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Heliyon, 10(4), e25881. [Link]

  • McNamara, C. W., et al. (2020). Humanization of Drug Metabolism in the Plasmodium berghei Mouse Model for Antimalarial Drug Discovery. ACS Infectious Diseases, 6(12), 3218-3227. [Link]

  • Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 51(5), 1251-1255. [Link]

  • Lapi, S. E., et al. (2009). Design, synthesis and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methylpyridin-2-amine: a novel tracer for imaging iNOS with PET. Journal of Medicinal Chemistry, 52(8), 2431-2441. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1379-1387. [Link]

  • In vivo antiinflammatory activity. ResearchGate. [Link]

  • Malan, S. F., et al. (2022). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Medicinal Chemistry Research, 31(7), 1145-1160. [Link]

  • El-Sayed, N. N. E., et al. (2020). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 25(18), 4220. [Link]

  • Barboni, V., et al. (2019). Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. Pharmaceuticals, 12(4), 159. [Link]

  • Al-Dies, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1806. [Link]

  • Brzozowski, Z., et al. (2002). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 37(9), 709-720. [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Amino-3,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3,5-diphenylpyridine is a heterocyclic aromatic amine with a chemical structure that presents both opportunities and challenges for accurate quantification in pharmaceutical and research settings. As a molecule with potential biological activity, its precise measurement is critical for drug development, quality control, and pharmacokinetic studies. This guide provides a comprehensive comparison of potential analytical methodologies for the robust quantification of this compound, grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] The objective is not merely to present protocols, but to elucidate the scientific rationale behind method selection and validation, ensuring the generation of reliable and reproducible data fit for its intended purpose.[6][7]

The core of any reliable analytical method lies in its validation, a process that demonstrates its suitability for the intended use.[6][7][8] This guide will focus on three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy. For each, we will explore the theoretical underpinnings, propose a detailed experimental protocol for quantification of this compound, and outline the necessary validation parameters according to the updated ICH Q2(R2) guidelines.[1][6][9][10]

Chapter 1: Foundational Principles of Analytical Method Validation

Before delving into specific techniques, it is paramount to understand the universal parameters that define a validated analytical method. The ICH Q2(R2) guidelines provide a harmonized framework for this process, ensuring data integrity and global regulatory acceptance.[4][5][9][10] The validation of an analytical procedure is a continuous process that demonstrates its fitness for the intended purpose.[5][6][8]

The key validation characteristics include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10][11]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6][9][11]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2][10][11] It is often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11][12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][10]

The following diagram illustrates the logical workflow for the development and validation of an analytical procedure, emphasizing the lifecycle approach now advocated by regulatory bodies.[5]

G cluster_0 Method Development & Optimization cluster_1 Method Validation (per ICH Q2(R2)) cluster_2 Lifecycle Management ATP Define Analytical Target Profile (ATP) Method_Dev Develop Analytical Procedure (e.g., HPLC, GC-MS) ATP->Method_Dev Robustness_Dev Assess Robustness (Varying Parameters) Method_Dev->Robustness_Dev Protocol Write Validation Protocol with Acceptance Criteria Robustness_Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Routine_Use Routine Application & Monitoring Specificity->Routine_Use Linearity->Routine_Use Accuracy->Routine_Use Precision->Routine_Use LOD_LOQ->Routine_Use Change_Control Change Control & Re-validation Routine_Use->Change_Control If method changes

Caption: Workflow for Analytical Procedure Lifecycle.

Chapter 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for the quantification of this compound.[13] Its versatility in column chemistry and mobile phase composition allows for high-resolution separations.

Rationale for HPLC

The presence of amino and aromatic pyridine functional groups suggests that this compound will possess good UV absorbance and is sufficiently polar to be amenable to reverse-phase HPLC. This technique offers high precision, accuracy, and the ability to separate the analyte from potential impurities or degradation products.

Proposed HPLC Method Protocol

Objective: To quantify this compound in a drug substance.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan (likely in the 250-360 nm range based on similar structures).[14][15][16]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.[13] Filter through a 0.45 µm filter prior to injection.

G Sample_Prep Sample Preparation (Weigh, Dissolve, Filter) Injection Inject 10 µL Sample_Prep->Injection HPLC_System HPLC System C18_Column C18 Column Separation (Gradient Elution) HPLC_System->C18_Column Injection->HPLC_System UV_Detector UV Detection (at λmax) C18_Column->UV_Detector Chromatogram Data Acquisition (Chromatogram) UV_Detector->Chromatogram Quantification Quantification (Peak Area vs. Standard Curve) Chromatogram->Quantification

Caption: HPLC Experimental Workflow.

Validation Data Summary (Hypothetical)

The following table summarizes the expected performance of a validated HPLC method for this compound, with acceptance criteria derived from ICH guidelines.

Parameter Acceptance Criteria Hypothetical Result
Specificity No interference at the retention time of the analytePeak is pure; no co-elution with placebo or known impurities.
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of the test concentration10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability: 0.6%; Intermediate: 1.2%
LOD S/N ratio ≥ 3:10.1 µg/mL
LOQ S/N ratio ≥ 10:1; with acceptable precision & accuracy0.3 µg/mL

Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation and structural identification capabilities.[13] For a compound like this compound, its applicability would depend on its thermal stability and volatility.

Rationale for GC-MS

If this compound is thermally stable, GC-MS can provide high specificity through mass spectrometric detection, which is particularly useful for impurity profiling and identification. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Proposed GC-MS Method Protocol

Objective: To identify and quantify this compound.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column suitable for polar compounds (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[17]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection at 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 min, then ramp to 300°C at 15°C/min, and hold for 5 min.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.

  • Acquisition Mode: Full scan for identification; Selected Ion Monitoring (SIM) for quantification using characteristic fragment ions.

  • Sample Preparation: The sample can be dissolved in a volatile organic solvent like methanol or dichloromethane. Derivatization might be necessary to improve volatility and peak shape, though this adds complexity.

G Sample_Prep Sample Preparation (Dissolve in Volatile Solvent) Injection Inject 1 µL (Splitless) Sample_Prep->Injection GC_System GC System GC_Column Capillary Column Separation (Temperature Program) GC_System->GC_Column Injection->GC_System MS_Detector Mass Spectrometer (EI, SIM/Scan) GC_Column->MS_Detector Mass_Spectrum Data Acquisition (Mass Spectrum) MS_Detector->Mass_Spectrum Quantification Quantification (Ion Abundance vs. Standard Curve) Mass_Spectrum->Quantification

Caption: GC-MS Experimental Workflow.

Validation Data Summary (Hypothetical)
Parameter Acceptance Criteria Hypothetical Result
Specificity No interfering peaks at the retention time and m/z of the target ionsConfirmed by unique mass spectrum and specific ion ratios.
Linearity (r²) ≥ 0.9950.998
Range Dependent on application0.1 - 20 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%97.2 - 103.5%
Precision (%RSD) Repeatability: ≤ 5.0%; Intermediate: ≤ 10.0%Repeatability: 3.5%; Intermediate: 6.8%
LOD S/N ratio ≥ 3:1 for target ion0.02 µg/mL
LOQ S/N ratio ≥ 10:1; with acceptable precision & accuracy0.08 µg/mL

Chapter 4: UV-Visible Spectroscopy

UV-Visible spectroscopy is a simpler, faster technique that can be used for quantification if the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength as the analyte.

Rationale for UV-Vis Spectroscopy

The conjugated aromatic system in this compound is expected to produce strong UV absorbance, making direct quantification possible.[14][15][16] This method is ideal for rapid assays of pure substances or simple formulations where specificity is not a major concern.

Proposed UV-Vis Method Protocol

Objective: To perform a simple assay of this compound in a pure sample.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent in which the analyte is stable (e.g., Methanol or Ethanol).

  • Procedure:

    • Perform a wavelength scan of a dilute solution of this compound to determine the wavelength of maximum absorbance (λmax).

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution at a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution and determine its concentration using the calibration curve.

Validation Data Summary (Hypothetical)
Parameter Acceptance Criteria Hypothetical Result
Specificity The spectrum of the analyte is not affected by the matrix.Acceptable for pure substance; not suitable for complex mixtures.
Linearity (r²) ≥ 0.9990.9998
Range The linear portion of the Beer-Lambert plot2 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability: 0.8%; Intermediate: 1.5%
LOD Calculated from the standard deviation of the blank0.2 µg/mL
LOQ Calculated from the standard deviation of the blank0.7 µg/mL

Chapter 5: Method Comparison and Recommendations

The choice of the optimal analytical method depends critically on the intended application, the nature of the sample matrix, and the required level of sensitivity and specificity.

Method Specificity Sensitivity Throughput Cost/Complexity Best For
HPLC-UV HighHighMediumMediumRoutine QC, stability studies, impurity quantification.
GC-MS Very HighVery HighMediumHighIdentification, impurity profiling, trace analysis.
UV-Vis Spec. Low to MediumLowHighLowQuick assay of pure drug substance, simple formulations.

Recommendation:

For most drug development and quality control applications, HPLC with UV detection is the recommended method. It offers the best balance of specificity, sensitivity, and robustness for routine quantification and impurity monitoring. Its ability to separate the analyte from related substances is a significant advantage over UV-Vis spectroscopy.

GC-MS should be considered a complementary technique, invaluable for structural elucidation of unknown impurities or for applications requiring very high sensitivity, provided the analyte is thermally stable.

UV-Visible Spectroscopy is a cost-effective option for non-specific assays of the pure bulk drug where speed is a priority and the sample matrix is clean.

Conclusion

The successful quantification of this compound hinges on the selection of an appropriate analytical technique and its rigorous validation in accordance with international guidelines.[1][4][7] This guide has outlined the comparative strengths and a pathway for validation for HPLC, GC-MS, and UV-Vis spectroscopy. By grounding method development and validation in the principles of scientific integrity and regulatory compliance, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • SciSpace. IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. SciSpace. [Link]

  • Royal Society of Chemistry. Analytical Methods. RSC Publishing. [Link]

  • National Institutes of Health. (2019, April 8). The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light. NIH. [Link]

  • Bulgarian Chemical Communications. Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. [Link]

  • ResearchGate. Fluorescence spectra of the 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives in acetonitrile in extinction at 320 nm with integration time of 1 s. ResearchGate. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • International Journal of Pharmaceutical Erudition. (2013, May). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: A Comparative Analysis of AT9283

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the cross-reactivity profile of AT9283, a multi-targeted inhibitor based on a 2-aminopyridine-related scaffold, against other well-established kinase inhibitors. It is intended for researchers, scientists, and drug development professionals to offer both field-proven insights and detailed experimental protocols for assessing kinase inhibitor selectivity.

Introduction: The Imperative of Selectivity in Kinase Inhibition

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation to apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[1] As of 2021, over 60 small-molecule kinase inhibitors have received FDA approval, a testament to their therapeutic impact.[2]

However, the human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[3] This structural similarity presents a significant challenge: designing inhibitors that are potent against their intended target while minimizing engagement with other kinases ("off-target" effects). Unintended kinase interactions can lead to a spectrum of outcomes, from unexpected toxicities to beneficial polypharmacology. Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is not merely an academic exercise; it is a critical component of preclinical and clinical development, essential for predicting efficacy and ensuring patient safety.[3][4]

This guide will use AT9283 , a potent inhibitor of Aurora kinases, JAKs, and others, as our primary example to explore the methodologies for profiling kinase inhibitor selectivity.[5][6][7] We will compare its profile against three widely-used inhibitors with distinct selectivity profiles:

  • Imatinib: The paradigm of a targeted inhibitor, developed against BCR-ABL, but with known activity against c-KIT and PDGFR.[4]

  • Dasatinib: A second-generation BCR-ABL inhibitor known for its broader target profile, inhibiting both Src and Abl family kinases, among others.[8][9]

  • Sorafenib: A multi-kinase inhibitor targeting Raf kinases and various receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[10][11]

We will delve into the causality behind choosing specific biochemical and cellular assays and provide detailed, actionable protocols to empower your own selectivity profiling campaigns.

Understanding the Inhibitors: A Structural and Mechanistic Overview

AT9283 is a multi-targeted kinase inhibitor with a chemical structure featuring a pyrazole-benzimidazole core.[12] It potently inhibits a range of kinases critical for cell cycle progression and signaling, including Aurora A, Aurora B, JAK2, JAK3, Abl (including the T315I mutant), and Flt3, with IC50 values typically in the low nanomolar range (1-30 nM).[5][7][13] Its mechanism involves disrupting the mitotic checkpoint and inducing apoptosis, making it a subject of interest in various hematological and solid tumors.[1][6]

Our comparator molecules represent a spectrum of selectivity:

  • Imatinib (Gleevec®) was a revolutionary drug for chronic myeloid leukemia (CML) that targets the inactive conformation of the ABL kinase domain.[1]

  • Dasatinib (Sprycel®) is a more potent ABL inhibitor that binds the active kinase conformation and engages a wider array of kinases.[14]

  • Sorafenib (Nexavar®) inhibits the Raf/MEK/ERK pathway and key receptor tyrosine kinases involved in angiogenesis.[11][15]

The fundamental goal of our comparative analysis is to understand how the specific interactions of AT9283 with its primary targets contrast with the broader or different kinome-wide interactions of these established drugs.

Comparative Kinase Selectivity Profiles

To objectively compare these inhibitors, we must rely on large-scale screening data. Kinome-wide profiling, often performed using panels of hundreds of recombinant kinases, provides a fingerprint of an inhibitor's activity. The data presented below for Imatinib, Dasatinib, and Sorafenib are derived from comprehensive KINOMEscan™ binding assays, which measure the dissociation constant (Kd) as an indicator of binding affinity. For AT9283, comprehensive public KINOMEscan™ data is limited; therefore, we present its known potent targets based on IC50 values from various biochemical assays.

It is crucial to recognize that IC50 values from enzymatic assays and Kd values from binding assays are not directly interchangeable, as IC50 is dependent on assay conditions (like ATP concentration), while Kd is a direct measure of affinity.[16] However, for potent inhibitors, these values are often in a similar nanomolar range.

Kinase TargetAT9283 IC50 (nM)Imatinib Kd (nM)Dasatinib Kd (nM)Sorafenib Kd (nM)
Aurora A ~3>10,0009,300>10,000
Aurora B <5>10,000>10,000>10,000
JAK2 1.2>10,0001,000>10,000
JAK3 1.1>10,000640>10,000
ABL1 (non-phos) Potent290.02 4,100
ABL1 (T315I) 10-21>30,000>10,000>10,000
FLT3 Potent>10,0004,80058
c-KIT -1100.81 68
PDGFRα -160-57 (β)
SRC ->10,000<0.2 >10,000
VEGFR2 ->10,0001,40090
BRAF ->10,00050022
BRAF (V600E) ->10,000-38
DDR1 -380.69 -
LCK ->10,0000.2 >10,000
FYN ->10,0000.79 -
YES1 -1,7000.22 -

Data for AT9283 compiled from multiple sources.[5][13][14] Data for Imatinib, Dasatinib, and Sorafenib primarily sourced from the HMS LINCS Project KINOMEscan dataset.[17] Values in bold indicate high-affinity targets (typically <10 nM). A hyphen (-) indicates data was not available in the referenced datasets.

Analysis of Selectivity:

  • AT9283 demonstrates potent, low-nanomolar inhibition against a specific cluster of kinases involved in cell cycle (Aurora A/B) and oncogenic signaling (JAK2/3, ABL, FLT3).[5][7][13] Its activity against the Imatinib-resistant T315I ABL mutant is a key feature.[14]

  • Imatinib shows high selectivity for its primary targets ABL, KIT, and PDGFR, with significantly weaker binding to most other kinases.[3]

  • Dasatinib is a much broader inhibitor. While highly potent against ABL, it strongly engages the entire SRC family of kinases (SRC, LCK, FYN, YES1) and numerous others, including DDR1 and c-KIT, at sub-nanomolar concentrations.[8]

  • Sorafenib displays a distinct multi-targeted profile, hitting key kinases in the angiogenesis pathways (VEGFRs, PDGFRβ) and the Raf signaling cascade (BRAF, c-Raf).[10][15]

This initial biochemical comparison highlights the unique cross-reactivity "fingerprint" of each inhibitor. AT9283 is not a "dirty" drug but a multi-targeted agent with a defined set of potent interactions, distinct from the broader profiles of Dasatinib and Sorafenib.

Methodologies for Profiling Cross-Reactivity

A robust cross-reactivity assessment employs a tiered approach, moving from broad, high-throughput biochemical assays to more physiologically relevant cellular assays that measure target engagement in a live-cell context.

Tier 1: Biochemical Profiling (In Vitro Activity)

These assays measure the direct effect of an inhibitor on the catalytic activity of purified enzymes. They are the workhorse of initial selectivity screening.

cluster_prep Assay Preparation cluster_rxn Kinase Reaction cluster_detect Detection & Analysis A Compound Dilution Series D Incubate Compound, Kinase, Substrate, ATP A->D B Kinase Panel (Purified Recombinant Enzymes) B->D C Substrate & Cofactors (e.g., ATP, MgCl2) C->D E Stop Reaction & Measure Activity D->E F Radiometric (33P) Filter Binding E->F e.g. G TR-FRET (LanthaScreen®) E->G e.g. H Luminescence (ADP-Glo™) E->H e.g. I Calculate % Inhibition or IC50 values F->I G->I H->I

Caption: Workflow for in vitro biochemical kinase activity assays.

1. Radiometric Assays (The Gold Standard)

  • Principle: This method directly measures the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) from ATP to a protein or peptide substrate by the kinase.[18] Its direct measurement, without reliance on modified substrates or antibodies, makes it highly robust.

  • Causality: We choose this method for its high sensitivity and direct quantification. It is less prone to interference from autofluorescent or colored compounds that can plague other methods. It serves as an excellent benchmark for validating data from other platforms.

Protocol: Radiometric Filter Binding Assay

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mix. For a 25 µL reaction, combine:

    • 5 µL of 5x Kinase Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35).

    • Purified kinase (final concentration typically 5-10 nM).

    • Peptide or protein substrate (at or near its Km value).

    • Test inhibitor at various concentrations (or DMSO vehicle control).

    • Nuclease-free water to 20 µL.

  • Initiate Reaction: Add 5 µL of ATP mix containing unlabeled ATP (at the Km concentration for the specific kinase) and 0.5-1.0 µCi of [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

  • Stop and Spot: Stop the reaction by adding phosphoric acid. Spot 20 µL of each reaction onto a phosphocellulose filter mat (e.g., P81).

  • Washing: Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

2. TR-FRET Assays (e.g., LanthaScreen®)

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a fluorescently-labeled substrate.[19] A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the antibody binds the phosphorylated substrate, the Tb donor and the substrate's acceptor fluorophore are brought into proximity, allowing FRET to occur upon excitation.[3]

  • Causality: We choose TR-FRET for its high-throughput, homogeneous (no-wash) format, and reduced background interference compared to standard FRET. The time-resolved detection minimizes interference from short-lived background fluorescence.

Protocol: LanthaScreen® TR-FRET Kinase Assay

  • Reagent Preparation:

    • Prepare 2X inhibitor dilutions in 1X Kinase Buffer.

    • Prepare a 2X Kinase/Fluorescent Substrate solution in 1X Kinase Buffer.

    • Prepare a 2X ATP solution in 1X Kinase Buffer.

  • Kinase Reaction:

    • Add 5 µL of 2X inhibitor dilutions to a low-volume 384-well plate.

    • Add 2.5 µL of the 2X Kinase/Substrate solution.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X Stop/Detection solution containing EDTA (to stop the kinase reaction) and the Tb-labeled phospho-specific antibody in TR-FRET Dilution Buffer.

    • Add 10 µL of the Stop/Detection solution to each well.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).

  • Data Analysis: Calculate the emission ratio (520 nm / 490 nm). Determine IC50 values by plotting the emission ratio against the inhibitor concentration.

Tier 2: Cellular Profiling (In-Cell Target Engagement)

While biochemical assays are essential, they don't account for cell permeability, efflux pumps, intracellular ATP concentrations, or the fact that kinases exist in complex signaling networks. Cellular assays are therefore a critical next step to confirm that an inhibitor engages its intended target in a more physiologically relevant setting.

cluster_prep Cell Treatment cluster_cetsa CETSA® cluster_nanobret NanoBRET™ A Culture Adherent or Suspension Cells B Treat cells with Inhibitor Dose Range A->B G Cells Expressing NanoLuc-Kinase Fusion A->G Transfect C Heat Shock (Temperature Gradient) B->C H Add Cell-Permeable Fluorescent Tracer B->H D Cell Lysis C->D E Separate Soluble vs. Aggregated Protein D->E F Quantify Soluble Target Protein (e.g., ELISA, Western) E->F G->B I Measure BRET Signal (Tracer Displacement) H->I

Caption: Workflows for CETSA® and NanoBRET™ cellular target engagement assays.

1. Cellular Thermal Shift Assay (CETSA®)

  • Principle: CETSA® is based on the principle that when a protein binds to a ligand (like our inhibitor), it becomes thermodynamically stabilized.[20] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cells treated with an inhibitor and then measuring the amount of soluble target protein that remains, we can directly infer target engagement.[5]

  • Causality: This is a powerful, label-free method that allows for the detection of target engagement with endogenous proteins in intact cells or even tissues.[21] It provides a definitive answer to the question: "Does my compound bind its target in the complex milieu of a cell?"

Protocol: High-Content Imaging CETSA® for Adherent Cells

  • Cell Seeding: Seed adherent cells (e.g., A431) in a 384-well imaging plate and grow to desired confluency (typically 2-3 days).[10]

  • Compound Treatment: Treat cells with a serial dilution of the inhibitor (e.g., AT9283) for 1 hour at 37°C. Include DMSO as a vehicle control.

  • Thermal Challenge: Place the sealed plate in a thermal cycler with a heated lid and apply a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by a 3-minute cooling step at 25°C. For isothermal dose-response, heat all wells (except no-heat controls) at a single, optimized temperature (e.g., 52°C).[10]

  • Fixation and Permeabilization: Immediately wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.5% Triton X-100 in PBS for 15 minutes.

  • Immunostaining: Block with a suitable blocking buffer. Incubate with a primary antibody specific for the target kinase overnight at 4°C. Wash, then incubate with a fluorescently-labeled secondary antibody and a nuclear stain (e.g., Hoechst) for 1 hour.

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Quantify the mean fluorescence intensity of the target protein per cell. Plot the normalized intensity against the temperature to generate a "melting curve." A shift in the curve in the presence of the inhibitor indicates stabilization and target engagement. For isothermal experiments, plot intensity vs. inhibitor concentration to determine the EC50 of engagement.

2. NanoBRET™ Target Engagement Assay

  • Principle: This is a proximity-based assay that measures compound binding in live cells. The target kinase is expressed as a fusion with the bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that reversibly binds the kinase is added. When the tracer is bound, its proximity to NanoLuc® results in Bioluminescence Resonance Energy Transfer (BRET). A test compound that also binds the kinase will compete with and displace the tracer, causing a dose-dependent decrease in the BRET signal.[16]

  • Causality: We choose NanoBRET™ for its ability to provide quantitative, real-time binding data in live cells. It allows for the determination of intracellular compound affinity and residence time, offering a deeper mechanistic understanding of target engagement than endpoint assays.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the NanoLuc®-kinase fusion protein. The following day, harvest the cells and resuspend them in Opti-MEM at a density of 2x10⁵ cells/mL.

  • Compound Plating: Prepare serial dilutions of the test inhibitor in a white 384-well assay plate.

  • Tracer and Cell Addition:

    • Prepare the NanoBRET™ Tracer solution diluted in Opti-MEM.

    • Prepare the cell suspension with NanoBRET™ Nano-Glo® Substrate.

    • Dispense the cell/substrate mixture into the assay plate containing the pre-plated compounds. Then add the tracer.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.

  • BRET Measurement: Read the plate on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 for target engagement.

Conclusion: Synthesizing a Holistic Selectivity Profile

The comprehensive profiling of a kinase inhibitor is a multi-faceted process that builds a weight of evidence. No single assay tells the whole story.

  • Biochemical assays like radiometric and TR-FRET screens provide a broad, initial view of the kinome-wide interaction landscape, identifying both intended targets and potential off-targets with high sensitivity. Our comparative data shows that AT9283 has a distinct profile, potently inhibiting a select group of kinases like Aurora and JAK, which differentiates it from the SRC-family focus of Dasatinib or the RTK/Raf profile of Sorafenib.[5][8][11]

  • Cellular target engagement assays like CETSA® and NanoBRET™ are indispensable for validating these biochemical hits in a physiological context.[5] They confirm that a compound can access its target within the cell at concentrations sufficient to bind and elicit a biological effect. Demonstrating a thermal shift for Aurora B with CETSA® or displacement of a tracer from a NanoLuc®-JAK2 fusion with NanoBRET™ would provide direct, compelling evidence of AT9283's on-target activity in living systems.

By integrating data from both biochemical and cellular platforms, researchers can build a robust, reliable cross-reactivity profile. This detailed understanding is paramount for advancing a 2-amino-3,5-diphenylpyridine-based inhibitor like AT9283, or any kinase inhibitor, from a promising chemical entity to a well-characterized therapeutic candidate. It allows for a rational interpretation of cellular phenotypes, a better prediction of in vivo efficacy, and a proactive assessment of potential safety liabilities.

References

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Almqvist, H., et al. (2018). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology, 13(4), 1015-1023. Retrieved from [Link]

  • Axelsson, H., et al. (2018). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. Journal of Visualized Experiments, (141), e58670. Retrieved from [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Multi-targeted Kinase Inhibitor AT9283. Journal of Medicinal Chemistry, 52(1), 379-388.
  • Qi, W., et al. (2012). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. International Journal of Cancer, 130(12), 2997-3005. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • YouTube. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. Retrieved from [Link]

  • Massive Bio. (2023). Aurora Kinase Inhibitor AT9283. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398495, At-9283. Retrieved from [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Guide to PHARMACOLOGY. (n.d.). dasatinib | DiscoveRx KINOMEscan® screen. Retrieved from [Link]

  • Macleod, K., et al. (2009). A Phase I Study of AT9283, an Aurora Kinase inhibitor in Patients with Refractory Solid Tumours.
  • Foran, J. M., et al. (2011). A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. American Journal of Hematology, 86(5), 398-403. Retrieved from [Link]

  • ResearchGate. (n.d.). AT9283, a novel Aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. Retrieved from [Link]

  • Scurr, M., et al. (2016). A Phase I Trial of AT9283 (a Selective Inhibitor of Aurora Kinases) in Children and Adolescents with Solid Tumors: A Cancer Research UK Study. Clinical Cancer Research, 22(16), 4016-4024. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry, 286(30), 26475-26485.
  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase affinity profiles of sorafenib and regorafenib. Retrieved from [Link]

  • Wang, T., et al. (2015). Life Beyond Kinases: Structure-based Discovery of Sorafenib as Nanomolar Antagonist of 5-HT Receptors. Scientific Reports, 5, 8232. Retrieved from [Link]

  • Mahadevan, D., et al. (n.d.). AT9283, a Novel pan-Aurora/JAK-2 Kinase Inhibitor Suppresses Tumor Growth in aggressive B-cell non-Hodgkin's lymphoma.
  • Wu, P., et al. (2015). A small molecule with osteogenesis-inducing activity in vitro and in vivo. Journal of the American Chemical Society, 137(23), 7271-7274.
  • Li, J., et al. (2014). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 42(8), 1361-1370. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase selectivity profiling of aminothiazoles 3,24, and 25. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: multikinase inhibitor AT9283. Retrieved from [Link]

  • Analytical Chemical Products. (n.d.). AT9283, a Novel Aurora Kinase Inhibitor, Suppresses Tumor Growth in Aggressive B-cell Lymphomas. Retrieved from [Link]

  • AB Science. (n.d.). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS. Retrieved from [Link]

  • Gfeller, D., et al. (2014). Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. PLoS ONE, 9(9), e107367. Retrieved from [Link]

  • Miao, Y. R., et al. (2019). Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells. Analytical Chemistry, 91(6), 4168-4176. Retrieved from [Link]

  • Capdeville, R., et al. (2002). Imatinib: a selective tyrosine kinase inhibitor. European Journal of Cancer, 38(Suppl 5), S15-S21.
  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry, 286(30), 26475-26485.
  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of PROTACs in living cells. Cell Chemical Biology, 25(1), 88-99.e11.
  • Llovet, J. M., et al. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378-390.

Sources

Benchmarking 2-Amino-3,5-diphenylpyridine Against Known Anticancer Agents: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. This guide provides a comprehensive technical comparison of the investigational compound 2-Amino-3,5-diphenylpyridine against two cornerstones of cancer chemotherapy: Doxorubicin and Cisplatin. By examining their cytotoxic profiles, mechanisms of action, and the experimental methodologies used for their evaluation, we aim to provide researchers, scientists, and drug development professionals with a robust framework for benchmarking novel anticancer candidates.

Introduction: The Rationale for New Anticancer Scaffolds

The clinical utility of established anticancer drugs like Doxorubicin and Cisplatin is often hampered by issues of toxicity and the emergence of drug resistance.[1] This necessitates the exploration of new chemical entities that can overcome these limitations. The 2-aminopyridine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with various derivatives exhibiting significant anticancer properties.[2][3] this compound, the subject of this guide, represents a strategic design incorporating both the bioactive 2-aminopyridine core and lipophilic phenyl groups, which can influence cellular uptake and target interaction.

This guide will delve into a head-to-head comparison of the cytotoxic potential of a representative diphenylpyridine derivative against Doxorubicin and Cisplatin in common cancer cell lines. We will further elucidate the proposed mechanisms of action, supported by detailed experimental protocols for key in vitro assays that form the foundation of anticancer drug screening.

Mechanisms of Action: A Tale of Three Compounds

A fundamental aspect of benchmarking any new anticancer agent is to understand its mechanism of action in the context of established drugs.

Doxorubicin: The Intercalating Agent and Topoisomerase II Inhibitor

Doxorubicin, an anthracycline antibiotic, exerts its potent anticancer effects through multiple mechanisms. Its primary mode of action involves the intercalation into DNA, thereby obstructing the process of DNA replication and transcription.[4] Additionally, Doxorubicin inhibits topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.

Cisplatin: The DNA Cross-linking Progenitor

Cisplatin is a platinum-based drug that covalently binds to the N7 position of purines in DNA, leading to the formation of intrastrand and interstrand cross-links.[5] These DNA adducts distort the DNA helix, interfering with DNA replication and repair mechanisms. The cellular response to this DNA damage is the activation of signaling pathways that culminate in apoptosis.[5]

This compound: A Putative Modulator of Apoptotic Pathways

While the precise mechanism of action for this compound is still under extensive investigation, studies on structurally related 2-aminopyridine derivatives suggest a likely role in the induction of apoptosis and cell cycle arrest.[6][7] Several potential targets and pathways have been identified for this class of compounds, including the inhibition of key cellular kinases such as phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinases (CDKs), or interference with microtubule dynamics.[6] Inhibition of these pathways disrupts the normal progression of the cell cycle and activates the intrinsic or extrinsic apoptotic cascades.

Head-to-Head Comparison: In Vitro Cytotoxicity

A critical metric for evaluating the potential of a new anticancer compound is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of cancer cell growth in vitro. While direct comparative studies for this compound are emerging, we can benchmark its potential by examining data from closely related diphenylpyridine derivatives against standard chemotherapeutics in widely used cancer cell lines.

It is imperative to note that IC50 values can exhibit significant variability between different laboratories and even between different passages of the same cell line, underscoring the importance of internal controls and standardized protocols.[1]

CompoundCell LineCancer TypeIC50 (µM) - 48h Incubation
Diphenylpyridine Derivative (representative) A549 Lung Carcinoma~15-20
MCF-7 Breast Adenocarcinoma~19-25
HeLa Cervical Carcinoma~20-30
Doxorubicin A549 Lung Carcinoma~0.4 - >20[8][9]
MCF-7 Breast Adenocarcinoma~0.4 - 2.5[8][10][11]
HeLa Cervical Carcinoma~0.34 - 2.9[8]
Cisplatin A549 Lung Carcinoma~6.59 - 16.48[12][13]
MCF-7 Breast Adenocarcinoma~20-30
HeLa Cervical Carcinoma~80-90

Disclaimer: The IC50 values for the diphenylpyridine derivative are representative of this class of compounds and are compiled from various sources for illustrative purposes. The values for Doxorubicin and Cisplatin are presented as a range to reflect the reported variability in the literature.

Experimental Protocols: The Foundation of Reliable Benchmarking

To ensure the generation of robust and reproducible data, standardized experimental protocols are paramount. Here, we detail the methodologies for three fundamental in vitro assays used to characterize the anticancer properties of a compound.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) and benchmark agents (Doxorubicin, Cisplatin) in complete culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours under standard cell culture conditions.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence emission.

  • Data Analysis: Generate a histogram of DNA content versus cell count to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Apoptosis Markers

Principle: Western blotting is a technique used to detect specific proteins in a sample. To assess apoptosis, the expression levels of key proteins in the apoptotic pathway, such as caspases and members of the Bcl-2 family, are examined.

Protocol:

  • Protein Extraction: Treat cells with the test compound, harvest, and lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., cleaved Caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualizing the Pathways and Processes

To better understand the complex biological processes involved, we can use diagrams to visualize the signaling pathways and experimental workflows.

Signaling Pathways in Apoptosis

Caption: Proposed mechanism of apoptosis induction by 2-aminopyridine derivatives.

Experimental Workflow for Cytotoxicity Assessment

Start Start Cell Seeding (96-well plate) Cell Seeding (96-well plate) Start->Cell Seeding (96-well plate) Overnight Incubation Overnight Incubation Cell Seeding (96-well plate)->Overnight Incubation Compound Treatment (Serial Dilutions) Compound Treatment (Serial Dilutions) Overnight Incubation->Compound Treatment (Serial Dilutions) 48h Incubation 48h Incubation Compound Treatment (Serial Dilutions)->48h Incubation MTT Addition MTT Addition 48h Incubation->MTT Addition 3-4h Incubation 3-4h Incubation MTT Addition->3-4h Incubation Formazan Solubilization (DMSO) Formazan Solubilization (DMSO) 3-4h Incubation->Formazan Solubilization (DMSO) Absorbance Reading (570 nm) Absorbance Reading (570 nm) Formazan Solubilization (DMSO)->Absorbance Reading (570 nm) IC50 Calculation IC50 Calculation Absorbance Reading (570 nm)->IC50 Calculation End End IC50 Calculation->End

Caption: Workflow for determining IC50 values using the MTT assay.

Conclusion and Future Directions

This guide provides a foundational framework for benchmarking the anticancer potential of this compound and its derivatives against established chemotherapeutic agents. The comparative cytotoxicity data, while necessitating direct experimental validation for the specific compound, suggests that the diphenylpyridine scaffold holds promise. The detailed experimental protocols offer a standardized approach for generating reliable and comparable data.

Future research should focus on obtaining direct head-to-head comparative data for this compound against a panel of cancer cell lines. Elucidating its precise molecular target and signaling pathway will be crucial for its rational development as a targeted anticancer agent. Furthermore, in vivo studies will be essential to evaluate its efficacy and safety profile in a more complex biological system. The insights gained from such comprehensive benchmarking will be invaluable in advancing this promising class of compounds towards clinical application.

References

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI.
  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (2011). Indonesian Journal of Cancer Chemoprevention.
  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hem
  • IC 50 values for compound 2, cisplatin, and carboplatin on the MCF-7 and HeLa cell lines. (n.d.).
  • Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. (n.d.).
  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). Figshare.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
  • PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. (n.d.). Wiley Online Library.
  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. (2019). Net Journals.
  • IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.).
  • IC50 of the tested compounds against A549 cells compared to 5‐FU. (n.d.).
  • Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells. (2016). DovePress.
  • Metabolic interaction between amino acid deprivation and cisplatin synergistically reduces phosphoribosyl-pyrophosphate and augments cisplatin cytotoxicity. (2020).
  • Evaluation of the molecular mechanisms of a palladium(II) saccharinate complex with terpyridine as an anticancer agent. (n.d.). PubMed.
  • 2-Aminopyridine – an unsung hero in drug discovery. (n.d.). Royal Society of Chemistry.
  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). MDPI.
  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI.
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (n.d.). Taylor & Francis Online.
  • Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (n.d.). Royal Society of Chemistry.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed.
  • Anticancer Potential of Pyridoxine-Based Doxorubicin Deriv
  • Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. (2005). PubMed.

Sources

Comparative Docking Analysis of 2-Amino-3,5-diphenylpyridine Analogues: A Guide to In Silico Target Exploration

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and synthetic tractability have led to its incorporation into numerous FDA-approved drugs.[1] Within this broad class, 2-amino-3,5-diphenylpyridine analogues represent a promising, yet underexplored, chemical space. Recent studies on structurally related 2-amino-4,6-diphenylnicotinonitriles have demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting potential as anticancer agents.[2] This guide provides a comprehensive framework for a comparative molecular docking study of this compound analogues, offering insights into their potential biological targets and laying the groundwork for future drug discovery efforts.

This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and pyridine-based therapeutics. We will delve into the rationale behind target selection, provide a detailed, step-by-step docking protocol, and present a comparative analysis of the results, all grounded in scientific integrity and established methodologies.

Rationale for Target Selection: Focusing on Cancer-Relevant Kinases

Given the observed anticancer activity of similar diphenylpyridine structures, protein kinases emerge as a primary and logical target class for this in silico investigation.[3][4] Kinases play a pivotal role in cell signaling pathways that govern proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers. Specifically, we have selected the following representative targets for our comparative study:

  • Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptor tyrosine kinases, EGFR is frequently overexpressed in various cancers, making it a well-validated target for cancer therapy.[5][6] We will utilize the crystal structure of the EGFR kinase domain in complex with the inhibitor erlotinib (PDB ID: 1M17) for our primary docking analysis.[5][7]

  • Mitogen-Activated Protein Kinase (MAPK) p38α: As a key regulator of cellular responses to inflammatory cytokines and stress, p38α is implicated in cancer progression and inflammation. We will use the crystal structure of p38α in complex with a docking peptide (PDB ID: 4KA3) to explore potential off-target interactions or alternative mechanisms of action.[1]

  • Acetylcholinesterase (AChE): While primarily associated with neurodegenerative diseases, emerging evidence suggests a role for AChE in cell proliferation and adhesion, making it an intriguing, albeit secondary, target.[8] The crystal structure of human AChE in complex with donepezil (PDB ID: 7E3H) will be used for this analysis.[9]

The selection of these targets allows for a focused investigation into the potential anticancer properties of the this compound scaffold, while also providing a preliminary assessment of target selectivity.

Design of this compound Analogues

For this comparative study, we have designed a small library of five analogues based on a core this compound structure. The parent compound (ADP-01) is unsubstituted at the phenyl rings. The subsequent analogues (ADP-02 to ADP-05) incorporate electron-withdrawing and electron-donating groups at the para-position of one of the phenyl rings, a common strategy in medicinal chemistry to probe structure-activity relationships (SAR).

Compound IDR1R2
ADP-01 HH
ADP-02 OCH₃H
ADP-03 ClH
ADP-04 HNO₂
ADP-05 HCH₃

These analogues will be prepared in silico and energy minimized prior to docking.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.[10] The following protocol outlines a robust and reproducible workflow for the comparative docking of our designed analogues.

Ligand and Protein Preparation

A crucial first step in any docking study is the proper preparation of both the small molecule ligands and the target protein structures.

Ligand Preparation:

  • 2D Structure Sketching: The 2D structures of the five this compound analogues (ADP-01 to ADP-05) will be drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion and Energy Minimization: The 2D structures will be converted to 3D and subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This ensures that the ligands are in a low-energy, conformationally realistic state.

Protein Preparation:

  • PDB Structure Retrieval: The 3D crystal structures of our target proteins will be downloaded from the Protein Data Bank (PDB): 1M17 (EGFR), 4KA3 (p38α MAPK), and 7E3H (AChE).[1][5][9]

  • Preprocessing: The protein structures will be prepared by:

    • Removing all water molecules and co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning appropriate atom types and charges.

    • Repairing any missing side chains or loops, if necessary.

Docking Procedure

For this study, we will employ AutoDock Vina, a widely used and validated open-source docking program.

  • Grid Box Definition: A grid box will be defined around the active site of each protein. For 1M17 and 7E3H, the grid box will be centered on the co-crystallized inhibitor. For 4KA3, it will be centered on the kinase hinge region. The size of the grid box will be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Simulation: Each of the five prepared ligands will be docked into the active site of the three prepared protein targets. The docking algorithm will explore various conformations and orientations of the ligand within the binding site and calculate a binding affinity score for each pose.

  • Pose Selection and Analysis: The top-ranked docking pose for each ligand-protein complex, based on the binding affinity score, will be selected for further analysis.

The overall workflow for this comparative docking study is illustrated in the diagram below.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis l1 2D Sketching of Analogues (ADP-01 to ADP-05) l2 3D Conversion & Energy Minimization l1->l2 d1 Define Grid Box (Active Site) l2->d1 Prepared Ligands p1 Download PDB Structures (1M17, 4KA3, 7E3H) p2 Preprocessing (Remove water, add hydrogens, etc.) p1->p2 p2->d1 Prepared Proteins d2 Run Docking Simulation (AutoDock Vina) d1->d2 a1 Analyze Binding Affinity Scores d2->a1 Docking Poses & Scores a2 Visualize & Analyze Interactions (Hydrogen bonds, hydrophobic interactions) d2->a2 a3 Comparative Analysis & SAR a1->a3 a2->a3

Caption: Molecular docking workflow.

Results and Comparative Analysis

The results of the docking simulations will be summarized in a table to facilitate a clear comparison of the binding affinities of the different analogues across the three protein targets.

Compound IDEGFR (1M17) Binding Affinity (kcal/mol)p38α MAPK (4KA3) Binding Affinity (kcal/mol)AChE (7E3H) Binding Affinity (kcal/mol)
ADP-01 -8.5-7.2-6.8
ADP-02 -8.9-7.5-7.1
ADP-03 -9.2-7.8-7.4
ADP-04 -9.5-8.1-7.9
ADP-05 -8.7-7.4-7.0

Note: The binding affinity values presented here are hypothetical and for illustrative purposes only. Actual values would be obtained from the docking software.

Analysis of Binding Interactions

A detailed analysis of the ligand-protein interactions for the top-ranked poses will be performed. This involves visualizing the docked complexes and identifying key interactions such as:

  • Hydrogen Bonds: These are crucial for anchoring the ligand in the binding pocket.

  • Hydrophobic Interactions: Interactions with non-polar residues contribute significantly to binding affinity.

  • Pi-Pi Stacking: Aromatic interactions between the phenyl rings of the ligands and aromatic residues in the protein can enhance binding.

The interaction patterns will be compared across the different analogues and protein targets to understand the structural basis for the observed binding affinities and selectivity. For instance, the presence of an electron-withdrawing group like a nitro group (ADP-04) might lead to stronger hydrogen bonding with specific residues in the EGFR active site, explaining its potentially higher binding affinity.

The logical relationship for analyzing the structure-activity relationship is depicted below.

sar_logic substituent Substituent Modification (R1, R2) binding_affinity Binding Affinity (Docking Score) substituent->binding_affinity influences interactions Binding Interactions (H-bonds, Hydrophobic, etc.) substituent->interactions alters sar Structure-Activity Relationship (SAR) binding_affinity->sar interactions->sar

Caption: Structure-Activity Relationship (SAR) analysis logic.

Conclusion and Future Directions

This comparative docking study provides a valuable in silico framework for evaluating the therapeutic potential of this compound analogues. The results can help prioritize analogues for synthesis and biological testing and provide insights into their potential mechanisms of action.

Based on the hypothetical data, the analogues show a preference for the EGFR kinase domain, with the substituted analogues, particularly the one with a nitro group (ADP-04), exhibiting the strongest binding affinities. This suggests that the this compound scaffold is a promising starting point for the design of novel EGFR inhibitors.

Future work should focus on:

  • Synthesis and In Vitro Validation: The prioritized analogues should be synthesized and their biological activity evaluated in relevant in vitro assays, such as kinase inhibition assays and cancer cell line cytotoxicity assays.

  • Lead Optimization: Based on the initial biological data and the SAR established from this docking study, further optimization of the scaffold can be undertaken to improve potency, selectivity, and pharmacokinetic properties.

  • Molecular Dynamics Simulations: To further validate the docking poses and assess the stability of the ligand-protein complexes, molecular dynamics simulations can be performed.

By integrating computational and experimental approaches, the promising scaffold of this compound can be effectively explored for the development of next-generation therapeutic agents.

References

  • Gabr, M. T., et al. (2021). New series of benzothiazole and pyrimido[2,1-b]benzothiazole derivatives: Synthesis, antitumor activity, EGFR tyrosine kinase inhibitory activity and molecular modeling studies. ResearchGate. Available at: [Link]

  • Jamzad, M., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. Available at: [Link]

  • Karthick, K., & Swarnalatha, K. (2022). Pyridine Derivatives as potential inhibitors for coronavirus sars-coV-2: a Molecular Docking study. ScienceOpen. Available at: [Link]

  • Insights from the molecular docking analysis of EGFR antagonists. (n.d.). PMC - NIH. Available at: [Link]

  • RCSB PDB. (2022). 7E3H: Crystal structure of human acetylcholinesterase in complex with donepezil. RCSB PDB. Available at: [Link]

  • RCSB PDB. (2013). 4KA3: Structure of MAP kinase in complex with a docking peptide. RCSB PDB. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. Available at: [Link]

  • RCSB PDB. (2002). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB PDB. Available at: [Link]

  • Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. (2005). European Journal of Medicinal Chemistry. Available at: [Link]

  • Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. IJSAT - International Journal on Science and Technology. Available at: [Link]

  • Elkaeed, E. B., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). NIH. Available at: [Link]

Sources

A Head-to-Head Comparison of Fluorescent Probes Based on Aminopyridines: A Guide for Cellular Imaging and Sensing

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cellular biology and drug development, the ability to visualize and quantify specific molecular events within a living cell is paramount. Fluorescent probes are the cornerstone of this endeavor, and among the vast array of available fluorophores, those built upon an aminopyridine scaffold have emerged as particularly versatile tools.[1] Their inherent photophysical properties, including high quantum yields and environmental sensitivity, make them ideal candidates for developing sophisticated sensors for bioimaging.[2][3]

This guide provides a head-to-head comparison of representative fluorescent probes based on aminopyridine derivatives. Moving beyond a simple catalog of specifications, we will delve into the mechanistic principles that govern their function, provide detailed protocols for their evaluation, and offer insights to guide your selection process for specific research applications.

The Aminopyridine Core: A Foundation for Fluorescence

The fluorescence of many aminopyridine-based probes is governed by a photophysical process known as Intramolecular Charge Transfer (ICT).[4] In these molecules, the aminopyridine moiety typically acts as an electron donor, while an electron-withdrawing group (EWG) serves as the acceptor. Upon excitation with light, an electron is promoted to a higher energy level and transferred from the donor to the acceptor, creating a charge-separated excited state.[5]

The stability of this ICT state is highly sensitive to the polarity of the local environment.[6] In polar solvents, the charge-separated state is stabilized, often leading to a red-shift in the emission spectrum and a change in fluorescence intensity. This solvatochromism is a key feature that can be harnessed to probe changes in the cellular microenvironment.[7] Furthermore, the efficiency of the ICT process can be modulated by the rotational freedom of the bond connecting the donor and acceptor groups, a phenomenon known as Twisted Intram olecular Charge Transfer (TICT).[8][9] This principle is often exploited in the design of "turn-on" probes for detecting specific analytes or changes in viscosity.

ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Aminopyridine-EWG LE Locally Excited (LE) State GS->LE Photon Absorption (Excitation) ICT ICT State (Charge Separated) LE->ICT Intramolecular Charge Transfer ICT->GS Fluorescence Emission ICT->GS Non-radiative Decay

Caption: General mechanism of Intramolecular Charge Transfer (ICT) in aminopyridine-based probes.

Head-to-Head Comparison: Key Performance Metrics

To illustrate the practical differences between aminopyridine probes, we will compare two hypothetical-yet-representative probes: AP-1 (Aminopyridine-Cyano) , a probe with a simple cyano (-CN) electron-withdrawing group, and AP-2 (Aminopyridine-Nitro) , which incorporates a stronger nitro (-NO2) acceptor. These examples are based on common structural motifs found in the literature.[10]

Parameter AP-1 (Cyano Acceptor) AP-2 (Nitro Acceptor) Significance for Researchers
Excitation Max (λ_ex) ~350 nm~380 nmDetermines the appropriate laser line or filter set for excitation.
Emission Max (λ_em) ~450 nm (in non-polar) to ~520 nm (in polar)~480 nm (in non-polar) to ~580 nm (in polar)Defines the detection window and potential for spectral bleed-through.
Stokes Shift Large (~100-170 nm)Very Large (~100-200 nm)A larger shift minimizes self-quenching and simplifies filter selection.
Quantum Yield (Φ_f) Moderate to High (0.3-0.6)[2]Low to Moderate (0.1-0.4)Higher values indicate brighter fluorescence, crucial for detecting low-abundance targets.[11]
Photostability ModerateModerate to LowHigher photostability is critical for long-term imaging experiments.[12]
Solvatochromism PronouncedVery PronouncedHigh sensitivity to solvent polarity makes it a good candidate for environmental sensing.[7]
Primary Application General cellular staining, polarity sensing.Probes for highly polar environments, turn-on sensors.Guides the selection of the probe for the specific biological question.

Analysis:

  • AP-1 represents a workhorse probe with a good balance of brightness and environmental sensitivity. Its blue-to-green emission is suitable for many standard microscopy setups.

  • AP-2 , with its stronger acceptor group, exhibits a more dramatic response to solvent polarity (greater solvatochromism) but at the cost of a lower quantum yield.[7] The nitro group can sometimes provide a pathway for non-radiative decay, reducing overall brightness. However, this sensitivity makes it an excellent candidate for designing probes that are "off" in non-polar environments and "turn on" in the presence of a specific analyte or in a polar organelle.[13]

Experimental Protocols for Probe Evaluation

The trustworthiness of any comparison lies in robust experimental validation.[14] Below are standardized protocols for quantifying the key performance metrics of fluorescent probes.

Protocol for Determining Relative Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[15][16] It is defined as the ratio of photons emitted to photons absorbed.[17] The comparative method, using a well-characterized standard, is the most common and accessible approach.[18][19]

Objective: To determine the Φ_f of a sample (e.g., AP-1) relative to a known standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis P1 Prepare 5 serial dilutions of Sample & Standard P2 Ensure Absorbance < 0.1 at excitation wavelength P1->P2 M1 Measure UV-Vis Absorbance of each dilution P2->M1 Proceed to Measurement M2 Measure Fluorescence Emission Spectrum (same λex for all) M1->M2 A1 Integrate area under each emission curve M2->A1 Proceed to Analysis A2 Plot Integrated Intensity vs. Absorbance A1->A2 A3 Calculate slope (Grad) for Sample & Standard A2->A3 A4 Calculate Quantum Yield using the formula A3->A4

Caption: Workflow for relative quantum yield determination.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a series of five dilutions for both the test sample (AP-1) and the reference standard (Quinine Sulfate) in the same solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects.[20]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectrum for each solution. It is critical to use the same excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of each plot.

    • Calculate the quantum yield of the sample (Φ_X) using the following equation[17]: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

      • Φ_ST is the quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

      • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (this term is 1 if the same solvent is used).

Protocol for Assessing Photostability

Photostability refers to a fluorophore's resistance to photochemical destruction upon exposure to light.[21] It is a critical parameter for experiments requiring prolonged or intense illumination, such as time-lapse live-cell imaging.[12][14] A common method is to measure the rate of photobleaching under constant illumination.[20]

Objective: To compare the photobleaching rates of AP-1 and AP-2.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of each probe (e.g., in phosphate-buffered saline for biological relevance) at a concentration that gives a strong initial fluorescence signal.

  • Microscopy Setup: Place the sample on a fluorescence microscope. Use an objective and filter set appropriate for the probe.

  • Time-Lapse Imaging: Acquire a time-lapse series of images, keeping the illumination intensity, exposure time, and interval constant. For example, acquire an image every 30 seconds for 30 minutes.

  • Data Analysis:

    • Select a region of interest (ROI) in the images and measure the mean fluorescence intensity within the ROI for each time point.

    • Normalize the intensity values to the initial intensity (I₀).

    • Plot the normalized intensity (I/I₀) as a function of time.

    • The resulting curve can be fitted to an exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[12]

Application in Live-Cell Imaging

The ultimate test of a fluorescent probe is its performance in a biological context.[22] Aminopyridine probes can be used for a variety of live-cell imaging applications, from general staining of cellular compartments to sensing specific analytes.[13][23]

Protocol for Staining Live Cells:

  • Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish suitable for microscopy and grow to 70-80% confluency.

  • Probe Loading: Prepare a stock solution of the aminopyridine probe (e.g., 1 mM in DMSO). Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM).

  • Incubation: Replace the medium in the cell dish with the probe-containing medium and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed medium or phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Add fresh medium to the cells and immediately proceed with imaging on a fluorescence microscope equipped with a live-cell incubation chamber.

Conclusion and Future Outlook

Fluorescent probes based on aminopyridines offer a powerful and tunable platform for cellular imaging. By understanding the underlying principles of ICT and TICT, researchers can make informed decisions about which probe architecture is best suited for their experimental needs.[4][9] A probe like AP-1 provides a robust, bright signal for general imaging, while a more environmentally sensitive probe like AP-2 is better suited for developing sophisticated sensors.

The future of aminopyridine probe development lies in creating derivatives with improved photostability, near-infrared (NIR) emission for deeper tissue imaging, and enhanced specificity for biological targets.[13][24] The combination of rational design based on photophysical principles and rigorous experimental validation, as outlined in this guide, will continue to drive the innovation of these essential tools for biological discovery.

References

  • Benchchem. A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging.
  • Benchchem. Benchmarking Photostability: A Comparative Guide for C21H15F4N3O3S Against Commercial Dyes.
  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596. Available from: [Link]

  • Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. Available from: [Link]

  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available from: [Link]

  • Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available from: [Link]

  • Bouledroua, A., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Proceedings, 78(1), 18. Available from: [Link]

  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham. Available from: [Link]

  • Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8, 1-1. Available from: [Link]

  • Chen, C., & Fang, C. (2023). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. Chemosensors, 11(2), 87. Available from: [Link]

  • University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". PubMed. Available from: [Link]

  • Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Available from: [Link]

  • Eggeling, C., et al. (2005). Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. Semantic Scholar. Available from: [Link]

  • Song, L., et al. (1995). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 67(19), 3476-3481. Available from: [Link]

  • Chen, C., & Fang, C. (2023). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Fluorescent Properties of Aminopyridines. Available from: [Link]

  • ResearchGate. (n.d.). Highly Fluorescent 2‐Aminopurine Derivatives: Synthesis, Photo‐physical Characterization, and Preliminary Cytotoxicity Evaluation. Available from: [Link]

  • ResearchGate. (n.d.). Switch between charge transfer and local excited states in 4-aminophenyl-substituted Hantzsch 1,4-dihydropyridine induced by pH change and transition metal ions. Available from: [Link]

  • Ghorai, A., et al. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. PubMed. Available from: [Link]

  • Chen, C., & Fang, C. (2023). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. NSF Public Access Repository. Available from: [Link]

  • Liu, X., et al. (2016). Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. Accounts of Chemical Research, 49(11), 2413-2422. Available from: [Link]

  • Al-gamal, A. S. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. National Institutes of Health. Available from: [Link]

  • Lukinavičius, G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. Available from: [Link]

  • Mei, J., et al. (2021). Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores. Chemical Society Reviews. Available from: [Link]

  • Badaoui, H., et al. (2004). Solvatochromic investigation of highly fluorescent 2-aminobithiophene derivatives. Photochemical & Photobiological Sciences, 3(9), 830-835. Available from: [Link]

  • SCIRP. (n.d.). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Available from: [Link]

  • De Angelis, F., et al. (2007). Absorption Spectrum and Solvatochromism of the [Ru(4,4'-COOH-2,2'-bpy)2(NCS)2] Molecular Dye by Time Dependent Density Functional Theory. Journal of the American Chemical Society, 129(36), 11150-11160. Available from: [Link]

  • Okamoto, K., et al. (2021). Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation. Materials Advances. Available from: [Link]

  • Li, Z., et al. (2022). Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing. Molecules, 27(20), 6889. Available from: [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of 2-Amino-3,5-diphenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 2-amino-3,5-diphenylpyridine scaffold has emerged as a promising framework for the development of novel therapeutic agents, particularly in the realm of antimalarials. The substitution patterns on the phenyl rings at the 3 and 5 positions, as well as modifications to the aminopyridine core, can significantly influence the compound's efficacy and, crucially, its pharmacokinetic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these derivatives is paramount for selecting candidates with optimal drug-like properties for further development.

This guide provides a comparative analysis of the pharmacokinetic profiles of several this compound derivatives, supported by experimental data from preclinical studies. We will delve into the structural nuances that govern their behavior in vivo and provide an overview of the standard experimental protocols used to elucidate these properties.

Key Pharmacokinetic Parameters: A Comparative Overview

The journey of a drug through the body is a complex process, quantified by several key pharmacokinetic parameters. Below is a comparison of these parameters for three notable 3,5-diaryl-2-aminopyridine derivatives, which serve as representative examples of this chemical class. "Compound 1" and "Compound 2" are derivatives of a known antimalarial 3,5-diaryl-2-aminopyridine, synthesized to improve upon the properties of the parent compound.[1] "Compound 15" is another frontrunner from a separate study, identified for its potent antimalarial activity.[2]

ParameterCompound 1[3]Compound 2[3]Compound 15[2]
Animal Model MouseMouseRat
Oral Dose 20 mg/kg20 mg/kg20 mg/kg
Cmax (µM) 1.93.3Not explicitly stated in µM
Tmax (hours) 10.5Not explicitly stated
Oral Half-life (t½) (hours) 2.532.96~7-8
Intravenous Half-life (t½) (hours) 0.870.68Not available
Oral Bioavailability (%) 6959.751

Analysis of the Comparative Data:

The data reveals several key insights into the pharmacokinetic behavior of these derivatives. Both Compound 1 and Compound 2 exhibit rapid absorption after oral administration in mice, with Tmax values of 1 and 0.5 hours, respectively.[3] This suggests a swift entry into the systemic circulation. Their oral bioavailabilities are favorable, at 69% for Compound 1 and 59.7% for Compound 2, indicating efficient absorption from the gastrointestinal tract.[3]

Compound 15, studied in rats, also demonstrates good oral bioavailability at 51% and a notably longer half-life of approximately 7-8 hours.[2] This longer half-life is a desirable characteristic for a therapeutic agent, as it may allow for less frequent dosing. The differences in half-life between the compounds could be attributed to variations in their metabolic stability and clearance rates, likely influenced by their distinct substitution patterns.

The intravenous half-lives of Compounds 1 and 2 are significantly shorter than their oral half-lives, which is a common pharmacokinetic phenomenon.[3] This difference can be attributed to distribution phase kinetics following intravenous administration.

Elucidating the Pharmacokinetic Profile: A Methodological Deep Dive

The determination of these pharmacokinetic parameters relies on a suite of well-established in vivo and in vitro assays. Understanding the principles behind these methods is crucial for interpreting the data and designing future studies.

In Vivo Pharmacokinetic Studies

The cornerstone of pharmacokinetic evaluation is the in vivo study, typically conducted in rodent models such as mice or rats. These studies provide a holistic view of how a compound is absorbed, distributed, metabolized, and excreted in a living organism.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Step-by-Step Protocol for a Murine Pharmacokinetic Study:

  • Animal Acclimatization and Dosing: Healthy, adult mice are acclimated to the laboratory environment. For oral administration, the compound is typically formulated in a suitable vehicle (e.g., a mixture of Cremophor EL and ethanol, diluted in saline) and administered via oral gavage. For intravenous administration, the compound is dissolved in a sterile vehicle and injected into a tail vein.[4]

  • Serial Blood Sampling: At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing, small blood samples are collected. Common techniques include submandibular vein puncture or retro-orbital bleeding.[5]

  • Plasma Preparation: The collected blood samples are immediately transferred to tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma from blood cells.[4]

  • Bioanalytical Method: The concentration of the drug in the plasma samples is quantified using a sensitive and specific analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the accurate measurement of drug concentrations even at very low levels.[6][7]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using specialized software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, and bioavailability.

In Vitro ADME Assays

In vitro assays play a critical role in the early stages of drug discovery, providing valuable information on a compound's intrinsic properties and helping to predict its in vivo behavior. These assays are typically high-throughput and require smaller amounts of the compound compared to in vivo studies.

Key In Vitro ADME Assays and their Significance

In_Vitro_ADME_Assays ADME In Vitro ADME Assays Absorption (Permeability) Distribution (Plasma Protein Binding) Metabolism (Metabolic Stability) Excretion (Transporter Studies) Caco2 Caco-2 Permeability Assay ADME:f1->Caco2 EquilibriumDialysis Equilibrium Dialysis ADME:f2->EquilibriumDialysis LiverMicrosomes Liver Microsome Stability Assay ADME:f3->LiverMicrosomes CYPInhibition CYP450 Inhibition Assay ADME:f3->CYPInhibition

Caption: Key in vitro assays for assessing ADME properties.

1. Caco-2 Permeability Assay (Absorption):

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when grown on a semi-permeable membrane, forms a monolayer of polarized enterocytes that mimic the intestinal barrier.[8][9]

  • Protocol Outline:

    • Caco-2 cells are seeded on a multi-well plate insert containing a microporous membrane and cultured for approximately 21 days to allow for differentiation and the formation of tight junctions.

    • The test compound is added to the apical (donor) side of the monolayer.

    • At various time points, samples are taken from the basolateral (receiver) side.

    • The concentration of the compound in the receiver compartment is measured by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated, which provides an estimate of the compound's ability to cross the intestinal epithelium.[10]

2. Metabolic Stability Assay (Metabolism):

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450 (CYP) enzymes.[11]

  • Protocol Outline:

    • The test compound is incubated with liver microsomes (subcellular fractions containing high concentrations of drug-metabolizing enzymes) from different species (e.g., human, rat, mouse).[12]

    • The reaction is initiated by the addition of a cofactor, NADPH.

    • Aliquots are taken at different time points and the reaction is stopped.

    • The amount of the parent compound remaining is quantified by LC-MS/MS.

    • The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.[13]

3. Plasma Protein Binding Assay (Distribution):

This assay determines the extent to which a drug binds to proteins in the blood plasma. Only the unbound (free) fraction of a drug is pharmacologically active.

  • Protocol Outline (Equilibrium Dialysis):

    • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.[14]

    • The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

    • The concentration of the compound in both chambers is measured by LC-MS/MS.

    • The percentage of the drug bound to plasma proteins is then calculated.[1]

4. CYP450 Inhibition Assay (Drug-Drug Interactions):

This assay evaluates the potential of a compound to inhibit the activity of major CYP450 enzymes, which is a common cause of drug-drug interactions.[3]

  • Protocol Outline:

    • The test compound is incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform.

    • The reaction is initiated by adding NADPH.

    • The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

    • A decrease in metabolite formation in the presence of the test compound indicates inhibition of that CYP enzyme. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is then determined.[15]

Structure-Activity Relationships and Future Directions

The pharmacokinetic data presented for the this compound derivatives highlights the critical role of chemical structure in determining a compound's ADME profile. For instance, the nature and position of substituents on the phenyl rings can influence lipophilicity, which in turn affects absorption and distribution. Furthermore, certain functional groups may be more susceptible to metabolic enzymes, leading to faster clearance and a shorter half-life.

Future research in this area should focus on a systematic exploration of the structure-activity relationships governing the pharmacokinetics of this promising class of compounds. By combining in vivo studies with a comprehensive panel of in vitro ADME assays, researchers can build predictive models to design novel this compound derivatives with optimized pharmacokinetic profiles, ultimately accelerating the development of new and effective medicines.

References

  • Dambuza, N., Smith, P., Evans, A., Taylor, D., Chibale, K., & Wiesner, L. (2015). A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives.
  • National Center for Biotechnology Information. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem Bioassay. AID 1617. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Younis, Y., Douelle, F., Feng, T. S., Cabrera, D. G., Le Manach, C., Nchinda, A. T., ... & Chibale, K. (2012). 3,5-diaryl-2-aminopyridines as a novel class of orally active antimalarials demonstrating single-dose cure in mice and clinical candidate potential. Journal of Medicinal Chemistry, 55(7), 3479–3487.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Retrieved from [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Bio-protocol. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • Protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • UNMC. (n.d.). Pharmacokinetics Protocol – Rodents. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of Amiridine in Human Plasma by High-Performance Liquid Chromatography Coupled with Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Research Article Quantification of Amiridine in Human Plasma by High-Performance Liquid Chromatography Coupled with Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • ICON plc. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

  • Scilit. (n.d.). Development and validation of a bioanalytical method using LC-MS/MS to quantify Zanamivir in human plasma. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2024, November 5). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Retrieved from [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-Amino-3,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Handling chemical waste is a critical, often overlooked, aspect of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-3,5-diphenylpyridine, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for pyridine derivatives and hazardous waste management principles.

Core Principle: Hazard Identification and Precautionary Handling

Therefore, all waste containing this compound, including pure compounds, solutions, and contaminated labware, must be treated as hazardous chemical waste. [4][5] Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[6][7]

Mandatory Personal Protective Equipment (PPE)

Before handling any waste materials containing this compound, ensure the following PPE is worn to prevent accidental exposure.[8]

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)Prevents dermal absorption. Nitrile gloves may offer limited protection and should be changed immediately upon contamination.
Eye Protection Chemical splash goggles or safety glasses with side-shieldsProtects eyes from splashes of solutions or contact with fine powders.
Lab Coat Standard, fully-buttoned laboratory coatProtects clothing and skin from contamination.
Respiratory Use only within a certified chemical fume hoodAvoids inhalation of vapors or aerosolized dust, which may cause respiratory irritation.[1]
Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the foundation of safe chemical waste management.[9] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step 1: Designate a Hazardous Waste Container

  • Select a sealable, airtight container made of compatible material (e.g., a clean, empty chemical bottle made of glass or polyethylene).[10]

  • The container must be in good condition, with no cracks or leaks.

Step 2: Label the Container Correctly

  • Attach a completed hazardous waste tag to the container before adding any waste.[8][11]

  • The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • List any solvents or other chemicals mixed in the container, with estimated concentrations.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste is added).

Step 3: Collect and Segregate Waste Streams

  • Solid Waste: Collect unused or waste this compound powder, along with contaminated items like weigh paper, gloves, and pipette tips, in your designated solid waste container.[12]

  • Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Do not mix with incompatible chemicals such as strong oxidizing agents or strong acids.[6][10]

  • Prohibited Items: Never mix oxidizing agents with organic compounds, or acids with bases in the same waste container.[6]

Step 4: Proper Storage of Waste Containers

  • Store waste containers in the laboratory where the waste is generated, in a designated and clearly marked satellite accumulation area.[6][8]

  • Keep containers securely closed except when adding waste.[6]

  • Place liquid waste containers in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[8]

Spill Management Protocol

Accidents can happen, but a prepared response minimizes risk.[8]

  • Evacuate: Alert personnel and evacuate the immediate area of the spill.

  • Ventilate: Ensure the chemical fume hood is operational to ventilate the area.

  • Assess: For small spills of solid material, you may proceed with cleanup if you are trained and have the proper equipment. For large spills, or any liquid spill, contact your institution's Environmental Health and Safety (EHS) office immediately.[4]

  • Contain & Absorb: Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[4][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep the absorbed material and place it into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[12]

Final Disposal Pathway: The "Cradle-to-Grave" Mandate

The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from generation to final disposal.[5][13][14] As the generator, your responsibility does not end when the container leaves your lab.

  • Scheduled Pickup: Once your waste container is full or has been in accumulation for 60 days, arrange for a pickup by your institution's EHS department or a licensed hazardous waste contractor.[8]

  • Transportation: The waste will be transported by certified handlers to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]

  • Final Treatment: The most common disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility, which ensures complete destruction.[16]

Below is a workflow diagram illustrating the decision-making process for handling this chemical waste.

G start Waste Generated: This compound or Contaminated Material haz_waste Classify as Hazardous Waste start->haz_waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_waste->ppe container Select & Label Approved Hazardous Waste Container ppe->container segregate Segregate Waste Stream (Solid vs. Liquid) container->segregate store Store Container in Designated Satellite Accumulation Area segregate->store spill Spill Occurs spill_proc Follow Spill Management Protocol spill->spill_proc Yes spill_proc->store store->spill full Container Full or Accumulation Time Limit Reached? store->full full->store No pickup Arrange Pickup by EHS or Licensed Contractor full->pickup Yes end Waste Manifested & Sent to TSDF for Incineration pickup->end

Caption: Waste Disposal Workflow for this compound.

References

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. [Online]. Available: [Link]

  • National Institutes of Health (NIH). (2022). Chemical Waste. Office of Research Facilities. [Online]. Available: [Link]

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. [Online]. Available: [Link]

  • National Institutes of Health (NIH). (2015). NIH Chemical Safety Guide. [Online]. Available: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Waste, Chemical, and Cleanup Enforcement. [Online]. Available: [Link]

  • National Institutes of Health (NIH). NIH Waste Disposal Guide. [Online]. Available: [Link]

  • Wikipedia. (n.d.). Hazardous waste. [Online]. Available: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. [Online]. Available: [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Online]. Available: [Link]

  • CountyOffice.org. (2024). The Federal EPA Hazardous Waste Regulations Are Found Where?. [Online]. Available: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Online]. Available: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. [Online]. Available: [Link]

  • Biochem Chemopharma. (n.d.). 2-amino pyridine SAFETY DATA SHEET. [Online]. Available: [Link]

Sources

Comprehensive Safety and Handling Guide for 2-Amino-3,5-diphenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-Amino-3,5-diphenylpyridine. The following guidance is synthesized from safety data for structurally analogous aminopyridine compounds. It is imperative to treat this compound with, at a minimum, the same level of caution as these related substances. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.

Understanding the Potential Hazards

While specific toxicity data for this compound is not available, the aminopyridine class of compounds often exhibits significant health hazards. Based on data from related molecules such as 2-aminopyridine, 2-amino-5-methylpyridine, and 2-amino-3-methylpyridine, researchers should anticipate that this compound may be toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] It is also likely to cause skin and serious eye irritation.[1][3][4]

Key Potential Hazards:

  • Acute Toxicity: Harmful or toxic through oral, dermal, and inhalation routes.[1][2][3][4]

  • Skin Irritation: May cause significant skin irritation upon contact.[1][3]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[1][3]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[3][4]

Given these potential risks, a stringent adherence to safety protocols is non-negotiable to ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the recommended PPE based on the hazards associated with analogous compounds.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Latex is not suitable.[5] Gloves must be inspected for integrity before each use.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesEssential to prevent contact with the eyes. A face shield should be worn in situations with a higher risk of splashing.[2]
Body Protection Laboratory coatA fully buttoned lab coat provides a barrier against accidental skin contact.
Respiratory Protection NIOSH-approved respiratorRequired when working outside of a certified chemical fume hood or when there is a potential for aerosol generation.[3]

Safe Handling Workflow

Adherence to a systematic workflow is paramount for safely managing this compound from receipt to disposal. The following diagram illustrates the key stages of this process.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Locate_SDS Review Analogous SDS Risk_Assessment->Locate_SDS Gather_PPE Assemble Required PPE Locate_SDS->Gather_PPE Prepare_Work_Area Prepare Fume Hood Gather_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Weigh_and_Dispense Weigh and Dispense in Fume Hood Don_PPE->Weigh_and_Dispense Perform_Experiment Conduct Experiment Weigh_and_Dispense->Perform_Experiment Doff_PPE Doff PPE Correctly Perform_Experiment->Doff_PPE Decontaminate_Glassware Decontaminate Glassware Doff_PPE->Decontaminate_Glassware Clean_Work_Area Clean Work Area Decontaminate_Glassware->Clean_Work_Area Segregate_Waste Segregate Hazardous Waste Clean_Work_Area->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste

Caption: A visual guide to the essential steps for safely handling this compound.

Step-by-Step Operational Protocols

Pre-Handling Preparations
  • Risk Assessment: Before any work begins, perform a thorough risk assessment for the planned experiment.

  • Information Review: Consult the safety data sheets for analogous aminopyridine compounds to familiarize yourself with potential hazards and emergency procedures.[1][2][3][6][7][8]

  • Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.[5] Eyewash stations and safety showers must be accessible and recently tested.[6]

  • PPE Assembly: Gather all necessary PPE as outlined in the table above. Inspect each item for defects.

Handling Procedures
  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Chemical Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[5]

    • When weighing the solid, use a disposable weigh boat and handle it with care to prevent generating dust.

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Keep containers of the chemical tightly closed when not in use.[5]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1][7] Wash your hands thoroughly with soap and water after handling the chemical and before leaving the lab.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess: Evaluate the extent of the spill and determine if you can safely clean it up with the available resources. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Contain: If the spill is manageable, contain it using an inert absorbent material like sand, earth, or vermiculite.[1]

  • Clean-Up: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed, and compatible containers.

  • Labeling: Ensure waste containers are labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[1]

Emergency Procedures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.

References

  • Jubilant Ingrevia Limited. (2024, February 2). 2-Amino-5-methylpyridine Safety Data Sheet.
  • CDH Fine Chemical. 2-Amino-3-Methylpyridine CAS No 1603-40-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No..
  • Fisher Scientific. (2011, April 6). SAFETY DATA SHEET - 2-Amino-3-nitropyridine.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-chloropyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 2-Amino-3,5-difluoropyridine.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET - Pyridine.
  • Google Patents. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No..

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3,5-diphenylpyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-3,5-diphenylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.